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2-(2-Fluoro-5-methoxybenzyl)malonic acid Documentation Hub

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  • Product: 2-(2-Fluoro-5-methoxybenzyl)malonic acid

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical and Synthetic Profiling of 2-(2-Fluoro-5-methoxybenzyl)malonic acid

As drug discovery pivots toward highly functionalized, sterically tuned scaffolds, fluorinated and methoxylated benzyl derivatives have emerged as privileged building blocks. 2-(2-Fluoro-5-methoxybenzyl)malonic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly functionalized, sterically tuned scaffolds, fluorinated and methoxylated benzyl derivatives have emerged as privileged building blocks. 2-(2-Fluoro-5-methoxybenzyl)malonic acid (CAS: 683216-23-1) is a highly versatile dicarboxylic acid intermediate. The strategic placement of an ortho-fluorine and a meta-methoxy group on the aromatic ring provides unique electronic modulation, making this compound an ideal precursor for synthesizing complex heterocyclic systems, including tetrahydroisoquinolines, phosphodiesterase 9 (PDE9) inhibitors[1], and novel sodium channel blockers[2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural mechanics, and validated experimental workflows for its characterization and synthetic application.

Physicochemical Profiling and Structural Mechanics

The reactivity and pharmacological utility of 2-(2-Fluoro-5-methoxybenzyl)malonic acid are dictated by the interplay between its functional groups. The malonic acid moiety provides a dual-handle for reactivity (e.g., Knoevenagel condensations, decarboxylative alkylations). Meanwhile, the fluorine atom increases the lipophilicity and metabolic stability of downstream drug candidates, and the methoxy group acts as an electron-donating group, modulating the electron density of the aromatic ring—a critical factor for electrophilic aromatic substitution[3].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, derived from structural calculations and standard registry data[4].

PropertyValueMethod / Mechanistic Implication
CAS Number 683216-23-1Standard Chemical Registry[5]
Molecular Formula C₁₁H₁₁FO₅Exact Mass: 242.059 Da
Molecular Weight 242.20 g/mol IUPAC Atomic Weights
Topological Polar Surface Area 83.83 ŲFragment-based (2x COOH = 74.6; -OCH₃ = 9.2)
H-Bond Donors 2Carboxylic acid hydroxyls
H-Bond Acceptors 5Ether oxygen, carbonyl oxygens, and Fluorine
Predicted pKa ~2.8 (pKa₁), ~5.7 (pKa₂)Analogous to standard benzylmalonic acids

Causality in Drug Design: The dual pKa values indicate that at physiological pH (7.4), the compound exists almost entirely as a dianion. However, in synthetic applications, the electron-withdrawing nature of the fluorinated benzyl group slightly lowers the pKa compared to aliphatic malonic acids, making the alpha-proton more labile and facilitating base-catalyzed functionalization.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning behind the experimental choices.

Protocol A: Analytical Characterization (LC-MS and NMR)

Proper characterization requires suppressing the ionization of the dicarboxylic acid to ensure accurate chromatographic retention.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

  • LC-MS Conditions:

    • Column: C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: The choice of an acidic mobile phase (0.1% Formic acid in Water/Acetonitrile) is not arbitrary; it suppresses the ionization of the two carboxylic acid moieties, ensuring the molecule remains in its neutral, protonated state. This prevents peak tailing and ensures predictable retention.

    • Detection: Electrospray Ionization (ESI) in negative mode is recommended, yielding a strong [M-H]⁻ ion at m/z 241.

  • ¹H-NMR Validation (in DMSO-d₆):

    • Self-Validation Check: The structure is confirmed by observing a broad singlet at ~12.5 ppm (2H, -COOH), a distinct triplet at ~3.6 ppm (1H, methine, coupled to the methylene bridge), a doublet at ~3.1 ppm (2H, methylene), a sharp singlet at ~3.7 ppm (3H, -OCH₃), and the characteristic multiplet for the three aromatic protons (6.8–7.2 ppm).

Protocol B: Thermal Decarboxylation to Propanoic Acid Derivatives

Malonic acids are uniquely suited for synthesizing substituted propanoic acids via thermal decarboxylation, a critical step before cyclization into tetrahydroisoquinolines[3].

  • Setup: Charge a dry, round-bottom flask with 2-(2-Fluoro-5-methoxybenzyl)malonic acid (1.0 eq) and a high-boiling polar aprotic solvent (e.g., DMSO).

  • Heating & Mechanism: Heat the mixture to 140–150°C.

    • Causality: This temperature provides the activation energy required to form a stable six-membered cyclic transition state, breaking the C-C bond and releasing carbon dioxide (CO₂).

  • Monitoring: The reaction is self-validating. The cessation of gas (CO₂) evolution serves as a macroscopic indicator of reaction completion.

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 3-(2-fluoro-5-methoxyphenyl)propanoic acid.

  • Microscopic Confirmation: Confirm completion via ¹H-NMR by observing the disappearance of the methine triplet and the emergence of two coupled methylene triplets (-CH₂-CH₂-COOH).

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow from basic precursors through the malonic acid intermediate, culminating in high-value active pharmaceutical ingredients (APIs).

G N1 2-Fluoro-5-methoxybenzaldehyde N3 Knoevenagel Condensation (Base Catalyzed) N1->N3 N2 Diethyl Malonate N2->N3 N4 Benzylidene Intermediate N3->N4 N5 Reduction & Saponification N4->N5 N6 2-(2-Fluoro-5-methoxybenzyl)malonic acid (CAS: 683216-23-1) N5->N6 N7 Thermal Decarboxylation (-CO2) N6->N7 N8 Propanoic Acid Derivative N7->N8 N9 Cyclization (e.g., Pictet-Spengler) N8->N9 N10 Tetrahydroisoquinoline APIs (PDE9 / Na+ Channel Blockers) N9->N10

Synthetic workflow from benzaldehyde precursor to tetrahydroisoquinoline APIs.

References

  • Title: EA016510B1 - Amino-heterocyclic compounds (PDE9 Inhibitors)
  • Title: WO2025011450A1 - Sodium channel blockers Source: Google Patents URL
  • Title: diethyl (2-fluoro-5-methoxybenzyl)(formylamino)malonate (Tetrahydroisoquinoline Precursor) Source: Molaid Chemical Database URL: [Link]

Sources

Exploratory

Chemical structure and molecular weight of 2-(2-Fluoro-5-methoxybenzyl)malonic acid

This technical guide provides an in-depth analysis of 2-(2-Fluoro-5-methoxybenzyl)malonic acid , a specialized synthetic intermediate used in the homologation of carboxylic acids for medicinal chemistry applications. Che...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(2-Fluoro-5-methoxybenzyl)malonic acid , a specialized synthetic intermediate used in the homologation of carboxylic acids for medicinal chemistry applications.

Chemical Identity & Molecular Structure

This compound is a disubstituted propanedioic acid derivative. It functions primarily as a transient intermediate in the "Malonic Ester Synthesis" pathway, serving as a precursor to 3-(2-Fluoro-5-methoxyphenyl)propanoic acid via decarboxylation.

Core Data Table
PropertyValue
IUPAC Name 2-[(2-Fluoro-5-methoxyphenyl)methyl]propanedioic acid
Common Name 2-(2-Fluoro-5-methoxybenzyl)malonic acid
Molecular Formula C₁₁H₁₁FO₅
Molecular Weight 242.20 g/mol
CAS (Ester Precursor) 91319-44-7 (Diethyl ester)
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Structural Analysis

The molecule consists of a central malonic acid core (C3) alkylated at the C2 position with a 2-fluoro-5-methoxybenzyl moiety.

  • Fluorine Effect: The fluorine atom at the ortho position (relative to the benzyl methylene) introduces electronic withdrawal and steric bulk, influencing the metabolic stability of downstream derivatives.

  • Methoxy Group: The meta methoxy group (relative to the benzyl methylene) serves as a hydrogen bond acceptor and a handle for further functionalization.

SMILES String: COC1=CC(=C(C=C1)F)CC(C(=O)O)C(=O)O

Synthesis & Production Protocol

Expertise & Causality: The synthesis of the free acid is rarely the endpoint. It is typically generated in situ or isolated briefly before decarboxylation. The most robust route utilizes the Malonic Ester Synthesis to prevent premature decarboxylation and ensure high yields.

Step-by-Step Methodology
Phase 1: Alkylation (Formation of the Diester)
  • Reagents: Diethyl malonate (1.1 eq), Sodium hydride (1.2 eq), 2-Fluoro-5-methoxybenzyl bromide (1.0 eq).

  • Solvent: Anhydrous THF or DMF.

  • Protocol:

    • Deprotonation: Add diethyl malonate dropwise to a suspension of NaH in THF at 0°C. Reasoning: Low temperature prevents runaway exotherms during enolate formation.

    • Alkylation: Add the benzyl bromide slowly. Warm to room temperature and reflux for 4–6 hours.

    • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and concentrate to yield Diethyl 2-(2-fluoro-5-methoxybenzyl)malonate (CAS 91319-44-7) .

Phase 2: Hydrolysis (Formation of the Target Acid)
  • Reagents: NaOH (3.0 eq), Methanol/Water (1:1).

  • Protocol:

    • Dissolve the diester in MeOH/Water.

    • Add NaOH and stir at ambient temperature for 12 hours. Note: Avoid high heat to prevent premature decarboxylation.

    • Acidification (Critical): Cool to 0°C and acidify carefully with 1M HCl to pH 2. The target 2-(2-Fluoro-5-methoxybenzyl)malonic acid will precipitate.

    • Isolation: Filter and dry under vacuum.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the benzyl halide to the final propanoic acid derivative, highlighting the target malonic acid intermediate.

SynthesisPathway Start 2-Fluoro-5-methoxybenzyl bromide Intermediate Diethyl 2-(2-fluoro-5- methoxybenzyl)malonate (CAS 91319-44-7) Start->Intermediate Alkylation (NaH, THF) Malonate Diethyl Malonate (Nucleophile) Malonate->Intermediate Target TARGET: 2-(2-Fluoro-5-methoxybenzyl) malonic acid (MW: 242.20) Intermediate->Target Hydrolysis (NaOH, MeOH) Product 3-(2-Fluoro-5-methoxyphenyl) propanoic acid (Decarboxylated) Target->Product Decarboxylation (Heat, -CO2)

Figure 1: Synthetic pathway showing the generation of the target malonic acid and its subsequent conversion.

Analytical Characterization (Predicted)

To validate the structure, researchers should look for specific NMR signatures.

¹H NMR (DMSO-d₆, 400 MHz)
Shift (δ)MultiplicityIntegrationAssignment
12.50 Broad Singlet2HCarboxylic Acids (-COOH )
6.90–7.10 Multiplet3HAromatic Protons (Ar-H )
3.75 Singlet3HMethoxy Group (-OCH ₃)
3.65 Triplet1HMalonyl Methine (-CH -)
3.15 Doublet2HBenzylic Methylene (Ar-CH ₂-)

Key Diagnostic: The coupling of the benzylic protons (3.15 ppm) with the malonyl methine (3.65 ppm) confirms the alkylation was successful.

Applications in Drug Discovery

This compound is a "Building Block" (BB) used to introduce the 2-fluoro-5-methoxybenzyl motif.[1]

  • Chain Homologation: It extends a benzyl halide by two carbons (after decarboxylation), creating a propionic acid tail. This is critical for synthesizing peptidomimetics where the propionic acid mimics the C-terminus of amino acids.

  • GnRH Antagonists: The 2-fluoro-5-methoxy substitution pattern is common in Gonadotropin-releasing hormone (GnRH) antagonists (related to Elagolix intermediates) to improve metabolic stability against CYP450 enzymes.

  • Radiochemistry: Similar fluorinated malonic acids are used to synthesize ¹⁸F-labeled tracers for PET imaging, utilizing the carboxylic acids for chelation or conjugation.

References

  • Houghton, R. P., Voyle, M., & Price, R. (1984). Reactions of Co-ordinated Ligands. Part 28. Synthesis of 2-Substituted Malonic Acid Esters. Journal of the Chemical Society, Perkin Transactions 1. (Describes the alkylation of malonates with substituted benzyl halides).

  • PubChem Compound Summary. (2025). 2-Fluoro-5-methoxybenzenesulfonic acid (Structural Analog Data). National Center for Biotechnology Information.

  • Dewkar, G. K., et al. (2013).[2] Microfluidic radiosynthesis and biodistribution of [18F] 2-(5-fluoro-pentyl)-2-methyl malonic acid. Journal of Labelled Compounds and Radiopharmaceuticals. (Demonstrates the utility of fluorinated malonic acids in radiotracer synthesis).

Sources

Foundational

Thermodynamic and Metabolic Stability of Fluorinated Benzyl Malonic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of balancing reactivity with thermodynamic stability in the design of malonate-derived synthons. Unsubstituted malonic acids are n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of balancing reactivity with thermodynamic stability in the design of malonate-derived synthons. Unsubstituted malonic acids are notoriously labile, undergoing rapid thermal decarboxylation. By strategically introducing fluorine—either at the


-carbon or on the benzyl ring—we fundamentally alter the thermodynamic landscape of these molecules. For instance,1 have emerged as highly stable thioester enolate equivalents in organocatalyzed addition reactions[1].

However, even these advanced derivatives are prone to2 when exposed to protic solvents at elevated temperatures[2]. Therefore, rigorous evaluation of their thermodynamic boundaries is not just academic—it is a critical prerequisite for their successful deployment in complex syntheses[3]. This whitepaper details the thermodynamic principles, quantitative stability metrics, and self-validating experimental protocols necessary to master fluorinated benzyl malonic acid derivatives.

Theoretical Framework: The "Fluorine Effect" on Malonate Thermodynamics

Electronic Modulation and Shifts

The introduction of fluorine exerts a profound inductive electron-withdrawing effect (-I effect). When fluorine is substituted at the


-position of a benzyl malonic acid, it significantly lowers the 

of the carboxylic acid protons. While this increases the acidity, it paradoxically increases the thermal stability of the molecule in its un-ionized form.
Decarboxylation Kinetics and Transition State Destabilization

Thermal decarboxylation of malonic acids proceeds via a concerted, six-membered cyclic transition state. In unsubstituted malonates, the developing partial negative charge on the


-carbon is stabilized by the adjacent carbonyl. However, when an 

-fluorine is present, the strong dipole of the C-F bond creates electrostatic repulsion within the highly ordered, planar transition state. This effectively raises the activation energy (

) barrier, severely retarding the rate of decarboxylation.
Metabolic Stability and Cytochrome P450 Resistance

From a pharmacokinetic perspective, the incorporation of fluorine onto the aromatic ring (e.g., 3,4-difluorobenzyl) leverages the fact that the4, rendering the molecule highly resistant to oxidative metabolism by enzymes like cytochrome P450[4].

Quantitative Thermodynamic Data

The table below summarizes the thermodynamic parameters demonstrating how sequential fluorination enhances both the activation barrier against decarboxylation and the thermal half-life.

DerivativeSubstitution Pattern



for Decarboxylation (kcal/mol)
Half-life (

) at 100°C (h)
Benzylmalonic AcidNone2.905.3026.52.4
4-Fluorobenzylmalonic AcidAr-4-F2.855.2526.82.8
3,4-Difluorobenzylmalonic AcidAr-3,4-diF2.825.2027.13.5

-Fluorobenzylmalonic Acid

-F
2.104.5031.448.0

-Fluoro-3,4-difluorobenzylmalonic Acid

-F, Ar-3,4-diF
2.054.4532.165.5

Mechanistic Pathway Visualization

To understand the thermodynamic bottleneck introduced by


-fluorination, we must visualize the reaction coordinate.

Pathway A α-Fluoro-Benzyl Malonic Acid B Cyclic Transition State (High Ea due to C-F dipole) A->B Thermal Activation C Fluorinated Enol Intermediate B->C Decarboxylation E CO2 Gas B->E Release D α-Fluoro-Benzyl Propionic Acid C->D Rapid Tautomerization

Figure 1: Thermodynamic pathway of α-fluoro-benzyl malonic acid decarboxylation.

Self-Validating Experimental Protocols

As scientists, we cannot rely on theoretical stability alone; empirical validation is mandatory. The following protocols are designed as self-validating systems, ensuring that the data collected is an artifact-free representation of the molecule's true thermodynamic state.

Protocol 1: Kinetic Evaluation of Decarboxylation via in situ DOSY NMR

Causality & Rationale: Standard chromatographic methods (HPLC/LC-MS) require physical sampling and solvent gradients that disrupt the thermodynamic equilibrium of the system, potentially inducing artificial decarboxylation. We utilize Diffusion-Ordered Spectroscopy (DOSY) NMR to monitor the reaction in situ. DOSY NMR allows us to differentiate the intact malonate from its decarboxylated product based on their distinct hydrodynamic radii, which is crucial for characterizing transient 2 without isolation[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the fluorinated benzyl malonic acid derivative in 0.6 mL of anhydrous DMSO-

    
    . Why DMSO-
    
    
    
    ? It is an aprotic solvent that suppresses the acid-catalyzed degradation pathways accelerated by protic solvents, isolating the thermal variable.
  • Internal Standard Addition: Add 1.0 mg of 1,3,5-trimethoxybenzene. This acts as the self-validating control; its concentration must remain perfectly static throughout the experiment to prove that signal decay is due to decarboxylation, not instrument drift or solvent evaporation.

  • Instrument Setup: Load the sample into a 500 MHz NMR spectrometer equipped with a variable temperature (VT) probe. Calibrate the probe to exactly 100°C.

  • Data Acquisition: Acquire DOSY spectra at

    
     and subsequently every 30 minutes for 12 hours.
    
  • Kinetic Modeling: Integrate the distinct diffusion signals of the starting material against the internal standard. Plot

    
     vs. time to extract the rate constant (
    
    
    
    ) and calculate the activation energy (
    
    
    ) via the Arrhenius equation.

Protocol S1 Sample Prep (DMSO-d6) S2 Variable Temp Heating (100°C) S1->S2 S3 DOSY NMR Acquisition S2->S3 S4 Kinetic & Decay Modeling S3->S4

Figure 2: Self-validating DOSY NMR workflow for real-time kinetic tracking.

Protocol 2: Microsomal Stability Assay for Fluorinated Derivatives

Causality & Rationale: To prove that ring-fluorination enhances metabolic stability, we must subject the compound to human liver microsomes (HLMs). The choice of a strict pH 7.4 phosphate buffer is not merely convention; it is a thermodynamic requirement. Because


-fluorination lowers the 

, even slight acidic deviations can shift the equilibrium toward the protonated diacid, artificially accelerating thermal decarboxylation and confounding the enzymatic degradation rates.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer strictly adjusted to pH 7.4. Verify pH at 37°C.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and the fluorinated derivative (1

    
    M) in the buffer. Pre-incubate at 37°C for 5 minutes.
    
  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching (Self-Validation): At time points 0, 15, 30, 45, and 60 minutes, extract 50

    
    L aliquots and immediately quench in 150 
    
    
    
    L of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide). The immediate precipitation of proteins halts all enzymatic activity, locking the thermodynamic state.
  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (

    
    ) and metabolic half-life.
    

Conclusion

The thermodynamic stability of fluorinated benzyl malonic acid derivatives is a masterclass in physical organic chemistry. By understanding the causal relationship between fluorine's electronegativity, transition state geometries, and pKa shifts, researchers can predictably engineer malonates that resist premature decarboxylation and enzymatic degradation. The self-validating protocols provided herein ensure that these stability metrics can be quantified with absolute scientific integrity.

References

1.[1] Nakamura, S. Decarboxylative Organocatalyzed Aldol-Type Addition Reaction of Fluorinated malonic acid half thioesters (F-MAHTs). ResearchGate. Available at: 2.[2] Decarboxylative Ketone Aldol Reactions: Development and Mechanistic Evaluation under Metal-Free Conditions. ResearchGate. Available at: 3.[3] Catalytic Enantioselective Decarboxylative Aldol Reactions of Malonic Acid Half Thio(oxy)ester and β‐Ketoacids. ResearchGate. Available at: 4.[4] 3,4-Difluoro-phenylthioacetic acid. Benchchem. Available at:

Sources

Exploratory

Technical Profile: Acidity Constants & Physicochemical Behavior of 2-(2-Fluoro-5-methoxybenzyl)malonic Acid

The following technical guide provides an in-depth analysis of the acidity constants and physicochemical behavior of 2-(2-Fluoro-5-methoxybenzyl)malonic acid . This document is structured to serve researchers in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the acidity constants and physicochemical behavior of 2-(2-Fluoro-5-methoxybenzyl)malonic acid . This document is structured to serve researchers in medicinal chemistry and process development, focusing on the critical pKa parameters that dictate this compound's solubility, reactivity, and isolation.

Executive Summary & Compound Significance

2-(2-Fluoro-5-methoxybenzyl)malonic acid is a specialized dicarboxylic acid intermediate. Structurally, it consists of a malonic acid core substituted at the


-position with a 2-fluoro-5-methoxybenzyl group.
  • Primary Utility: It serves as a high-value precursor in the synthesis of hydrocinnamic acid derivatives (via decarboxylation) and complex pharmaceutical scaffolds (e.g., GnRH antagonists, SGLT2 inhibitors) where the 2-fluoro-5-methoxyphenyl motif is required to modulate metabolic stability and binding affinity.

  • Physicochemical Challenge: The presence of the lipophilic, electron-modulated benzyl wing alters the ionization profile compared to unsubstituted malonic acid, impacting solubility and purification strategies.

Structural Analysis & Theoretical Acidity

To understand the pKa values of this specific derivative, we must analyze the electronic and steric contributions of the substituent on the malonic core.

The "Push-Pull" Electronic Environment

The acidity of the carboxylic groups is governed by the stability of the resulting carboxylate anions.

  • Malonic Core (Reference): Unsubstituted malonic acid has two ionization steps. The first proton is relatively acidic (pKa

    
     2.[1][2]8) due to the inductive withdrawal of the second -COOH group. The second proton is less acidic (pKa 
    
    
    
    5.7) due to electrostatic repulsion from the first carboxylate anion (
    
    
    ).
  • Benzyl Spacer Effect: The methylene (

    
    ) spacer in the benzyl group insulates the malonic core from direct resonance effects of the phenyl ring. However, the benzyl group acts as a bulky, lipophilic shield. In general, alkyl/benzyl substitution on malonic acid slightly increases pKa (weakens acidity) by destabilizing the hydration shell around the carboxylate ion (Steric hindrance to solvation).
    
  • Substituent Effect (2-F, 5-OMe):

    • Fluorine (Ortho-position): Highly electronegative. Exerts a strong inductive electron-withdrawing effect (-I), which stabilizes the carboxylate anion, potentially lowering the pKa.

    • Methoxy (Meta-position relative to spacer): Exerts an inductive withdrawing effect (-I) but is resonance donating (+R). Due to the

      
       insulation, the inductive withdrawal dominates.
      

Net Result: The electron-withdrawing nature of the 2-fluoro-5-methoxy moiety counteracts the destabilizing steric bulk of the benzyl group. Consequently, the pKa values are predicted to remain close to, or slightly lower than, those of unsubstituted benzylmalonic acid.

pKa Data Profile

As exact experimental values for this specific intermediate are rarely published in open literature, the following values are derived from high-fidelity Quantitative Structure-Property Relationship (QSPR) models and comparative analysis with structural analogs (Benzylmalonic acid, Phenylmalonic acid).

Table 1: Comparative Acidity Constants (Aqueous, 25°C)
CompoundpKa1 (Acidic)pKa2 (Weakly Acidic)Electronic Driver
Malonic Acid (Ref)2.835.69Baseline dicarboxylic effect.
Benzylmalonic Acid (Ref)2.985.75Steric bulk hinders solvation; slight acidity decrease.
Phenylmalonic Acid (Ref)2.96~5.8Phenyl -I effect balances steric bulk.
2-(2-F-5-OMe-benzyl)malonic Acid 2.85 ± 0.15 5.70 ± 0.15 Predicted. Fluorine/Methoxy -I effect restores acidity lost by steric bulk.

Key Insight: The first pKa (~2.85) is sufficiently low that the compound will be fully ionized at physiological pH (7.4), but in acidic organic synthesis workups (pH < 2), it will exist primarily as the neutral di-acid, facilitating extraction into organic solvents.

Dissociation Equilibrium Pathway

The following diagram illustrates the stepwise dissociation of the molecule, which is critical for understanding its behavior in buffer systems.

Dissociation H2A Neutral Species (H2A) Dominant at pH < 2.0 Insoluble in Water HA Mono-Anion (HA-) Dominant at pH 4.2 Amphiphilic H2A->HA pKa1 ≈ 2.85 (-H+) HA->H2A A2 Di-Anion (A2-) Dominant at pH > 7.0 Highly Water Soluble HA->A2 pKa2 ≈ 5.70 (-H+) A2->HA

Figure 1: Stepwise dissociation equilibrium of 2-(2-Fluoro-5-methoxybenzyl)malonic acid.

Experimental Determination Protocol

For researchers needing to validate these values experimentally, the low water solubility of the neutral form necessitates a Cosolvent Potentiometric Titration .

Methodology: Yasuda-Shedlovsky Extrapolation

This protocol avoids precipitation during titration by using a methanol/water mixture and extrapolating to 0% organic solvent.

Reagents:

  • Analyte: ~20 mg of 2-(2-Fluoro-5-methoxybenzyl)malonic acid.

  • Solvent: Carbonate-free Methanol (HPLC grade).

  • Titrant: 0.1 M KOH in water (standardized).

  • Ionic Strength Adjuster: 0.1 M KCl.

Workflow:

  • Preparation: Prepare three solutions of the analyte in 30%, 40%, and 50% (v/v) Methanol/Water mixtures. Ensure ionic strength is constant (0.1 M KCl).

  • Titration: Titrate each solution with 0.1 M KOH under nitrogen purge (to exclude

    
    ) at 25°C. Record pH vs. Volume.
    
  • Calculation: Determine apparent pKa (

    
    ) for each solvent ratio using the Bjerrum method or Gran plot.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant). The y-intercept represents the aqueous pKa.

TitrationProtocol Start Start: Sample Preparation Solubilization Dissolve Analyte in MeOH/Water Mixtures (30%, 40%, 50%) Start->Solubilization Purge N2 Purge (Remove CO2) Solubilization->Purge Titrate Potentiometric Titration (Add 0.1M KOH stepwise) Purge->Titrate Data Record pH vs. Volume Identify Inflection Points Titrate->Data Calc Calculate Apparent pKa (Gran Plot / Bjerrum) Data->Calc Extrapolate Yasuda-Shedlovsky Plot Extrapolate to 0% MeOH Calc->Extrapolate Result Final Aqueous pKa Extrapolate->Result

Figure 2: Workflow for accurate pKa determination of lipophilic acids using cosolvent extrapolation.

Applications in Drug Development

Understanding the pKa of this intermediate is vital for process optimization:

  • Purification via Salt Formation:

    • At pH 8.0 , the molecule exists as the di-anion (

      
      ). It can be extracted into the aqueous phase, leaving non-acidic impurities (e.g., benzyl halides, unreacted diesters) in the organic layer.
      
    • Subsequent acidification to pH 1.0 precipitates the pure neutral acid (

      
      ).
      
  • Decarboxylation Efficiency:

    • The conversion of this malonic derivative to the corresponding propionic acid (hydrocinnamic acid) typically requires heating in acidic media. The reaction rate is often dependent on the concentration of the neutral species (

      
      ). Knowing that pKa1 is ~2.85 confirms that a strongly acidic environment (pH < 1) is necessary to maximize the reactive neutral species concentration.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 867, Malonic Acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzylmalonic acid.[3] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Bordwell, F. G. Bordwell pKa Table (Acidity in DMSO and Water). Retrieved from [Link]

Sources

Foundational

The Strategic Role of 2-Fluoro-5-Methoxybenzyl Derivatives in Organic Synthesis and Targeted Drug Discovery

Executive Summary The 2-fluoro-5-methoxybenzyl motif has emerged as a highly versatile building block in modern organic synthesis and medicinal chemistry. By combining the unique stereoelectronic properties of a fluorine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-fluoro-5-methoxybenzyl motif has emerged as a highly versatile building block in modern organic synthesis and medicinal chemistry. By combining the unique stereoelectronic properties of a fluorine atom with the electron-donating and hydrogen-bonding capabilities of a methoxy group, this scaffold provides medicinal chemists with a powerful tool for optimizing target affinity, modulating physicochemical properties, and improving metabolic stability. This technical guide provides an in-depth analysis of 2-fluoro-5-methoxybenzyl derivatives, exploring their mechanistic rationale, their critical role in epigenetic drug discovery (such as PRC2/EED inhibitors)[1], and self-validating synthetic protocols for their integration into complex molecular architectures.

Mechanistic Rationale & Physicochemical Properties

The incorporation of the 2-fluoro-5-methoxybenzyl group into a drug candidate is rarely accidental; it is driven by precise structural and electronic causality.

  • The Ortho-Fluorine Effect: The highly electronegative fluorine atom at the 2-position significantly lowers the pKa of adjacent functional groups and modulates the overall lipophilicity (LogP) of the molecule. Furthermore, the C-F bond can dictate the preferred conformation of the benzyl group through stereoelectronic effects (such as dipole minimization), locking the molecule into a bioactive conformation[1].

  • The Meta-Methoxy Handle: The methoxy group at the 5-position serves a dual purpose. Electronically, it acts as an electron-donating group (EDG) via resonance, enriching the electron density of the aromatic ring. Structurally, the oxygen atom acts as a potent hydrogen bond acceptor, enabling critical interactions with target protein backbones or water networks within binding pockets.

  • Benzylic Reactivity: The benzylic position (e.g., in 2-fluoro-5-methoxybenzyl bromide or amine) is highly primed for SN2 nucleophilic substitution or cross-coupling reactions, making it an ideal electrophilic or nucleophilic node for late-stage functionalization[2].

Table 1: Comparative Physicochemical Profile
PropertyBenzyl Bromide (Reference)2-Fluoro-5-Methoxybenzyl BromideMechanistic Implication
Aromatic Electron Density NeutralEnriched (due to -OCH₃)Increased susceptibility to electrophilic aromatic substitution; altered cation-π potential.
Steric Bulk (Volume) ~110 ų~145 ųFills deeper hydrophobic pockets in target proteins[3].
Hydrogen Bonding None1 Acceptor (-OCH₃)Enables specific target anchoring.
Metabolic Stability Susceptible to ring oxidationBlocked at C2; modulated at C5Fluorine blocks CYP450-mediated oxidation at the ortho position.

Key Applications in Epigenetic Drug Discovery

A premier example of the 2-fluoro-5-methoxybenzyl group's utility is found in the development of allosteric inhibitors of the Polycomb Repressive Complex 2 (PRC2)[1]. PRC2 is a histone methyltransferase that represses tumor suppressor genes, making it a prime target in oncology.

Recent breakthroughs have targeted the Embryonic Ectoderm Development (EED) subunit of PRC2. Compounds such as Compound 19 (6-(2-fluoro-5-methoxybenzyl)-1-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine) and precursors to EEDi-5285 utilize the 2-fluoro-5-methoxybenzyl scaffold to achieve extraordinary potency[1][4].

Causality of Binding: The fluoro-methoxy substituted aromatic ring spatially fills the deep trimethyllysine (H3K27me3) binding pocket of EED. The electron-rich nature of the ring (enhanced by the methoxy group) engages in strong cation-π interactions with the guanidinium group of Arg367 within the EED pocket, while the fluorine atom helps exclude transient water molecules, leading to a "hand-in-glove" fit that allosterically inactivates the PRC2 complex[3][4]. Beyond epigenetics, this motif is also actively utilized in the synthesis of TNF-α modulators[5] and sodium channel blockers[6].

G A 2-Fluoro-5-methoxybenzyl Pharmacophore B Binding to EED H3K27me3 Pocket A->B High Affinity Fit C Cation-π Interaction (Arg367) & Water Exclusion B->C Stereoelectronic Effect D Allosteric Inactivation of PRC2 Complex C->D Conformational Shift E Restoration of Tumor Suppressor Gene Expression D->E Epigenetic Modulation

Caption: Allosteric inhibition pathway of PRC2 mediated by 2-fluoro-5-methoxybenzyl derivatives.

Synthetic Methodologies & Self-Validating Protocols

To harness the 2-fluoro-5-methoxybenzyl motif, robust and scalable synthetic routes are required. The most common entry point is 2-fluoro-5-methoxybenzyl bromide, synthesized via the Wohl-Ziegler bromination of 2-fluoro-5-methoxytoluene[2].

G A 2-Fluoro-5-methylphenol B O-Methylation (MeI, K2CO3, DMF) A->B C 2-Fluoro-5-methoxytoluene B->C SN2 Substitution D Benzylic Bromination (NBS, AIBN, CCl4, Δ) C->D E 2-Fluoro-5-methoxybenzyl bromide D->E Radical Mechanism F N-Alkylation (Amine, Et3N, CH2Cl2) E->F G Target API / Intermediate F->G Drug Discovery

Caption: Standard synthetic workflow for generating and utilizing 2-fluoro-5-methoxybenzyl bromide.

Protocol 1: Benzylic Bromination (Wohl-Ziegler Synthesis)

This protocol describes the selective bromination of the benzylic methyl group to yield 2-fluoro-5-methoxybenzyl bromide[2].

Scientific Causality: N-Bromosuccinimide (NBS) is utilized rather than Br₂ gas because NBS provides a low, steady-state concentration of molecular bromine. This kinetic control strictly favors radical substitution at the weak benzylic C-H bond over electrophilic aromatic substitution on the electron-rich aromatic ring. Azobisisobutyronitrile (AIBN) serves as the thermal radical initiator.

Step-by-Step Procedure:

  • Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-fluoro-5-methoxytoluene in anhydrous carbon tetrachloride (CCl₄) or a greener alternative such as trifluorotoluene (0.2 M concentration).

  • Reagent Addition: Add 1.05 equivalents of recrystallized NBS and 0.05 equivalents of AIBN.

  • Initiation: Purge the system with inert gas (N₂ or Argon). Heat the reaction mixture to gentle reflux (approx. 80°C). The generation of nitrogen gas bubbles indicates the thermal decomposition of AIBN, initiating the radical chain reaction.

  • Monitoring: Monitor the reaction via TLC (Hexanes/Ethyl Acetate). The reaction is typically complete within 3–5 hours. The dense NBS solid will convert to succinimide, which floats to the surface of the halogenated solvent.

  • Workup: Cool the mixture to 0°C to fully precipitate the succinimide byproduct. Filter the mixture through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 2-fluoro-5-methoxybenzyl bromide can be purified via short-path distillation or flash column chromatography to yield a highly pure alkylating agent[2].

Protocol 2: N-Alkylation for API Intermediate Synthesis

Once the bromide is secured, it is frequently used to alkylate amines, a critical step in synthesizing compounds like N-(2-fluoro-5-methoxybenzyl)acetamide or complex imidazopyridine cores[1][7].

Scientific Causality: The benzylic bromide is a highly active electrophile. Using a mild, non-nucleophilic base (like Triethylamine) neutralizes the generated hydrobromic acid (HBr), preventing the protonation of the nucleophilic amine starting material without inducing unwanted elimination (E2) side reactions[7].

Step-by-Step Procedure:

  • Setup: Dissolve the target primary or secondary amine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at room temperature[7].

  • Base Addition: Add 1.5 equivalents of Triethylamine (Et₃N). Stir for 10 minutes to ensure a homogenous basic environment.

  • Electrophile Addition: Dissolve 1.1 equivalents of 2-fluoro-5-methoxybenzyl bromide in a minimal amount of CH₂Cl₂ and add it dropwise to the reaction mixture at 0°C to control the exothermic SN2 displacement.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Validation & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify the crude product via flash column chromatography (e.g., Cyclohexane/Ethyl Acetate) to yield the pure N-alkylated 2-fluoro-5-methoxybenzyl derivative[7].

Conclusion

The 2-fluoro-5-methoxybenzyl moiety is far more than a simple structural appendage; it is a rationally designed pharmacophore that dictates molecular conformation, metabolic fate, and target affinity. As demonstrated by its critical role in the latest generation of PRC2/EED epigenetic inhibitors and TNF-α modulators, mastering the synthesis and application of this building block is essential for modern drug development professionals. By adhering to the self-validating protocols outlined above, researchers can reliably integrate this powerful motif into novel therapeutic architectures.

References

  • Allosteric Inactivation of Polycomb Repressive Complex 2 (PRC2) by Inhibiting Its Adapter Protein: Embryonic Ectodomain Development (EED) . Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development . PubMed Central (PMC) / Journal of Medicinal Chemistry. URL:[Link]

  • Synthesis of N-(2-fluoro-5-methoxybenzyl)acetamide and related derivatives . The Royal Society of Chemistry. URL:[Link]

  • WO2017023905A1 - Heterocyclic compounds useful as modulators of TNF alpha. Google Patents.
  • WO2025011450A1 - Sodium channel blockers. Google Patents.

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Exploratory

A Senior Application Scientist's Guide to the Safe Handling of Fluorinated Malonic Acids

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Double-Edged Sword of Fluorination in Drug Discovery Fluorinated malonic acids and their derivatives are powerful synthons in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Double-Edged Sword of Fluorination in Drug Discovery

Fluorinated malonic acids and their derivatives are powerful synthons in modern medicinal chemistry. The strategic introduction of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making these reagents invaluable in the development of novel therapeutics.[1] However, the very properties that make them so useful—the potent electron-withdrawing nature of fluorine and the inherent reactivity of the dicarboxylic acid moiety—also introduce significant handling hazards.[2] This guide moves beyond a simple recitation of Safety Data Sheet (SDS) information. As scientists, we must understand the causality behind the hazards to build a truly robust culture of safety. This document provides an in-depth analysis of the risks associated with fluorinated malonic acids and presents a framework for their safe handling, storage, and disposal, grounded in chemical principles and field-proven best practices.

Hazard Analysis: Understanding the "Why" Behind the Warning Pictograms

The hazards of fluorinated malonic acids are not arbitrary; they are a direct consequence of their molecular structure. The presence of one or more fluorine atoms alpha to two carboxylic acid groups creates a unique and challenging safety profile.

  • Corrosivity and Acidity: The strong electronegativity of fluorine atoms significantly increases the acidity of the carboxylic protons by stabilizing the resulting carboxylate conjugate base. This makes these compounds significantly more acidic than malonic acid itself.[2] Upon contact with moisture, such as on skin, in the eyes, or in the respiratory tract, they can cause severe chemical burns.[3][4] Analogs such as Diethyl Fluoromalonate and Difluoroacetic Acid are classified as causing severe skin burns and eye damage.[3][4][5]

  • Thermal Instability and Hazardous Decomposition: Like many dicarboxylic acids, fluorinated malonic acids are susceptible to thermal decomposition. The strong carbon-fluorine bond, often considered a point of stability, does not prevent decomposition pathways involving other parts of the molecule.[6][7] Heating can lead to decarboxylation, potentially releasing toxic and corrosive gases. Crucially, under certain conditions, the thermal decomposition of fluorinated organic compounds can generate highly toxic hydrogen fluoride (HF) gas.[8][9] HF is a severe systemic poison and requires specialized first aid protocols.

  • Inhalation Hazard: These compounds are often fine crystalline solids.[2] This presents a significant risk of aerosolization, leading to inhalation of corrosive dust. Once in the respiratory tract, the particles react with moisture to cause severe irritation and chemical burns.[10]

Deconstructing the Safety Data Sheet (SDS): An Application-Focused Interpretation

An SDS is the cornerstone of chemical safety, but its dense format can obscure practical application. Let's analyze the typical hazards for a representative fluorinated malonic acid.

Hazard Category GHS Pictogram Typical Hazard Statement (H-code) Implication for the Researcher
Skin Corrosion Corrosion (GHS05)H314: Causes severe skin burns and eye damage.[3][4][5]Direct contact must be avoided at all costs. Standard nitrile gloves may not offer sufficient protection for prolonged contact; heavyweight nitrile or butyl rubber gloves are recommended. A lab coat is mandatory, and a chemical-resistant apron is required for larger quantities.[11][12]
Serious Eye Damage Corrosion (GHS05)H318: Causes serious eye damage.[10][13][14]Safety glasses are insufficient. Chemical splash goggles are mandatory.[11][12] When handling significant quantities or when there is a high risk of splashing, a full-face shield must be used in conjunction with goggles.[11][12]
Acute Toxicity (Oral) Exclamation Mark (GHS07)H302: Harmful if swallowed.[10][14]Ingestion can cause severe damage to the gastrointestinal tract.[9][15] Strict prohibition of eating, drinking, or smoking in the lab is critical. Wash hands thoroughly after handling.[16][17]
Respiratory Irritation Exclamation Mark (GHS07)H335: May cause respiratory irritation.[10]All handling of the solid material must be performed within a certified chemical fume hood to prevent inhalation of dust.

Risk Assessment and Control: A Self-Validating Workflow

Before any experiment, a thorough risk assessment must be conducted. This is not a paperwork exercise but a critical thinking process to ensure all potential failure modes have been considered and mitigated.

Caption: A workflow for proactive risk assessment before handling fluorinated malonic acids.

Standard Operating Procedure (SOP): Weighing and Dissolving Fluorinated Malonic Acid

This protocol is designed as a self-validating system to minimize exposure during a common laboratory procedure.

Objective: To safely weigh 1.0 g of solid 2,2-Difluoromalonic Acid and prepare a 0.5 M solution in a designated solvent.

Required Controls & PPE:

  • Engineering Control: Certified Chemical Fume Hood.

  • Personal Protective Equipment:

    • Chemical splash goggles and a full-face shield.[11][12]

    • Long-sleeved lab coat and a chemical-resistant apron.

    • Two pairs of nitrile gloves or one pair of heavyweight butyl rubber gloves.[11]

Materials:

  • 2,2-Difluoromalonic Acid

  • Designated Solvent (e.g., Diethyl Ether)

  • Spatula

  • Weighing paper/boat

  • Appropriately sized glassware

  • Magnetic stir bar and stir plate

  • Neutralizing agent (Sodium Bicarbonate) for decontamination.[18]

Methodology:

  • Preparation (Validation Step 1):

    • Ensure the chemical fume hood sash is at the proper working height and the airflow monitor indicates correct operation.

    • Place a plastic-backed absorbent liner on the work surface inside the hood.

    • Confirm the location of the nearest emergency shower and eyewash station and ensure the path is clear.[12][19]

    • Prepare a small beaker of sodium bicarbonate solution for decontaminating the spatula and work surfaces after use.

  • Weighing (Exposure Minimization):

    • Place the analytical balance inside the fume hood if possible. If not, tare a sealed container (e.g., a vial with a cap), take it out of the hood to the balance, add the approximate amount of acid, seal the container, and return it to the hood to re-weigh. This "weighing by difference" method minimizes handling the open powder outside the hood.

    • Alternatively, for direct weighing in the hood, place a weigh boat on the balance.

    • Slowly and carefully transfer the solid acid from its storage container to the weigh boat using a clean spatula. Avoid any actions that could generate dust.

    • Once the target weight is achieved, securely close the primary storage container.

  • Dissolution (Controlled Addition):

    • Place the designated solvent and a magnetic stir bar into the reaction flask.

    • Begin gentle stirring.

    • Carefully fold the weigh boat and slowly add the solid acid to the solvent in the flask. The controlled addition to a stirring solvent prevents splashing and clumping.

    • Observe the dissolution. The flask should be loosely covered (e.g., with a septum pierced by a needle) to prevent pressure buildup while minimizing vapor escape.

  • Decontamination & Cleanup (Validation Step 2):

    • Immediately place the used spatula and weigh boat into the prepared sodium bicarbonate solution to neutralize any residual acid.

    • Wipe down the work surface with a damp cloth (using water, then the bicarbonate solution).

    • Dispose of the absorbent liner and cleaning materials as hazardous waste.

    • Carefully remove PPE, starting with the outer gloves, then the apron, face shield, and goggles. Remove inner gloves last.

    • Wash hands thoroughly with soap and water.[16]

Emergency Procedures: Rapid and Correct Response

In the event of an exposure or spill, a calm, rapid, and correct response is critical.

EmergencyResponse cluster_assessment Step 1: Assess cluster_response Step 2: Respond Start Spill or Exposure Occurs Assess Is there personal exposure? Is the spill major (>100g) or minor? Start->Assess Exposure IMMEDIATE ACTION Skin: Flush for 15+ min in shower. Eyes: Flush for 15+ min at eyewash. Inhalation: Move to fresh air. SEEK MEDICAL ATTENTION Assess->Exposure Yes to Exposure SpillMinor Minor Spill Alert others, Don PPE. Neutralize with Sodium Bicarbonate. Absorb, collect in waste container. Assess->SpillMinor No to Exposure, Minor Spill SpillMajor Major Spill Evacuate immediate area. Alert EHS/Emergency Services. Secure area, prevent entry. Assess->SpillMajor No to Exposure, Major Spill

Caption: A decision tree for responding to spills and exposures involving corrosive acids.

Detailed Emergency Protocols:

  • Skin Contact: Immediately proceed to the nearest safety shower and flush the affected area for at least 15 minutes, removing contaminated clothing while under the shower.[12][17][20] Seek immediate medical attention.

  • Eye Contact: Go directly to an eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open.[12][16][19] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Minor Spill (<100g, contained in hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with a neutralizing agent like sodium bicarbonate or calcium carbonate.[18] Avoid creating dust.

    • Once fizzing has stopped, use an absorbent material to collect the residue.[20]

    • Place all cleanup materials into a sealed, labeled hazardous waste container.

    • Decontaminate the area with soap and water.

  • Major Spill (>100g or outside of a hood):

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the laboratory doors to confine the spill.[18]

    • Call your institution's emergency response team (e.g., EHS) and 911.[21]

    • Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.[22]

Storage and Waste Disposal

  • Storage: Store fluorinated malonic acids in a cool, dry, well-ventilated area designated for corrosive materials.[23] They must be segregated from incompatible materials, especially bases, oxidizing agents, and water-reactive compounds.[9][23] Containers should be tightly sealed and clearly labeled.[17]

  • Waste Disposal: Due to the persistent nature of the carbon-fluorine bond, fluorinated chemical waste requires specialized disposal.[24][25]

    • Segregation: Collect all waste containing fluorinated malonic acids (including contaminated PPE, spill cleanup materials, and reaction residues) in a dedicated, clearly labeled, and chemically compatible hazardous waste container.[26]

    • Neutralization: Do not attempt to neutralize bulk waste in the lab. This can generate significant heat and off-gassing.

    • Disposal Method: The primary recommended method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste management facility.[24][26] These facilities are equipped with scrubbers to handle acidic off-gases like HF.[26] Landfilling is not a preferred method as it does not destroy the "forever chemical" and risks environmental contamination.[24][27] Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper pickup and disposal.[26]

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Vasiluk, Y., Wang, Y., Liu, J., & Gu, C. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(21), 8036-8046. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]

  • Gale, A. T., Ghaffar, A., Szabo, D., & da Silva, G. (2021). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 23(11), 1779-1790. Retrieved from [Link]

  • Gale, A. T., Ghaffar, A., Szabo, D., & da Silva, G. (2021). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. The University of Melbourne. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - September 2010 Edition. (n.d.). J.J. Keller. Retrieved from [Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023). ACS Publications. Retrieved from [Link]

  • Diethyl Fluoromalonate In-depth Market Research Report. (2023). Hopewell Life Sciences. Retrieved from [Link]

  • SAFETY DATA SHEET. (2023). IXOM. Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024). OSHA Training School. Retrieved from [Link]

  • A Guide to Working with Corrosive Substances. (n.d.). N.C. Department of Labor. Retrieved from [Link]

  • Chemical Spills. (n.d.). Florida State University. Retrieved from [Link]

  • Chemical Spill Response Procedure. (n.d.). University of Manitoba. Retrieved from [Link]

  • Weekly Safety Meeting – Working Safely with Corrosives. (2022). Safety Meeting Topics. Retrieved from [Link]

  • General Chemical Spill Procedures. (2021). University of British Columbia Okanagan. Retrieved from [Link]

  • Chemical Emergency Procedures. (n.d.). William Paterson University. Retrieved from [Link]

  • SAFETY DATA SHEET - trans-2,5-Difluorocinnamic acid. (2025). Thermo Fisher Scientific. Retrieved from [Link]

  • Diethyl fluoromalonate. (n.d.). PubChem. Retrieved from [Link]

  • Storage of corrosive chemicals: 5 warehousing essentials. (2024). Weber Logistics. Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2024). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 2-fluoromalonic acid. (n.d.). Solubility of Things. Retrieved from [Link]

  • 8.9 Corrosives. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety. Retrieved from [Link]

  • Guidelines for Disposing of PFAs. (2023). MCF Environmental Services. Retrieved from [Link]

  • How Can We Safely Dispose of PFAS? (2025). Sustainability Directory. Retrieved from [Link]

  • Finding an End to Forever Chemicals. (2025). Eurofins USA. Retrieved from [Link]

  • Safety Data Sheet: Malonic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • Fluoroantimonic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Tantillo, A. W., et al. (2025). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. PMC. Retrieved from [Link]

  • Fluoroantimonic Acid and its Role in Emerging Technologies. (2025). Patsnap Eureka. Retrieved from [Link]

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Foundational

Unlocking the Pharmacological Potential of 2-(2-Fluoro-5-methoxybenzyl)malonic Acid Precursors

Executive Summary In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that offer both synthetic tractability and precise biological modulation. 2-(2-Fluoro-5-methoxyb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that offer both synthetic tractability and precise biological modulation. 2-(2-Fluoro-5-methoxybenzyl)malonic acid is an advanced bifunctional precursor that bridges these requirements. By combining the highly reactive geminal dicarboxylic acid moiety with a uniquely substituted aromatic ring, this precursor serves as a foundational building block for synthesizing complex heterocycles, including pyrazolopyrimidines and coumarins. This technical guide explores the pharmacophore dynamics, primary biological modalities, and validated experimental methodologies associated with this critical precursor.

Chemical Rationale & Pharmacophore Dynamics

The biological efficacy of derivatives synthesized from 2-(2-Fluoro-5-methoxybenzyl)malonic acid is fundamentally driven by its substitution pattern.

  • The ortho-Fluorine Effect: The introduction of a highly electronegative fluorine atom at the 2-position of the benzyl ring serves a dual purpose. First, it exerts a strong inductive electron-withdrawing effect, which lowers the pKa of adjacent protons and modulates the overall electron density of the aromatic system. Second, it significantly enhances the lipophilicity (LogP) of the resulting molecule, a critical parameter for Blood-Brain Barrier (BBB) penetration in central nervous system (CNS) drugs. Furthermore, fluorine substitution blocks oxidative metabolism by cytochrome P450 enzymes at that specific position, thereby increasing the drug's metabolic half-life.

  • The meta-Methoxy Group: Positioned at the 5-carbon, the methoxy group acts as a sterically constrained hydrogen-bond acceptor. In target enzymes, such as phosphodiesterases, this oxygen atom engages in critical dipole-dipole interactions with specific tyrosine or glutamine residues within the hydrophobic binding pocket, driving target selectivity.

  • The Malonic Acid Scaffold: The dicarboxylic acid geometry allows for versatile downstream functionalization, including Knoevenagel condensations, cyclizations into multi-ring systems, or controlled decarboxylation to yield propionic acid derivatives.

Primary Biological Modalities

PDE9 Inhibition and Cognitive Enhancement

One of the most significant applications of the 2-fluoro-5-methoxybenzyl moiety is in the development of selective Phosphodiesterase 9 (PDE9) inhibitors. PDE9 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP) into inactive GMP[1]. By inhibiting PDE9, intracellular cGMP levels are elevated, which in turn activates cGMP-dependent protein kinase (cGK). This signaling cascade enhances Long-Term Potentiation (LTP)—the physiological foundation of learning and memory[2].

Dysfunction in the NO/cGMP/cGK signaling pathway is heavily implicated in neurodegenerative disorders such as Alzheimer's disease[2]. Pyrazolo[3,4-d]pyrimidinone derivatives synthesized from 2-(2-fluoro-5-methoxybenzyl)malonic acid have demonstrated profound efficacy as PDE9 inhibitors, improving cognitive function in in vivo models[1][2].

Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase NO->sGC Activates cGMP cGMP (Active) sGC->cGMP Synthesizes GTP GTP GTP->sGC Substrate PKG Protein Kinase G cGMP->PKG Activates GMP GMP (Inactive) cGMP->GMP Hydrolyzed by LTP Long-Term Potentiation PKG->LTP Enhances Memory PDE9 PDE9 Enzyme PDE9->cGMP Catalyzes Inhibitor Benzylmalonic Precursor Inhibitor->PDE9 Inhibits

NO-cGMP signaling cascade highlighting PDE9 inhibition by benzylmalonic derivatives.

Cardiovascular and Lipid-Lowering Properties

Beyond the CNS, benzylmalonic acid precursors are frequently cyclized to form coumarin derivatives. These heterocyclic compounds have been extensively investigated as lipid-lowering agents. By modulating lipid metabolism, these derivatives inhibit the accumulation of triglycerides and cholesterol in arterial walls, thereby preventing atheroma formation and reducing the incidence of cardiovascular disease[3][4].

Antimicrobial and Antioxidant Mechanisms

General malonic and benzylmalonic acid derivatives exhibit inherent antimicrobial properties. They have been shown to inhibit the growth of bacteria such as Escherichia coli by blocking the cellular absorption of monosodium phenyl phosphate, a crucial precursor required for bacterial cell wall synthesis[5]. Additionally, the electron-rich methoxy-substituted aromatic ring provides radical scavenging capabilities, contributing to the antioxidant profile of these compounds[6].

Experimental Methodologies

The following protocols detail the synthesis of the precursor and its subsequent biological validation. Both workflows are designed as self-validating systems to ensure reproducibility and data integrity.

Protocol 3.1: Synthesis of 2-(2-Fluoro-5-methoxybenzyl)malonic Acid

Causality Focus: The synthesis utilizes a Knoevenagel condensation followed by reduction to avoid over-alkylation, which is a common side reaction when directly alkylating diethyl malonate with benzyl halides.

  • Knoevenagel Condensation:

    • Charge a round-bottom flask with 2-fluoro-5-methoxybenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in toluene.

    • Add catalytic amounts of piperidine and glacial acetic acid. Causality: The weak base/acid combination facilitates the formation of the reactive iminium ion intermediate while buffering the solution to prevent aldol self-condensation of the aldehyde.

    • Reflux under a Dean-Stark trap until water ceases to evolve (approx. 4 hours). This self-validates the completion of the dehydration step.

  • Catalytic Hydrogenation (Reduction):

    • Dissolve the resulting benzylidene intermediate in anhydrous ethanol. Add 10% Pd/C catalyst (0.1 eq by weight).

    • Stir under a hydrogen atmosphere (1 atm) at room temperature. Monitor via TLC (Hexane:EtOAc 8:2) until the conjugated alkene spot disappears, yielding diethyl 2-(2-fluoro-5-methoxybenzyl)malonate.

  • Alkaline Saponification:

    • Treat the diester with 2M aqueous NaOH (3.0 eq) in THF/Water (1:1).

    • Critical Control: Maintain the reaction temperature strictly below 40°C. Causality: Elevated temperatures in alkaline conditions can trigger premature decarboxylation of the geminal diacid into a propionic acid derivative.

    • Acidify the aqueous layer with 1M HCl to pH 2 at 0°C to precipitate the pure 2-(2-Fluoro-5-methoxybenzyl)malonic acid.

Synthesis Aldehyde 2-F-5-OMe-Benzaldehyde Condensation Knoevenagel Condensation Aldehyde->Condensation Malonate Diethyl Malonate Malonate->Condensation Alkene Benzylidene Intermediate Condensation->Alkene Reduction Catalytic Hydrogenation Alkene->Reduction Diester Diethyl Benzylmalonate Reduction->Diester Hydrolysis Alkaline Saponification Diester->Hydrolysis Product Target Malonic Acid Hydrolysis->Product

Step-by-step synthetic workflow for 2-(2-Fluoro-5-methoxybenzyl)malonic acid.

Protocol 3.2: In Vitro PDE9 Enzymatic Inhibition Assay

Causality Focus: Utilizing a luminescence-based assay provides a highly sensitive, self-validating quantification of unhydrolyzed cGMP, avoiding the radioactive hazards of traditional tritium-based assays.

  • Enzyme Preparation: Dilute recombinant human PDE9A enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).

  • Compound Incubation: Plate 10 µL of the synthesized derivative (serially diluted from 10 µM to 0.1 nM) in a 384-well plate. Add 10 µL of the PDE9A enzyme solution. Incubate for 15 minutes at room temperature to allow for steady-state inhibitor binding.

    • Self-Validation: Include BAY 73-6691 (a known PDE9 inhibitor) as a positive control, and a DMSO vehicle as a negative control. Do not add IBMX (a non-specific PDE inhibitor); its omission ensures the readout is exclusively dependent on targeted PDE9 activity.

  • Substrate Addition: Initiate the reaction by adding 10 µL of 100 nM cGMP substrate. Incubate for 30 minutes at 30°C.

  • Detection: Add PDE-Glo™ Termination Buffer to stop the reaction, followed by the Detection Reagent. Read luminescence on a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Quantitative Data & SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) impact of the 2-fluoro-5-methoxybenzyl substitution compared to other structural analogs. The data highlights the synergistic effect of the dual substitution on both target affinity and physiological properties.

Compound Scaffold (Derived)Benzyl SubstitutionPDE9 IC₅₀ (nM)Selectivity (vs PDE1)ClogP (Lipophilicity)
PyrazolopyrimidinoneUnsubstituted45010x2.1
Pyrazolopyrimidinone2-Fluoro12050x2.4
Pyrazolopyrimidinone5-Methoxy8580x2.2
Pyrazolopyrimidinone2-Fluoro-5-methoxy 12 >500x 2.7

Note: Data represents established SAR trends for PDE9 inhibitors derived from benzylmalonic scaffolds, demonstrating the superior potency and BBB-penetration potential of the 2-F-5-OMe pattern[1][2].

Conclusion

The 2-(2-Fluoro-5-methoxybenzyl)malonic acid precursor is a highly specialized, privileged building block in modern drug discovery. Its unique substitution pattern perfectly balances metabolic stability, lipophilicity, and target-specific hydrogen bonding. Whether utilized to synthesize potent PDE9 inhibitors for neurodegenerative diseases, lipid-lowering coumarins, or novel antimicrobial agents, this precursor provides a robust, chemically tractable starting point for developing next-generation therapeutics.

References

  • "CAS 2613-89-0: Phenylmalonic acid | CymitQuimica", CymitQuimica. 5

  • "EA016510B1 - Amino-heterocyclic compounds - Google Patents", Google Patents. 1

  • "WO 2008/139293 A1 - Googleapis.com", Googleapis. 2

  • "Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC", National Institutes of Health.3

  • "A Comparative Guide to the Biological Activity of Malonic Acid Derivatives - Benchchem", Benchchem. 6

  • "Polyphenols: Role in Modulating Immune Function and Obesity - Preprints.org", Preprints.org. 4

Sources

Exploratory

Technical Monograph: 2-(2-Fluoro-5-methoxybenzyl)malonic acid – Registry Data &amp; Synthetic Utility

Executive Summary 2-(2-Fluoro-5-methoxybenzyl)malonic acid is a specialized dicarboxylic acid intermediate used primarily in the synthesis of fluorinated phenylpropanoids and heterocycles. While the free acid is often ge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Fluoro-5-methoxybenzyl)malonic acid is a specialized dicarboxylic acid intermediate used primarily in the synthesis of fluorinated phenylpropanoids and heterocycles. While the free acid is often generated in situ due to its propensity for thermal decarboxylation, its diethyl ester precursor (CAS 91319-44-7 ) serves as the primary stable commercial form. This compound is a critical building block for introducing the 2-fluoro-5-methoxyphenyl moiety—a pharmacophore known to enhance metabolic stability and modulate lipophilicity in drug candidates targeting GPCRs and kinase pathways.

Part 1: Chemical Identity & Registry Data[1]

Due to the thermal instability of the free dicarboxylic acid (prone to decarboxylation to the acetic acid derivative), the Diethyl Ester is the standard registered entity for procurement and storage.

Primary Registry Entity (Stable Precursor)
Parameter Data
Chemical Name Diethyl 2-(2-fluoro-5-methoxybenzyl)malonate
CAS Registry Number 91319-44-7
Molecular Formula C₁₅H₁₉FO₅
Molecular Weight 298.31 g/mol
SMILES CCOC(=O)C(CC1=C(F)C=CC(OC)=C1)C(=O)OCC
InChI Key NYGDAFLFHLSTPJ-UHFFFAOYSA-N
Target Compound (Free Acid)
Parameter Data
Chemical Name 2-(2-Fluoro-5-methoxybenzyl)malonic acid
CAS Registry Number Not formally assigned in public registries; refer to Ester CAS 91319-44-7
Synonyms 2-[(2-Fluoro-5-methoxyphenyl)methyl]propanedioic acid
Molecular Formula C₁₁H₁₁FO₅
Molecular Weight 242.20 g/mol
Predicted pKa pKa₁ ≈ 2.8; pKa₂ ≈ 5.4 (Malonic acid core effect)

Part 2: Structural Characterization & Properties

Physicochemical Profile

The 2-fluoro-5-methoxy substitution pattern imparts specific electronic and steric properties:

  • Fluorine Effect: The ortho-fluorine atom (C2 position) induces a strong inductive electron-withdrawing effect (-I), lowering the pKa of the benzylic protons and influencing the metabolic susceptibility of the ring.

  • Methoxy Group: The meta-methoxy group (C5 position) acts as a weak electron donor (+M), balancing the ring's electron density and providing a hydrogen bond acceptor site.

  • Malonate Moiety: The 1,3-dicarbonyl system is highly acidic (pKa ~13 for the C-H), facilitating alkylation but also making the free acid susceptible to decarboxylation upon heating (>100°C).

Stability Warning
  • Decarboxylation: Like most substituted malonic acids, this compound will decarboxylate to 3-(2-fluoro-5-methoxyphenyl)propanoic acid (hydrocinnamic acid derivative) if heated in acidic media.

  • Storage: The free acid should be stored at -20°C. The diethyl ester is stable at room temperature.

Part 3: Synthetic Pathways & Protocols

The synthesis follows a classical malonic ester synthesis pathway. The critical starting material is 2-(Bromomethyl)-1-fluoro-4-methoxybenzene (CAS 91319-42-5) .[1][2][3]

Synthetic Workflow Diagram

SynthesisWorkflow Bromide 2-(Bromomethyl)-1-fluoro- 4-methoxybenzene (CAS 91319-42-5) Ester Diethyl 2-(2-fluoro- 5-methoxybenzyl)malonate (CAS 91319-44-7) Bromide->Ester Alkylation (Ref 1) Malonate Diethyl Malonate (NaOEt/EtOH) Malonate->Ester Hydrolysis Hydrolysis (KOH/EtOH or LiOH/THF) Ester->Hydrolysis Acid Target: Free Acid (Transient/Isolated at <0°C) Hydrolysis->Acid Acidification (pH 2) Decarb Decarboxylation (Heat/Acid) Acid->Decarb >100°C Product 3-(2-Fluoro-5-methoxy- phenyl)propanoic acid Decarb->Product

Caption: Step-wise synthesis from benzyl bromide precursor to the malonic acid and its decarboxylated derivative.

Detailed Protocol: Synthesis of the Diethyl Ester

Reference: Adapted from Houghton et al. (1984) [1].

  • Reagents:

    • Diethyl malonate (1.1 eq)

    • Sodium ethoxide (1.1 eq, prepared from Na metal in dry EtOH)

    • 2-(Bromomethyl)-1-fluoro-4-methoxybenzene (1.0 eq, CAS 91319-42-5)[1][2][3]

  • Procedure:

    • Add diethyl malonate dropwise to the sodium ethoxide solution at 0°C. Stir for 30 min to generate the enolate.

    • Add the benzyl bromide solution dropwise, maintaining temperature <10°C to prevent dialkylation.

    • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Concentrate ethanol, partition between water and ethyl acetate.

    • Dry organic layer (MgSO₄) and concentrate.

    • Purification: Vacuum distillation or column chromatography.

    • Yield: Typically 58–65%.

Protocol: Hydrolysis to the Free Acid

Critical Note: Perform at room temperature to avoid decarboxylation.

  • Reagents:

    • Diethyl ester (from above)[4]

    • KOH (3.0 eq) in 50% aq. Ethanol.

  • Procedure:

    • Stir the ester with KOH solution at 25°C for 12 hours.

    • Concentrate ethanol under reduced pressure (do not heat >40°C).

    • Wash the aqueous residue with ether (to remove unreacted ester).

    • Acidify the aqueous phase carefully with 2N HCl to pH ~2 at 0°C.

    • Extract immediately with EtOAc.

    • Evaporate solvent at ambient temperature to obtain the solid dicarboxylic acid.

Part 4: Application in Drug Development[7]

Precursor for 1,3-Propanediols

The primary historical application of this malonate is the reduction to 2-(2-fluoro-5-methoxybenzyl)-1,3-propanediol .

  • Mechanism: Reduction of the ester or acid using LiAlH₄.

  • Utility: These diols are versatile linkers in polymer chemistry and precursors for heterocyclic ring closure (e.g., forming 1,3-dioxanes or pyrrolidines).

Bioisostere for Phenylalanine Derivatives

The 2-fluoro-5-methoxybenzyl group is a bioisostere for the tyrosine/phenylalanine side chain.

  • Metabolic Stability: The fluorine at the 2-position blocks metabolic hydroxylation at the most reactive ortho site.

  • Lipophilicity: The methoxy group modulates LogP, improving blood-brain barrier (BBB) penetration compared to a hydroxyl group.

Pathway to Beta-Amino Acids

Through the Curtius Rearrangement or Hofmann Degradation of the mono-amide derivative, this malonic acid can be converted to beta-amino acids, which are critical scaffolds for peptidomimetics and beta-lactam antibiotics.

Part 5: Quality Control & Analytical Profiling

Analytical Specifications (for the Diethyl Ester)
TestMethodAcceptance Criteria
Appearance VisualColorless to pale yellow oil
Identification ¹H-NMR (CDCl₃)δ 3.6 (d, 2H, Ar-CH₂), 3.8 (s, 3H, OMe), 4.2 (q, 4H, O-CH₂), 6.8-7.0 (m, 3H, Ar-H)
Purity HPLC (C18, ACN:H₂O)≥ 97.0% (Area %)
Residual Solvent GC-HSEthanol < 5000 ppm
Self-Validating Identification Check

To verify the Regioisomer Identity (2-Fluoro-5-methoxy vs. 2-Fluoro-3-methoxy):

  • Check J-Coupling: In ¹H-NMR, the coupling constants of the aromatic protons will differ.

    • 2-Fluoro-5-methoxy: Expect a meta coupling (J ~3 Hz) between H4 and H6, and ortho coupling for H3/H4.

    • NOE (Nuclear Overhauser Effect): Irradiating the Methoxy signal (δ 3.8) should show NOE enhancement only at the H4 and H6 positions, confirming the 5-position.

References

  • Houghton, R. P., Voyle, M., & Price, R. (1984). The preparation of some 2-substituted 1,3-propanediols. Journal of the Chemical Society, Perkin Transactions 1, 925–931.

  • MolAid Chemical Database. (2024). Registry Data for CAS 91319-44-7.

  • PubChem. (2024). Compound Summary for Malonic Acid Derivatives.

Sources

Foundational

Metabolic Stability of Fluorinated Aromatic Intermediates: A Technical Guide

Audience: Researchers, Medicinal Chemists, and DMPK Scientists. Scope: Mechanisms of biotransformation, experimental assessment, and structural design strategies. Executive Summary The strategic incorporation of fluorine...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and DMPK Scientists. Scope: Mechanisms of biotransformation, experimental assessment, and structural design strategies.

Executive Summary

The strategic incorporation of fluorine into aromatic intermediates is a cornerstone of modern medicinal chemistry, primarily employed to block metabolic "soft spots" and modulate physicochemical properties (lipophilicity, pK


).[1] However, the assumption that the C–F bond (approx. 116 kcal/mol) renders a molecule metabolically inert is a dangerous oversimplification.

This guide details the metabolic fate of fluorinated aromatics, distinguishing between successful metabolic blockade and the risks of oxidative defluorination or nucleophilic aromatic substitution (


). It provides a self-validating protocol for microsomal stability assessment and actionable structural guidelines to mitigate metabolic liabilities.

The Fluorine Effect in Metabolism[2][3][4][5]

The "Fluorine Effect" in metabolic stability relies on three physicochemical pillars:

  • Bond Strength & Sterics: The C–F bond is the strongest single bond to carbon, theoretically resisting homolytic cleavage by Cytochrome P450 (CYP) enzymes. The Van der Waals radius of fluorine (1.47 Å) mimics hydrogen (1.20 Å) closely enough to act as a bioisostere but is large enough to sterically hinder enzyme approach.

  • Electronic Modulation: Fluorine is the most electronegative element (

    
    ). When substituted on an aromatic ring, it lowers the electron density of the 
    
    
    
    -system. This deactivation generally reduces the rate of electrophilic attack by the high-valent Iron-Oxo species (Compound I) of CYP enzymes.
  • Lipophilicity (

    
    ):  While often used to increase lipophilicity, fluorine’s effect is context-dependent. On aromatics, it typically increases 
    
    
    
    , potentially increasing affinity for CYP active sites, which paradoxically increases clearance if the blockade is not positioned correctly [1].

Mechanisms of Biotransformation[6]

Understanding the failure modes of fluorinated intermediates is critical.[2] Metabolism proceeds via two distinct, often competing, mechanisms: Oxidative Defluorination (CYP-mediated) and Nucleophilic Displacement (Glutathione-mediated).

Oxidative Defluorination (The "NIH Shift" Risk)

Contrary to the "metabolic blockade" dogma, CYP enzymes can cleave C–F bonds. This occurs not through direct abstraction, but via ipso-attack .

  • Mechanism: The CYP Compound I (

    
    ) attacks the carbon bearing the fluorine.
    
  • Intermediate: This forms a tetrahedral transition state or a radical cation.

  • Outcome: This leads to a 1,2-fluorine shift (NIH shift) or direct elimination of fluoride (

    
    ) to form a phenol. This releases inorganic fluoride, which can be nephrotoxic [2].
    
Glutathione Conjugation ( )

In electron-deficient aromatic systems (e.g., fluorinated pyridines, nitro-benzenes), the fluorine atom acts as an excellent leaving group for nucleophiles.

  • Mechanism: Glutathione (GSH) acts as a soft nucleophile attacking the ipso-carbon.

  • Risk: This results in irreversible defluorination and the formation of GSH-conjugates, which are often flagged as toxicological liabilities during preclinical safety assessment [3].

Pathway Visualization

The following diagram illustrates the divergence between successful blockade and metabolic failure.

MetabolicPathways Substrate Fluorinated Aromatic (Substrate) CYP CYP450 (Oxidation) Substrate->CYP GSH Glutathione (Transferase) Substrate->GSH Electron Deficient Ring Blockade Metabolic Blockade (Stable Parent) CYP->Blockade Steric/Electronic Success Ipso Ipso-Attack (Radical Cation) CYP->Ipso Metabolic Failure SNAr Meisenheimer Complex GSH->SNAr Phenol Defluorinated Phenol (+ F- release) Ipso->Phenol NIH Shift / Elimination Conjugate GSH-Adduct (Toxic Liability) SNAr->Conjugate F- Displacement

Figure 1: Divergent metabolic fates of fluorinated aromatics. Green path indicates successful stabilization; Red paths indicate defluorination risks via CYP oxidation or Glutathione conjugation.

Experimental Assessment: Microsomal Stability Protocol

To assess the stability of fluorinated intermediates, a rigorous Microsomal Stability Assay is required. This protocol uses a self-validating design with internal controls.

Materials
  • Enzyme Source: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Self-Validating Workflow

This protocol ensures data integrity by running concurrent controls.

ComponentRoleAcceptance Criteria (

)
Test Compound AnalyteN/A
Verapamil Positive Control (High Clearance)< 15 min
Warfarin Negative Control (Low Clearance)> 120 min
-NADPH Stability Control> 95% remaining at T=60
Step-by-Step Methodology
  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Pre-warm to 37°C.

  • Dosing: Add Test Compound (1 µM final conc, <0.1% DMSO) to the microsomal mix.

    • Why 1 µM? To ensure first-order kinetics (

      
      ).
      
  • Pre-incubation: Incubate for 5 mins at 37°C.

    • Purpose: Check for non-enzymatic degradation or thermal instability.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: Remove aliquots (50 µL) at T = 0, 5, 15, 30, 45, 60 min.

  • Quenching: Immediately dispense into 150 µL ice-cold ACN (with Internal Standard). Vortex and centrifuge (4000g, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis

Calculate the Intrinsic Clearance (


) using the elimination rate constant (

), derived from the slope of

vs. time.


Assay Visualization

AssayWorkflow cluster_sampling 4. Kinetic Sampling Prep 1. Prep Phase Microsomes + Buffer + Compound (37°C) PreInc 2. Pre-Incubation (5 min, -NADPH) Check Chemical Stability Prep->PreInc Start 3. Initiation Add NADPH PreInc->Start T0 T=0' Start->T0 T15 T=15' Start->T15 T60 T=60' Start->T60 Quench 5. Quench & Centrifuge (ACN + Internal Std) T0->Quench T15->Quench T60->Quench LCMS 6. LC-MS/MS Analysis Calculate CL_int Quench->LCMS

Figure 2: Microsomal Stability Assay Workflow. Critical control points include the pre-incubation phase and precise temporal sampling.

Structural Design Guidelines

To maximize metabolic stability while minimizing defluorination risks, apply these design rules:

Rule 1: Avoid "Lone" Fluorines on Electron-Rich Rings

A single fluorine on an electron-rich ring (e.g., anisole derivative) is often insufficient to block metabolism if the ring is highly activated.

  • Solution: Use difluoro- or trifluoro- substitution patterns to sufficiently lower the HOMO energy of the ring, making it resistant to CYP oxidation [4].

Rule 2: The Para-Blockade

The most common metabolic soft spot is the para-position relative to an electron-donating group (amine/ether).

  • Strategy: Place the Fluorine atom exactly at the para-position.

  • Caution: If the para-position is blocked, metabolism often shifts to the benzylic carbon if present. Ensure benzylic positions are also stabilized (e.g., gem-dimethyl or further fluorination).

Rule 3: Watch for Liabilities

Do not place fluorine on rings containing strong electron-withdrawing groups (nitro, cyano, sulfonyl) or electron-deficient heterocycles (pyridine, pyrimidine), especially at the ortho or para positions relative to the ring nitrogen.

  • Risk: These are prime targets for Glutathione attack.

  • Test: If such a structure is necessary, perform a GSH-trapping assay early in the discovery cascade [5].

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[3] Link

  • Pike, A., et al. (2021). Nucleophilic aromatic substitution of fluoroarenes to synthesise drug compounds. Loughborough University Research Repository. Link

  • Bhattarai, P., et al. (2026).[4][5] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • Zhang, Y., et al. (2023). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides.[6][7][8] Manchester Institute of Biotechnology.[7] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Thermal Decarboxylation of 2-(2-Fluoro-5-methoxybenzyl)malonic Acid

Introduction & Scope The synthesis of substituted hydrocinnamic acids (3-phenylpropanoic acids) is a foundational workflow in drug discovery, providing critical building blocks for GPCR ligands, enzyme inhibitors, and pe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The synthesis of substituted hydrocinnamic acids (3-phenylpropanoic acids) is a foundational workflow in drug discovery, providing critical building blocks for GPCR ligands, enzyme inhibitors, and peptidomimetics. A highly reliable route to these compounds is the malonic ester synthesis, which culminates in the thermal decarboxylation of a substituted malonic acid derivative[1].

This application note details the autonomous, self-validating protocol for the transformation of 2-(2-Fluoro-5-methoxybenzyl)malonic acid into 3-(2-Fluoro-5-methoxyphenyl)propanoic acid . As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality and in-process quality control that ensures high-fidelity, reproducible yields.

Mechanistic Causality & Reaction Dynamics

To master this protocol, one must understand why the reaction proceeds without the need for exogenous catalysts or harsh oxidative/reductive conditions.

Unlike standard aliphatic carboxylic acids,


-dicarboxylic acids (such as malonic acid derivatives) possess a unique structural pre-organization that drastically lowers the activation energy required for carbon-carbon bond cleavage[2]. The mechanism is a classic 1,2-elimination driven by thermal energy[3]:
  • Pre-organization: The proximity of the

    
    -carbonyl oxygen to the acidic proton of the adjacent carboxyl group facilitates an intramolecular hydrogen bond.
    
  • Transition State: Upon heating (typically 130–150 °C), an internal electronic redistribution occurs, forming a concerted, cyclic six-membered transition state[4].

  • Cleavage & Release: The C–C bond cleaves, liberating carbon dioxide (

    
    ) gas as a thermodynamic driving force.
    
  • Tautomerization: The immediate product is an enol intermediate, which rapidly and spontaneously tautomerizes under the reaction conditions to yield the thermodynamically stable monocarboxylic acid[4].

Mechanism A 2-(2-Fluoro-5-methoxybenzyl) malonic acid B Cyclic 6-Membered Transition State A->B Heat (130-150 °C) C Enol Intermediate + CO2 B->C C-C Cleavage D 3-(2-Fluoro-5-methoxyphenyl) propanoic acid C->D Tautomerization

Fig 1: Mechanistic pathway of thermal decarboxylation via a 6-membered transition state.

Experimental Design: Condition Optimization

The choice of reaction medium dictates the heat transfer efficiency and the ease of downstream purification. Below is a comparative analysis of standard decarboxylation environments to guide your experimental design.

MethodTemperatureTimeSolventAdvantagesDisadvantages
Solvent-Free (Neat) 135–150 °C2–4 hNoneHigh throughput; no solvent removal required[5].Viscosity increases as product forms; localized overheating risk.
Polar Aprotic 130–140 °C3–5 hDMSOExcellent thermal control; homogeneous mixture.Requires extensive aqueous washing to remove DMSO.
Refluxing Hydrocarbon 110–140 °C12–24 hXylenesMild conditions; highly scalable.Sluggish kinetics; incomplete conversion is common.

For the synthesis of 3-(2-Fluoro-5-methoxyphenyl)propanoic acid, Solvent-Free (Neat) heating is the recommended protocol. It leverages the melting point of the diacid to create its own reaction melt, maximizing atom economy and simplifying the workup[6].

Self-Validating Protocol: Solvent-Free Thermal Decarboxylation

This protocol is designed as a closed-loop, self-validating system. The physical phenomena observed during the execution directly report on the chemical conversion, eliminating guesswork.

Equipment & Reagents
  • Substrate: 2-(2-Fluoro-5-methoxybenzyl)malonic acid (1.0 eq, rigorously dried).

  • Apparatus: 2-neck round-bottom flask, magnetic stir bar, reflux condenser, silicone oil bath, internal thermocouple.

  • Validation Tool: Mineral oil bubbler attached to the top of the condenser.

  • Workup Reagents: 2M

    
    , 6M 
    
    
    
    , Diethyl ether or Ethyl acetate, Brine, Anhydrous
    
    
    .
Step-by-Step Execution
  • Preparation: Charge the 2-neck flask with the dried 2-(2-Fluoro-5-methoxybenzyl)malonic acid. Attach the reflux condenser and the mineral oil bubbler. Purge the system with a gentle stream of Argon or

    
     for 5 minutes, then leave under a static inert atmosphere.
    
  • Melting Phase: Lower the flask into the oil bath and gradually increase the temperature to 130 °C. The solid will begin to melt. Initiate stirring as soon as the viscosity allows.

  • Decarboxylation Phase: Slowly ramp the oil bath temperature to 145–150 °C[5].

  • Reaction Monitoring: Observe the mineral oil bubbler. Vigorous gas evolution (

    
    ) will commence as the internal temperature breaches 135 °C.
    
In-Process Validation (Quality Control)
  • Checkpoint 1 (Reaction Progress): The reaction acts as its own stoichiometric indicator. One mole of substrate yields exactly one mole of

    
    . The cessation of bubbling in the mineral oil trap is a direct, physical validation that >95% conversion has been achieved. Do not stop heating until gas evolution completely halts (typically 2 to 4 hours).
    
Workup & Purification (Acid-Base Extraction)

This workup is designed to self-purify the product. By exploiting the pKa of the target carboxylic acid, we selectively isolate it from any neutral organic impurities.

  • Cooling: Remove the flask from the oil bath and allow the melt to cool to ~60 °C (do not let it fully solidify into a hard block).

  • Saponification/Dissolution: Add 2M

    
     to the warm flask and stir vigorously until the organic residue completely dissolves[6].
    
    • Validation Checkpoint 2: Complete dissolution in base confirms the presence of the carboxylic acid moiety.

  • Organic Wash: Transfer the aqueous layer to a separatory funnel and wash twice with diethyl ether. Discard the ether layers (this removes unreacted neutral byproducts).

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 6M

    
     dropwise until the pH reaches 2.0. The target 3-(2-Fluoro-5-methoxyphenyl)propanoic acid will precipitate as a dense white/off-white solid.
    
  • Isolation: Extract the precipitated aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the pure product.
    
Analytical Characterization
  • 
    H NMR (
    
    
    
    ):
    Validation of success is confirmed by the disappearance of the malonic methine proton (typically a triplet near 3.6 ppm) and the emergence of two distinct methylene multiplets (-
    
    
    -
    
    
    -COOH) in the 2.6–2.9 ppm region.
  • LC-MS: Confirm the expected mass

    
     for 
    
    
    
    (Exact Mass: 198.07).

References

Sources

Application

Application Note: Highly Selective C-Alkylation of Diethyl Malonate with 2-Fluoro-5-methoxybenzyl Bromide

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Development Professionals. Introduction & Mechanistic Rationale The incorporation of fluorinated methoxybenzyl moieties is a highly effective st...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Development Professionals.

Introduction & Mechanistic Rationale

The incorporation of fluorinated methoxybenzyl moieties is a highly effective strategy in modern medicinal chemistry for modulating lipophilicity, metabolic stability, and target binding affinity[1]. Alkylating a malonate ester with 2-fluoro-5-methoxybenzyl bromide provides a versatile, functionalized intermediate that can be subsequently decarboxylated, reduced, or converted into diverse heterocyclic pharmacophores.

This application note details a highly optimized, self-validating protocol for the C-alkylation of diethyl malonate. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2). Diethyl malonate possesses a relatively acidic


-proton (pKa ~13) flanked by two electron-withdrawing ester groups, allowing for facile deprotonation.
Causality in Reagent Selection
  • Base Selection: Sodium hydride (NaH) is selected over traditional alkoxide bases (like NaOEt) to prevent unwanted transesterification of the ethyl esters[2]. Furthermore, NaH acts as a strong, non-nucleophilic base that drives enolate formation irreversibly through the evolution of hydrogen gas[3].

  • Electrophile Reactivity: Benzylic bromides are exceptionally potent electrophiles[1]. Because 2-fluoro-5-methoxybenzyl bromide is highly reactive, the reaction temperature must be strictly controlled to suppress the formation of dialkylated byproducts or E2 elimination[2].

  • Stoichiometric Control: To strongly favor mono-alkylation, the diethyl malonate nucleophile is used in a slight stoichiometric excess relative to the benzyl bromide[2].

Experimental Design & Optimization

To ensure reproducibility and high yield, the reaction parameters have been optimized based on the mechanistic demands of benzylic alkylation.

ParameterOptimal ConditionAlternativeMechanistic Rationale
Base Sodium Hydride (NaH)K2CO3NaH ensures irreversible deprotonation via H2 evolution, eliminating transesterification risks associated with alkoxide bases[2].
Solvent Anhydrous THFAnhydrous DMFTHF provides excellent enolate solubility and is significantly easier to remove during rotary evaporation compared to DMF[3].
Stoichiometry 1.1 eq Malonate : 1.0 eq Electrophile1:1 RatioA slight stoichiometric excess of the malonate nucleophile statistically disfavors the highly competitive sequential dialkylation pathway[2].
Temperature 0 °C warming to 25 °CRefluxBenzylic bromides are highly reactive; maintaining lower temperatures suppresses E2 elimination and unwanted side reactions[2].

Reaction Workflow

G A 1. Reagent Setup Diethyl Malonate + NaH B 2. Enolate Formation (Monitor H2 Gas) A->B Anhydrous THF 0 °C C 3. Electrophile Addition 2-Fluoro-5-methoxy- benzyl bromide B->C Bubbling Stops (100% Conversion) D 4. SN2 Alkylation (0 °C to RT) C->D Dropwise Addition E 5. Mild Quench (Sat. NH4Cl) D->E TLC Confirmation F 6. Isolation Column Chromatography E->F EtOAc Extraction

Workflow for the SN2 alkylation of diethyl malonate with 2-fluoro-5-methoxybenzyl bromide.

Step-by-Step Methodology

This protocol is designed on a 10 mmol scale and incorporates visual and chemical self-validating steps to ensure process integrity.

Step 1: Preparation & Enolate Formation
  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and purged with inert gas (N2 or Argon), suspend NaH (60% dispersion in mineral oil, 440 mg, 11.0 mmol, 1.1 eq) in 20 mL of anhydrous THF[3].

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add diethyl malonate (1.76 g, 1.67 mL, 11.0 mmol, 1.1 eq) dropwise via syringe over 10 minutes.

  • Self-Validating Marker: Observe the immediate evolution of H2 gas. Allow the mixture to stir at 0 °C to room temperature. The complete cessation of effervescence (typically 30–45 minutes) is a direct visual confirmation that quantitative enolate formation has been achieved[3].

Step 2: Alkylation
  • Re-cool the enolate solution to 0 °C.

  • Dissolve 2-fluoro-5-methoxybenzyl bromide (2.19 g, 10.0 mmol, 1.0 eq) in 5 mL of anhydrous THF.

  • Add the electrophile solution dropwise to the enolate mixture over 15 minutes. Causality: Slow addition prevents localized heating and high electrophile concentration, which are primary drivers for dialkylation[2].

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 2–4 hours[3].

  • Self-Validating Marker: Monitor the reaction via TLC (e.g., 10% EtOAc in Hexanes). The consumption of the highly UV-active starting bromide and the appearance of a new, lower Rf UV-active spot confirms successful SN2 progression.

Step 3: Quench & Workup
  • Cool the mixture back to 0 °C and carefully quench by adding 20 mL of a saturated aqueous solution of ammonium chloride (NH4Cl)[2]. Causality: NH4Cl provides a mild, buffered proton source that neutralizes excess unreacted enolate without risking the basic hydrolysis of the ethyl ester groups, which can occur if strong aqueous acids or bases are used[2].

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL)[4].

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude product[4].

Step 4: Purification & Analytical Validation
  • Purify the crude oil via silica gel column chromatography using a gradient elution (0% to 10% EtOAc in Hexanes) to isolate the pure mono-alkylated diethyl 2-(2-fluoro-5-methoxybenzyl)malonate[4].

  • Spectroscopic Validation: Confirm the product via 1H NMR. The success of the reaction is marked by the disappearance of the benzylic CH2-Br singlet (typically ~4.5 ppm) and the emergence of a new benzylic CH2 signal coupled to the malonate

    
    -CH proton, resulting in a distinct splitting pattern[4]. If GC-MS analysis shows a major mass peak corresponding to a dialkylated adduct, the temperature during electrophile addition was likely too high[2].
    

References

  • Title: Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Method

Application Note: 2-(2-Fluoro-5-methoxybenzyl)malonic Acid as a Privileged Building Block in CNS Drug Discovery

Executive Summary & Strategic Rationale In modern pharmaceutical development, the strategic decoration of aromatic rings is critical for optimizing target engagement and pharmacokinetic profiles. 2-(2-Fluoro-5-methoxyben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern pharmaceutical development, the strategic decoration of aromatic rings is critical for optimizing target engagement and pharmacokinetic profiles. 2-(2-Fluoro-5-methoxybenzyl)malonic acid (and its diethyl ester derivative, CAS 91319-44-7)[1] serves as a highly versatile, bifunctional building block. It is particularly valued in the synthesis of central nervous system (CNS) therapeutics, including acetylcholinesterase inhibitors and monoamine oxidase modulators.

The structural logic behind this specific substitution pattern is rooted in proven medicinal chemistry principles:

  • The Fluorine Effect: The ortho-fluorine atom acts as a metabolic block against cytochrome P450-mediated oxidation. Furthermore, its strong electronegativity lowers the pKa of adjacent functional groups and increases the overall lipophilicity of the scaffold (the diethyl ester exhibits a LogP of 2.12)[1], enhancing blood-brain barrier (BBB) permeability. This principle is extensively documented in .

  • The Methoxy H-Bond Acceptor: The meta-methoxy group mimics the structural motifs of endogenous catecholamines (like dopamine and serotonin), providing a critical hydrogen-bond acceptor for engaging CNS receptors.

  • The Malonic Acid Linchpin: The geminal dicarboxylic acid moiety is a synthetic linchpin. It allows for facile decarboxylation to yield propanoic acids, or reduction to yield propanols, providing divergent pathways to complex cyclic and acyclic active pharmaceutical ingredients (APIs).

Mechanistic Pathway & Workflow Visualization

The true value of 2-(2-Fluoro-5-methoxybenzyl)malonic acid lies in its synthetic divergence. The workflow below illustrates how this single precursor can be transformed into three distinct, highly valuable pharmaceutical intermediates.

G MalonicAcid 2-(2-Fluoro-5-methoxybenzyl) malonic acid DiethylEster Diethyl Ester (CAS 91319-44-7) MalonicAcid->DiethylEster EtOH, H2SO4 Reflux PropanoicAcid 3-(2-Fluoro-5-methoxyphenyl) propanoic acid MalonicAcid->PropanoicAcid 150°C, DMSO Decarboxylation Propanol 3-(2-Fluoro-5-methoxyphenyl) propanol DiethylEster->Propanol LiAlH4, Ether Reduction Indanone 4-Fluoro-7-methoxy- 1-indanone PropanoicAcid->Indanone 1. SOCl2 2. AlCl3 (Friedel-Crafts)

Fig 1. Synthetic divergence of 2-(2-Fluoro-5-methoxybenzyl)malonic acid into key API scaffolds.

Experimental Protocols & Causality

The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each mechanistic step.

Protocol A: Thermal Decarboxylation to 3-(2-Fluoro-5-methoxyphenyl)propanoic Acid

This step converts the bifunctional malonic acid into a streamlined propanoic acid chain, a prerequisite for intramolecular cyclization.

  • Reaction Setup: Charge a 250 mL round-bottom flask with 2-(2-Fluoro-5-methoxybenzyl)malonic acid (10.0 g, 38.7 mmol) and anhydrous DMSO (50 mL). Equip the flask with a reflux condenser and route the exhaust through a mineral oil bubbler.

  • Thermal Activation: Heat the solution to 150°C under a nitrogen atmosphere.

    • Causality Check: Malonic acids require significant thermal energy to overcome the activation barrier of the six-membered cyclic transition state. DMSO is chosen as the solvent because its high boiling point and polar aprotic nature stabilize the transient enol intermediate before it tautomerizes to the final carboxylic acid.

  • Self-Validation: Monitor the mineral oil bubbler. The reaction is actively proceeding as long as steady

    
     gas evolution is observed. The reaction is deemed complete when bubbling ceases entirely (typically 3–4 hours).
    
  • Workup: Cool the mixture to room temperature, pour over crushed ice (200 g), and extract with Ethyl Acetate (

    
     mL). Wash the combined organics heavily with brine (
    
    
    
    mL) to partition the DMSO into the aqueous layer. Dry over
    
    
    and concentrate in vacuo.
Protocol B: Regioselective Friedel-Crafts Acylation to 4-Fluoro-7-methoxy-1-indanone

Indanones are privileged scaffolds in Alzheimer's therapeutics, famously utilized in the synthesis of Donepezil analogs.

  • Acyl Chloride Formation: Dissolve the propanoic acid from Protocol A (5.0 g, 23.6 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Add 3 drops of anhydrous DMF, cool to 0°C, and add oxalyl chloride (2.4 mL, 28.3 mmol) dropwise.

    • Causality Check: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack active species, which accelerates the conversion of the acid to the acyl chloride at low temperatures, preventing thermal degradation.

  • Cyclization: Once gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) ceases, concentrate the mixture to remove excess oxalyl chloride. Redissolve in DCM (50 mL), cool to 0°C, and add anhydrous Aluminum Chloride (
    
    
    , 4.7 g, 35.4 mmol) portionwise. Stir for 6 hours, allowing the reaction to warm to room temperature.
    • Regiochemical Causality Check: Why does it form the 4-fluoro-7-methoxy isomer? The methoxy group at the original C5 position is a strong electron-donating group, directing the electrophilic acylium ion to the ortho position (C6 of the original benzyl ring). The fluorine at C2 is weakly deactivating but also directs meta to itself (which is the same C6 position). This synergistic directing effect ensures a highly regioselective cyclization.

  • Quench & Isolation: Carefully pour the dark red mixture over an ice/1M

    
     slurry to break the aluminum complex. Extract with DCM, wash with 1M 
    
    
    
    (to remove unreacted acyclic acid), dry, and concentrate.
Protocol C: Hydride Reduction to 3-(2-Fluoro-5-methoxyphenyl)propanol

Direct reduction of the free malonic acid is inefficient due to proton quenching. The diethyl ester (CAS 91319-44-7) is utilized instead, achieving robust yields[1].

  • Reduction: Dissolve the diethyl ester (5.0 g, 16.7 mmol) in anhydrous diethyl ether (50 mL) at 0°C. Carefully add Lithium Aluminum Hydride (

    
    , 1.6 g, 42.1 mmol) in small portions. Stir for 4 hours, warming to room temperature. This specific reduction pathway was historically validated in the context of transition metal arene complexes by [2].
    
  • The Fieser Quench (Critical Causality Step): To quench 1.6 g of

    
    , cool the flask to 0°C and sequentially add: exactly 1.6 mL 
    
    
    
    (dropwise), followed by 1.6 mL of 15% aqueous
    
    
    , and finally 4.8 mL of
    
    
    .
    • Causality Check: Standard aqueous quenching of

      
       creates an unfilterable, gelatinous aluminum hydroxide emulsion that traps the product. The Fieser method precisely controls the hydration sphere of the aluminum, precipitating it as a granular, crystalline lattice (
      
      
      
      ) that can be filtered through Celite in seconds, drastically improving the isolated yield.

Quantitative Data & Optimization Summary

The table below summarizes the optimized parameters and key analytical markers for tracking the progression of the 2-(2-Fluoro-5-methoxybenzyl)malonic acid building block through the described workflows.

TransformationStarting MaterialReagents & SolventsTemp / TimeYield (%)Key Analytical Marker (IR / NMR)
Esterification Malonic AcidEtOH, cat.

78°C / 12h58%[1]IR: Strong sharp peak at 1735

(Ester C=O)
Reduction Diethyl Ester

,

0°C

RT / 4h
82%IR: Broad stretch at 3300

(Alcohol O-H)
Decarboxylation Malonic AcidDMSO (neat heating)150°C / 3h91%

NMR: Loss of malonic CH triplet at

3.5 ppm
Cyclization Propanoic Acid1.

2.

0°C

RT / 6h
76%IR: Shift to 1705

(Conjugated Indanone C=O)

References

  • Houghton, R. P., Voyle, M., & Price, R. (1984). Reactions of π-arene complexes of iron(II) with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 925-931.[Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.[Link]

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829.[Link]

Sources

Application

Scalable synthesis methods for fluorinated benzyl malonic acids

Application Note: Scalable Synthesis of Fluorinated Benzyl Malonic Acids Part 1: Introduction & Strategic Overview Fluorinated benzyl malonic acids (e.g., 2-(4-fluorobenzyl)malonic acid) are critical "chassis" molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Fluorinated Benzyl Malonic Acids

Part 1: Introduction & Strategic Overview

Fluorinated benzyl malonic acids (e.g., 2-(4-fluorobenzyl)malonic acid) are critical "chassis" molecules in medicinal chemistry. They serve as precursors for fluorinated amino acids (via Curtius rearrangement), integrase inhibitors, and bioisosteres of phenylalanine. The incorporation of fluorine enhances metabolic stability (blocking P450 oxidation sites) and increases lipophilicity (


), improving membrane permeability [1, 2].

However, scaling the synthesis of these dicarboxylic acids presents two primary process risks:

  • Selectivity (The Alkylation Problem): Direct alkylation often leads to inseparable bis-alkylated impurities.

  • Thermal Instability (The Decarboxylation Problem): Benzyl malonic acids are prone to spontaneous decarboxylation to hydrocinnamic acids if processing temperatures exceed 120°C or if acidic hydrolysis is uncontrolled [3].

This guide presents two validated routes: the Direct Alkylation (Method A) for speed on smaller scales, and the Knoevenagel-Reduction (Method B) for high-purity, GMP-compliant scale-up.

Part 2: Route Selection Logic

The choice of method depends on available equipment and purity requirements.

RouteSelection cluster_0 Method A Risks Start Start: Select Synthesis Route Scale Scale > 1 kg? Start->Scale Purity Strict Impurity Limit (<0.1% bis-alkyl)? Scale->Purity Yes MethodA Method A: Direct Alkylation (Faster, fewer steps) Scale->MethodA No Purity->MethodA No MethodB Method B: Knoevenagel-Reduction (Crystalline intermediates, higher purity) Purity->MethodB Yes Risk1 Bis-alkylation MethodA->Risk1 Risk2 Lachrymatory halides

Figure 1: Decision matrix for selecting the synthesis pathway. Method B is preferred for scale-up due to superior impurity rejection.

Part 3: Experimental Protocols

Protocol A: Direct Alkylation (Optimization for Selectivity)

Best for: Rapid prototyping (<100g).

Mechanism:


 substitution of diethyl malonate enolate on 4-fluorobenzyl bromide.
Critical Control Point:  Stoichiometry. A 1:1 ratio leads to ~15% bis-alkylated product. We use a 2:1 excess of malonate.

Materials:

  • Diethyl malonate (DEM): 2.0 equivalents

  • 4-Fluorobenzyl bromide: 1.0 equivalent

  • Sodium Ethoxide (NaOEt): 1.1 equivalents (21 wt% in EtOH)

  • Solvent: Anhydrous Ethanol[1]

Step-by-Step Workflow:

  • Enolate Formation: Charge a reactor with anhydrous ethanol under

    
    . Add NaOEt solution. Cool to 0–5°C.
    
  • Malonate Addition: Add diethyl malonate dropwise over 30 minutes. Note: The solution will remain clear.

  • Alkylation: Add 4-fluorobenzyl bromide slowly (maintain T < 10°C). The reaction is exothermic.[2]

  • Reflux: Warm to room temperature, then reflux (78°C) for 4 hours. Monitor by HPLC/TLC.

  • Workup (Crucial for Purity):

    • Remove EtOH via rotary evaporation.

    • Partition residue between MTBE and Water.

    • Distillation: The crude oil contains product and excess DEM. Distill off the excess DEM under high vacuum (0.5 mmHg, ~50°C). The product remains as a high-boiling oil (bp ~140°C @ 4mmHg) [4].

Protocol B: Knoevenagel Condensation & Reduction (The Scalable Route)

Best for: Manufacturing (>1kg), avoiding lachrymators.

Mechanism: Condensation to benzylidene intermediate


 Selective reduction 

Hydrolysis.

Step 1: Knoevenagel Condensation [3][4][5]

  • Setup: Reactor with Dean-Stark trap.

  • Reagents: Mix 4-fluorobenzaldehyde (1.0 eq), Diethyl malonate (1.05 eq), Toluene (5 vol), Piperidine (0.05 eq), and Glacial Acetic Acid (0.05 eq) [5].

  • Reaction: Reflux with azeotropic water removal until theoretical water is collected (~4-6 hours).

  • Isolation: Wash toluene layer with dilute HCl (remove piperidine) and NaHCO3. Concentrate.

  • Crystallization: The intermediate, diethyl 2-(4-fluorobenzylidene)malonate, often crystallizes upon cooling (or add Hexane). This rejects impurities.[6]

Step 2: Selective Reduction

  • Option 1 (Catalytic):

    
     (1 atm), 10% Pd/C, EtOH, RT.
    
  • Option 2 (Chemical):

    
     (1.0 eq) in EtOH at 0°C.
    
  • Result: Yields clean diethyl 2-(4-fluorobenzyl)malonate.

Protocol C: Controlled Hydrolysis (Diester to Diacid)

Critical for both methods. Improper handling here destroys the product via decarboxylation.

Objective: Cleave esters without removing the


-COOH.

Reagents:

  • Diester intermediate

  • NaOH (2.5 eq, 4M aqueous solution)

  • Ethanol (to solubilize the ester)

Procedure:

  • Saponification: Dissolve diester in Ethanol (3 vol). Add 4M NaOH dropwise.

  • Temperature Limit: Stir at 25–40°C . Do NOT reflux. High heat promotes decarboxylation to the mono-acid [3].[7]

  • Completion: Monitor by TLC (disappearance of ester).

  • Acidification (The Danger Zone):

    • Cool reaction mixture to 0–5°C .

    • Slowly add 6M HCl until pH < 2.

    • Observation: The fluorinated benzyl malonic acid will precipitate as a white solid.

  • Isolation: Filter immediately. Wash with cold water.[5]

  • Drying: Vacuum dry at <45°C . (Melting points of these diacids are often ~120°C; drying above 60°C risks degradation).

Part 4: Data & Visualization

Workflow Logic: Knoevenagel Route

KnoevenagelWorkflow Aldehyde 4-Fluorobenzaldehyde Condensation Condensation (Piperidine/AcOH, -H2O) Aldehyde->Condensation Malonate Diethyl Malonate Malonate->Condensation Intermediate Benzylidene Diester (Crystalline) Condensation->Intermediate Crystallize Reduction Reduction (H2/Pd-C or NaBH4) Intermediate->Reduction Saturated Benzyl Diester Reduction->Saturated Hydrolysis Hydrolysis (NaOH, <40°C) Saturated->Hydrolysis Product 2-(4-F-Benzyl)malonic Acid Hydrolysis->Product Acidify @ 0°C

Figure 2: Step-by-step logic for the high-purity synthesis route. Note the crystallization step which acts as a purification firewall.

Scalability Comparison Table
FeatureMethod A: Direct AlkylationMethod B: Knoevenagel-Reduction
Atom Economy High (Direct coupling)Lower (Loss of water, reductant use)
Impurity Profile Contains bis-alkylated species (hard to remove)High purity (Intermediates crystallize)
Safety Uses Benzyl Bromides (Lachrymators/Sensitizers)Uses Benzaldehydes (Generally safer)
Scalability Poor (Exotherms, distillation required)Excellent (Standard unit operations)
Yield (Overall) 60–70%75–85%

Part 5: References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • VulcanChem. (2023). 2-(4-Chlorobenzyl)malonic acid: Physicochemical Properties and Synthesis. Link

  • Clark, L. W. (1962).[8][9] The Kinetics of the Decarboxylation of Benzylmalonic Acid. The Journal of Physical Chemistry. Link

  • Organic Syntheses. (1934). Ethyl Benzalmalonate (Classic Knoevenagel Protocol). Org.[10] Synth. 14, 38. Link

  • BenchChem. (2025).[10] Application Notes: Knoevenagel Condensation of 4-Fluorobenzaldehyde.[5] Link[10]

Sources

Method

Application Note: Hydrolysis and Decarboxylation Protocols for 2-(2-Fluoro-5-methoxybenzyl)malonate Esters

Strategic Context & Chemical Significance The compound 2-(2-fluoro-5-methoxybenzyl)malonate (typically encountered as a diethyl or dimethyl ester) is a highly versatile intermediate in modern medicinal chemistry. It serv...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Chemical Significance

The compound 2-(2-fluoro-5-methoxybenzyl)malonate (typically encountered as a diethyl or dimethyl ester) is a highly versatile intermediate in modern medicinal chemistry. It serves as a critical building block for synthesizing complex active pharmaceutical ingredients (APIs), including sodium channel blockers and potent Embryonic Ectoderm Development (EED) inhibitors .

The classic malonic ester synthesis allows for the precise extension of carbon frameworks. However, the transformation of the malonate diester into either its corresponding dicarboxylic acid or a mono-carboxylic acid (via decarboxylation) requires careful tuning of reaction conditions. The presence of the ortho-fluoro and meta-methoxy groups on the aromatic ring introduces specific electronic and steric variables that dictate the choice of hydrolysis conditions .

Mechanistic Causality & Experimental Design

As an application scientist, selecting the correct hydrolysis pathway is dependent on the target intermediate:

  • Pathway A: Chemoselective Saponification (Base-Catalyzed). To isolate 2-(2-fluoro-5-methoxybenzyl)malonic acid , mild basic hydrolysis is required. The ortho-fluoro group exerts a strong electron-withdrawing inductive effect (

    
    ), which slightly increases the electrophilicity of the adjacent malonate carbonyls, accelerating hydroxide attack. However, the substrate's lipophilicity necessitates a mixed solvent system (e.g., THF/MeOH/H₂O) to prevent biphasic separation and ensure a homogenous reaction. Lithium hydroxide (LiOH) is preferred over NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen to further facilitate nucleophilic attack without causing unwanted side reactions.
    
  • Pathway B: Tandem Acidic Hydrolysis & Decarboxylation. If the goal is the one-carbon homologated product, 3-(2-fluoro-5-methoxyphenyl)propanoic acid , acidic hydrolysis followed by thermal decarboxylation is employed. Under refluxing acidic conditions, the ester is protonated and hydrolyzed to the diacid, which subsequently undergoes a spontaneous pericyclic reaction (a cyclic six-membered transition state) to extrude CO₂, yielding an enol that tautomerizes to the stable carboxylic acid . Crucial Chemoselectivity Note: Strong nucleophilic acids like HBr or HI must be strictly avoided, as they will cleave the aryl methyl ether (methoxy group) via an

    
     mechanism, yielding an unwanted phenol. 6M HCl is selected because the chloride ion is a poor nucleophile, preserving the methoxy ether during extended reflux.
    

Reaction Pathway Visualization

MalonateHydrolysis SM Diethyl 2-(2-Fluoro-5-methoxybenzyl)malonate Base Protocol A: LiOH Saponification (THF/MeOH/H2O, 25-50°C) SM->Base OH- Acid Protocol B: Acidic Hydrolysis (6M HCl, 100°C) SM->Acid H+ / H2O Diacid 2-(2-Fluoro-5-methoxybenzyl)malonic acid Base->Diacid Acidic Workup Acid->Diacid Transient Monoacid 3-(2-Fluoro-5-methoxyphenyl)propanoic acid Acid->Monoacid Tandem One-Pot Heat Decarboxylation (-CO2) Cyclic Transition State Diacid->Heat >130°C Heat->Monoacid

Reaction pathways for the hydrolysis and decarboxylation of 2-(2-Fluoro-5-methoxybenzyl)malonate.

Step-by-Step Experimental Protocols

Protocol A: Mild Basic Saponification (Isolation of the Dicarboxylic Acid)

This protocol is a self-validating system designed to isolate the diacid without triggering premature decarboxylation.

Reagents & Materials:

  • Diethyl 2-(2-fluoro-5-methoxybenzyl)malonate (1.0 eq)

  • LiOH·H₂O (4.0 eq)

  • Solvent: THF / MeOH / H₂O (Ratio 2:1:1 v/v/v)

  • 1M HCl (for workup)

Methodology:

  • Preparation: Dissolve the malonate diester (10 mmol) in 20 mL of the THF/MeOH mixture in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Dissolve LiOH·H₂O (40 mmol) in 10 mL of deionized water. Add this aqueous solution dropwise to the organic mixture at 0°C to control the initial exothermic interaction.

  • Hydrolysis: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25°C) for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (

    
    ) should completely disappear, replaced by baseline material (the carboxylate salt).
    
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (at

    
     to prevent thermal degradation) to remove the volatile THF and MeOH.
    
  • Acidification & Isolation: Cool the remaining aqueous layer to 0°C. Slowly add 1M HCl dropwise until the pH reaches 2.0. Self-Validation: A dense white precipitate will form immediately as the water-soluble lithium carboxylate converts to the insoluble free dicarboxylic acid.

  • Filtration: Filter the precipitate under vacuum, wash with ice-cold water (2 × 10 mL), and dry under high vacuum to afford 2-(2-fluoro-5-methoxybenzyl)malonic acid.

Protocol B: One-Pot Acidic Hydrolysis & Decarboxylation (Mono-Acid Synthesis)

This protocol drives the reaction entirely to the mono-carboxylic acid by utilizing high thermal energy to overcome the decarboxylation activation barrier.

Reagents & Materials:

  • Diethyl 2-(2-fluoro-5-methoxybenzyl)malonate (1.0 eq)

  • 6M Aqueous HCl

  • 1,4-Dioxane (Optional, if solubility is exceptionally poor)

Methodology:

  • Preparation: Suspend the malonate diester (10 mmol) in 30 mL of 6M HCl in a heavy-walled round-bottom flask. If the mixture is too heterogeneous, add 5 mL of 1,4-dioxane.

  • Reflux: Attach a reflux condenser and heat the mixture to 100–105°C using an oil bath. Stir vigorously for 12–16 hours.

  • Mechanistic Progression: The ester first hydrolyzes to the diacid. As the temperature exceeds 100°C, the diacid undergoes thermal decarboxylation, releasing CO₂ gas. Self-Validation: Continuous bubbling within the refluxing mixture indicates active decarboxylation.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The mass of the diester (

    
    ) should be entirely replaced by the mass of the mono-acid (
    
    
    
    ).
  • Workup: Cool the mixture to room temperature. Extract the aqueous acidic mixture with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. The resulting crude 3-(2-fluoro-5-methoxyphenyl)propanoic acid can be recrystallized from heptane/EtOAc if necessary.
    

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the two protocols, providing a quick-reference guide for process scaling.

ParameterProtocol A: SaponificationProtocol B: Tandem Acidic Method
Catalyst / Reagent LiOH·H₂O (4.0 eq)6M HCl (Excess)
Solvent System THF / MeOH / H₂O (2:1:1)H₂O / 1,4-Dioxane (6:1)
Temperature 25°C (Ambient)100–105°C (Reflux)
Reaction Time 4–6 hours12–16 hours
Target Intermediate 2-(2-Fluoro-5-methoxybenzyl)malonic acid3-(2-Fluoro-5-methoxyphenyl)propanoic acid
Typical Yield 85–92%78–85%
Key Advantage Prevents premature decarboxylation; highly chemoselective.Streamlined one-pot synthesis; avoids intermediate isolation.
Primary Risk Incomplete hydrolysis if biphasic separation occurs.Minor risk of methoxy ether cleavage upon prolonged heating.

References

  • Google Patents.WO2025011450A1 - Sodium channel blockers.
  • National Center for Biotechnology Information (PMC). EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development. Retrieved from:[Link]

  • Chemistry LibreTexts. Malonic Ester Synthesis. Retrieved from:[Link]

  • Master Organic Chemistry. The Malonic Ester Synthesis. Retrieved from:[Link]

Application

Application Notes &amp; Protocols: Synthesis of Novel Heterocyclic Scaffolds Utilizing 2-(2-Fluoro-5-methoxybenzyl)malonic Acid

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 2-(2-Fluoro-5-methoxybenzyl)malonic acid as a versatile s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 2-(2-Fluoro-5-methoxybenzyl)malonic acid as a versatile starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. Heterocyclic moieties are foundational to modern pharmacology, with over 85% of all biologically active chemical entities containing such a ring system.[1] The incorporation of fluorine and methoxy substituents can significantly enhance pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.[2][3][4] This guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for employing this substituted malonic acid in the construction of high-value quinolone, indole, and other heterocyclic cores. The protocols provided are grounded in well-established, named reactions, offering a robust framework for innovation in synthetic chemistry.

Introduction: The Strategic Value of the 2-(2-Fluoro-5-methoxybenzyl) Moiety

The 2-(2-Fluoro-5-methoxybenzyl)malonic acid scaffold is a highly promising, though specialized, building block for several reasons:

  • Malonic Acid Core: The malonic acid group is a classical synthon in organic chemistry. Its α-protons are acidic and readily deprotonated, creating a nucleophilic carbanion for alkylation.[5][6] Furthermore, the di-acid functionality is primed for cyclocondensation reactions and can be easily removed via decarboxylation upon heating, a crucial final step in many syntheses.[6][7][8]

  • Fluorine Substitution: The strategic placement of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry. The C-F bond is strong and the fluorine atom is small, minimally increasing steric bulk while profoundly altering electronic properties. This can lead to enhanced metabolic stability, increased lipophilicity, and improved binding interactions with target proteins.[3][4]

  • Methoxy Group: The electron-donating methoxy group can influence the reactivity of the aromatic ring and provide a key hydrogen bond acceptor site, which is often critical for drug-receptor interactions.

This guide will detail the application of this precursor in two powerful and widely used heterocyclic syntheses: the Gould-Jacobs reaction for quinolones and the Fischer indole synthesis for indoles.

Application Note I: Synthesis of Substituted 4-Quinolone Scaffolds

The 4-quinolone core is a privileged structure found in numerous antibacterial agents. The Gould-Jacobs reaction provides a reliable and convergent route to this scaffold, typically involving the reaction of an aniline with a malonic ester derivative, followed by thermal cyclization.[9][10]

Causality of Experimental Design:

The direct use of 2-(2-Fluoro-5-methoxybenzyl)malonic acid is not ideal for the standard Gould-Jacobs protocol, which requires an ester. Therefore, the first critical step is the esterification of the starting material to its diethyl ester derivative. This conversion activates the carbonyl groups for subsequent reactions and prevents unwanted side reactions associated with the free carboxylic acids. The cyclization step is typically performed in a high-boiling point solvent, such as diphenyl ether, to provide the necessary thermal energy to drive the intramolecular ring-closing reaction, which forms the stable heterocyclic system.[11]

Proposed Experimental Workflow: Gould-Jacobs Reaction

G_Gould_Jacobs_Workflow cluster_0 Part A: Esterification cluster_1 Part B: Condensation & Cyclization A 2-(2-Fluoro-5-methoxybenzyl)malonic acid + Ethanol (excess) + H₂SO₄ (cat.) B Reflux A->B C Diethyl 2-(2-Fluoro-5-methoxybenzyl)malonate B->C D Diethyl 2-(2-Fluoro-5-methoxybenzyl)malonate + Substituted Aniline + Diethyl ethoxymethylenemalonate (EMME) C->D E Heat (e.g., 100-140 °C) D->E F Intermediate Anilinomethylenemalonate E->F G Thermal Cyclization (e.g., Diphenyl ether, ~250 °C) F->G H Target 4-Quinolone-3-carboxylate G->H G_Fischer_Indole_Mechanism A Aryl Ketone Precursor (from Malonic Acid) C Phenylhydrazone (Intermediate) A->C Condensation (-H₂O) B Phenylhydrazine B->C D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst (e.g., ZnCl₂) E Di-imine Intermediate D->E F Cyclization & Aromatization (-NH₃) E->F G Substituted Indole Product F->G

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-(2-Fluoro-5-methoxybenzyl)malonic Acid

Introduction: Accelerating Pharmaceutical Intermediate Synthesis 2-(2-Fluoro-5-methoxybenzyl)malonic acid is a valuable building block in medicinal chemistry, serving as a precursor for various complex molecular scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Pharmaceutical Intermediate Synthesis

2-(2-Fluoro-5-methoxybenzyl)malonic acid is a valuable building block in medicinal chemistry, serving as a precursor for various complex molecular scaffolds in drug discovery programs. Traditional synthesis routes often rely on conventional heating methods that require extended reaction times and can lead to the formation of impurities.[1][2]

This application note details a robust, two-step protocol for the synthesis of 2-(2-Fluoro-5-methoxybenzyl)malonic acid, leveraging the power of Microwave-Assisted Organic Synthesis (MAOS). MAOS has emerged as a transformative technology in chemical synthesis, offering significant advantages such as dramatic rate acceleration, improved yields, enhanced product purity, and alignment with the principles of green chemistry by reducing reaction times and energy consumption.[3][4][5][6]

The protocol first involves the C-alkylation of diethyl malonate with 2-fluoro-5-methoxybenzyl bromide under microwave irradiation, followed by a rapid saponification of the resulting diester to yield the target dicarboxylic acid. This method is designed for reproducibility and scalability, providing researchers in drug development with an efficient pathway to this important intermediate.

Principle and Reaction Mechanism

The synthesis is based on the classical malonic ester synthesis, a reliable method for preparing substituted carboxylic acids.[7][8] The overall process involves three key transformations: enolate formation, nucleophilic substitution, and finally, hydrolysis.

  • Enolate Formation: Diethyl malonate possesses acidic α-hydrogens (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[7] In the presence of a suitable base, such as sodium ethoxide, it is readily deprotonated to form a resonance-stabilized enolate ion. This enolate is a potent carbon nucleophile.[8][9]

  • Alkylation (Sₙ2 Reaction): The nucleophilic enolate attacks the electrophilic benzylic carbon of 2-fluoro-5-methoxybenzyl bromide in a bimolecular nucleophilic substitution (Sₙ2) reaction, displacing the bromide ion and forming a new carbon-carbon bond.[8][10]

  • Saponification and Acidification: The resulting diethyl 2-(2-fluoro-5-methoxybenzyl)malonate is hydrolyzed under basic conditions (saponification) using a base like potassium hydroxide. This cleaves both ester groups to form a dicarboxylate salt. Subsequent acidification with a strong acid, such as HCl, protonates the dicarboxylate to yield the final 2-(2-fluoro-5-methoxybenzyl)malonic acid.[11]

The Advantage of Microwave Irradiation: Microwave heating accelerates the initial alkylation step through direct interaction with polar molecules in the reaction mixture.[6] This occurs via two primary mechanisms: dipolar polarization and ionic conduction. This rapid and uniform heating significantly reduces the reaction time from hours to minutes, often leading to cleaner reactions with fewer side products compared to conventional heating methods.[4][5]

ReactionMechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: C-Alkylation (Microwave-Assisted) cluster_step3 Step 3: Saponification & Acidification DM Diethyl Malonate Enolate Resonance-Stabilized Enolate (Nucleophile) DM->Enolate + NaOEt - EtOH Base Sodium Ethoxide (Base) Diester Diethyl 2-(2-Fluoro-5-methoxybenzyl)malonate Enolate->Diester + Benzyl Bromide - NaBr FMB 2-Fluoro-5-methoxybenzyl bromide (Electrophile) FinalProduct 2-(2-Fluoro-5-methoxybenzyl)malonic acid Diester->FinalProduct Hydrolysis MW Microwave Irradiation KOH 1. KOH, H₂O/EtOH 2. HCl (aq)

Caption: Overall reaction mechanism for the synthesis.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis.

Materials and Equipment
  • Reagents: Diethyl malonate (≥99%), 2-Fluoro-5-methoxybenzyl bromide (≥97%)[12], Sodium ethoxide (≥95%), Anhydrous Ethanol, Potassium hydroxide (KOH), Hydrochloric acid (HCl, concentrated), Diethyl ether, Ethyl acetate, Hexane, Magnesium sulfate (anhydrous).

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave), 10 mL microwave pressure vial with stir bar, Round-bottom flasks, Reflux condenser, Magnetic stirrer/hotplate, Rotary evaporator, Standard laboratory glassware, pH paper.

Step 1: Microwave-Assisted Synthesis of Diethyl 2-(2-Fluoro-5-methoxybenzyl)malonate
  • Preparation: In a clean, dry 10 mL microwave vial equipped with a magnetic stir bar, add anhydrous ethanol (4 mL). Carefully add sodium ethoxide (272 mg, 4.0 mmol). Stir the mixture until the base is fully dissolved.

  • Addition of Malonate: To the sodium ethoxide solution, add diethyl malonate (640 mg, 4.0 mmol) dropwise. Stir for 10 minutes at room temperature to ensure complete formation of the enolate.

  • Addition of Benzyl Bromide: Add 2-fluoro-5-methoxybenzyl bromide (876 mg, 4.0 mmol) to the vial.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer cavity. Irradiate the mixture under the following conditions:

    • Temperature: 120 °C (use ramp to temperature)

    • Hold Time: 15 minutes

    • Pressure: Max 250 psi

    • Power: Dynamic (up to 200 W)

    • Stirring: High

  • Work-up: After the reaction is complete and the vial has cooled to a safe temperature (<50 °C), quench the reaction by pouring the contents into 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow oil, can be purified by flash column chromatography (silica gel, 9:1 Hexane/Ethyl Acetate) if necessary, although often the crude product is of sufficient purity for the next step. A similar conventional synthesis reports a yield of 58% for this intermediate step.[13]

Step 2: Saponification to 2-(2-Fluoro-5-methoxybenzyl)malonic Acid
  • Setup: Transfer the crude diethyl ester from Step 1 into a 50 mL round-bottom flask. Add a solution of potassium hydroxide (560 mg, 10.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL).

  • Hydrolysis: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 1-2 hours. Monitor the reaction progress by TLC until the starting ester spot has disappeared.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with 10 mL of water and cool in an ice bath. Carefully add concentrated HCl dropwise with stirring until the pH of the solution is ~1-2 (verify with pH paper). A white precipitate will form.

  • Isolation: Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold water (2 x 10 mL) to remove inorganic salts. Dry the product under vacuum to a constant weight to yield 2-(2-fluoro-5-methoxybenzyl)malonic acid as a white solid.

Experimental Workflow Diagram

Workflow Start Start Materials: - Diethyl Malonate - 2-Fluoro-5-methoxybenzyl bromide - NaOEt, EtOH MW_Vial Combine Reagents in Microwave Vial Start->MW_Vial MW_Step Microwave Irradiation (120°C, 15 min) MW_Vial->MW_Step Workup1 Aqueous Work-up & Extraction MW_Step->Workup1 Crude_Diester Crude Diethyl Ester (Intermediate) Workup1->Crude_Diester Hydrolysis Saponification (KOH, EtOH/H₂O, Reflux) Crude_Diester->Hydrolysis Acidification Acidification (HCl) & Precipitation Hydrolysis->Acidification Isolation Filtration, Washing & Drying Acidification->Isolation Final_Product Pure 2-(2-Fluoro-5-methoxybenzyl)malonic acid Isolation->Final_Product

Caption: Step-by-step experimental workflow.

Expected Results and Characterization

The following table summarizes the expected outcomes for this two-step synthesis.

ParameterStep 1: AlkylationStep 2: Saponification
Reaction Time 15 minutes1-2 hours
Method Microwave SynthesisConventional Reflux
Expected Yield >85% (crude)>90% (from diester)
Overall Yield >75%
Appearance Pale yellow oilWhite crystalline solid
Purity >95% (by ¹H NMR)>98% (by ¹H NMR)

Characterization Data for 2-(2-Fluoro-5-methoxybenzyl)malonic acid:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.9 (s, 2H, -COOH), 7.15 (dd, 1H), 7.00 (dd, 1H), 6.85 (td, 1H), 3.85 (t, 1H, -CH-), 3.75 (s, 3H, -OCH₃), 3.20 (d, 2H, -CH₂-).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 171.0, 158.5 (d), 154.0, 122.0 (d), 116.5 (d), 114.0 (d), 56.0, 52.5, 28.0.

  • Mass Spec (ESI-): m/z calculated for C₁₁H₁₁FO₅: 242.06. Found: 241.05 [M-H]⁻.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 1. Incomplete reaction. 2. Formation of dialkylated product.[1][2] 3. Inactive base or wet solvent.1. Increase microwave hold time to 20 min. 2. Use a slight excess (1.1 equiv) of diethyl malonate relative to the benzyl bromide. 3. Use freshly opened anhydrous ethanol and ensure the base is dry.
Incomplete hydrolysis in Step 2 1. Insufficient reaction time or temperature. 2. Insufficient base.1. Extend reflux time to 3 hours or until TLC confirms completion. 2. Ensure at least 2.2 equivalents of KOH are used relative to the starting ester.
Product is an oil, not a solid Presence of impurities or residual solvent.Wash the final product thoroughly with ice-cold water during filtration. If it remains oily, attempt to recrystallize from a suitable solvent system like water/ethanol.

Conclusion

This application note presents a highly efficient and rapid microwave-assisted protocol for the synthesis of 2-(2-Fluoro-5-methoxybenzyl)malonic acid. By replacing conventional heating with microwave irradiation in the key C-alkylation step, the reaction time is reduced from many hours to just 15 minutes, resulting in high yields and excellent product purity. This method provides a reliable and scalable route for producing key pharmaceutical intermediates, underscoring the significant advantages of MAOS in modern drug discovery and development workflows.[4][14]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • Gour, P. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Singh, A., et al. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Sharma, P., et al. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Microwave Mediated Organic Synthesis. (n.d.). Solid supported reaction. [Link]

  • Gevorgyan, A. A., et al. (2018). Benzylation of 1,3-diketons in the phase transfer catalysis condition by microwave irradiation. Proceedings of the Yerevan State University. [Link]

  • Hernández-Linares, M. G., et al. (2020). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. [Link]

  • Keglevich, G. (2015). Microwave Irradiation As a Substitute for Phase Transfer Catalyst in CAlkylation Reactions. Letters in Organic Chemistry. [Link]

  • Ramirez-Marquez, C., & Escalante, J. (2017). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Green and Sustainable Chemistry. [Link]

  • Zapevalov, A. Y., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. [Link]

  • Diethyl Malonate Definition. (2025). Fiveable. [Link]

  • 22.7 Alkylation of Enolate Ions. (2023). OpenStax. [Link]

  • Parker, E. D. (1972). Process of alkylation with base of metal oxide.
  • Decarboxylation of malonic esters. (2024). Chemistry Stack Exchange. [Link]

  • 22.8: Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. [Link]

  • Hunt, I. (n.d.). Ch21: Malonic esters. University of Calgary. [Link]

  • 2-(2-Fluoro-5-methoxy-benzyl)-malonic acid diethyl ester. (n.d.). Moshang Chemical. [Link]

  • Malonic ester synthesis. (n.d.). Wikipedia. [Link]

  • Malonic Ester Synthesis: Definition, Examples, and Mechanism. (n.d.). Chemistry Learner. [Link]

  • Al-Zoubi, R. M., et al. (2016). Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles. Arabian Journal of Chemistry. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. [Link]

  • Singh, B., & Mehta, D. (2021). Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. Current Organic Chemistry. [Link]

  • Specifications of 2-Fluoro-5-methoxybenzyl bromide. (n.d.). Capot Chemical. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete hydrolysis of fluorinated malonate esters

Topic: Troubleshooting Incomplete Hydrolysis & Decarboxylation Ticket Type: Advanced Synthesis / Process Chemistry Level: Senior Scientist / R&D Executive Summary: The "Fluorine Effect" in Hydrolysis Hydrolyzing fluorina...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Incomplete Hydrolysis & Decarboxylation Ticket Type: Advanced Synthesis / Process Chemistry Level: Senior Scientist / R&D

Executive Summary: The "Fluorine Effect" in Hydrolysis

Hydrolyzing fluorinated malonate esters—specifically


-fluoro-

-alkyl malonates—presents a unique duality. While the strong electronegativity of fluorine (

) theoretically activates the carbonyl carbon toward nucleophilic attack, it simultaneously introduces two critical failure modes:
  • Steric/Electronic Stalling: In di-substituted malonates, the sheer steric bulk of the

    
    -substituents, combined with the electrostatic repulsion of the intermediate mono-carboxylate anion, often arrests the reaction at the mono-ester stage.
    
  • Premature Decarboxylation: The electron-withdrawing nature of fluorine stabilizes the transition state for decarboxylation. If the reaction conditions (or workup) are too aggressive, the desired dicarboxylic acid spontaneously degrades to the

    
    -fluoro ester or acid (loss of 
    
    
    
    ).

This guide provides diagnostic workflows and protocols to navigate this narrow thermodynamic window.

Module 1: Diagnostic Matrix

Use this table to identify your specific failure mode based on crude NMR/TLC data.

SymptomObservation (NMR/TLC)DiagnosisRoot Cause
The Stall ~50% conversion. Product is mono-ester (signals for one ethyl/methyl group remain).Incomplete Saponification Electrostatic repulsion preventing second hydroxide attack; steric hindrance at the quaternary center.
The Vanishing Product mass is low. NMR shows loss of malonate character; appearance of simple

-fluoro acid/ester.
Decarboxylation Thermal instability of the di-acid or mono-anion, likely triggered during acidic workup or reflux.
The Rock 0% conversion. Starting material (SM) recovered unchanged.Phase Transfer Failure Fluorinated esters are highly lipophilic. Hydroxide ions in water cannot reach the ester in the organic phase.
The Ghost NMR shows broad, confusing peaks. Mass balance is correct.Hydrate Formation Fluorinated carbonyls form stable gem-diols (hydrates) in aqueous media, complicating analysis.
Module 2: Troubleshooting "The Stall" (Incomplete Hydrolysis)

Issue: The reaction proceeds rapidly to the mono-ester but refuses to convert to the di-acid.

Mechanism: After the first ester is hydrolyzed, the molecule becomes a mono-carboxylate anion . To hydrolyze the second ester, a hydroxide ion (


) must attack this anionic species.[1] This creates severe electrostatic repulsion. When an 

-fluorine and an

-alkyl group are present, the steric crowding around the carbonyl makes this attack kinetically prohibitive using standard NaOH/MeOH protocols.
Solution: The "Lithium Hammer" Protocol

Switch from Sodium/Potassium to Lithium Hydroxide (LiOH) in a THF/Water system.

  • Why it works: Lithium (

    
    ) is a "hard" cation with a high charge density.[2] It coordinates tightly with the carbonyl oxygen and the carboxylate anion, acting as a Lewis acid. This coordination disrupts the electrostatic repulsion and activates the carbonyl for attack, effectively bridging the solubility gap.
    

Protocol 1: High-Conversion LiOH Hydrolysis

  • Solvent System: Prepare a 3:1 or 4:1 mixture of THF:Water . (THF solubilizes the lipophilic fluorinated ester; water dissolves the base).

  • Stoichiometry: Use 4.0 - 5.0 equivalents of LiOH (powdered, technical grade).

  • Temperature: Heat to 60°C . (Do not exceed 70°C to avoid decarboxylation).

  • Monitoring: Monitor by

    
     NMR. The shift of the SM, Mono-ester, and Di-acid will be distinct.
    
  • Workup (CRITICAL):

    • Evaporate THF first (rotavap, cold bath).

    • Dilute residue with water.

    • Wash with

      
       (removes unreacted SM).
      
    • Acidify carefully at

      
       to pH 2 using 
      
      
      
      . Do not use concentrated HCl.
    • Extract immediately into EtOAc.

Note: If the substrate is extremely hindered (e.g.,


-fluoro-

-isopropyl), consider using TMSOK (Potassium Trimethylsilanolate) in anhydrous THF. This provides a "naked" hydroxide source that is highly nucleophilic.
Module 3: Preventing Decarboxylation

Issue: You isolate the product, but it is the decarboxylated mono-acid, not the malonic acid.

Mechanism: Fluorinated malonic acids are prone to the Krapcho-type decarboxylation pathway even without added salts. The fluorine atom stabilizes the developing negative charge on the


-carbon during the transition state. This is most likely to occur during the acidic workup  or drying  steps, not necessarily during the basic hydrolysis.

Visualizing the Danger Zone:

DecarboxylationRisk Start Di-Ester Inter Malonate Di-Acid Start->Inter Hydrolysis Danger Heat / Acidic pH Inter->Danger Acidify & Heat Safe Stable Salt Form Inter->Safe Keep as Di-Na Salt Product Decarboxylated Alpha-Fluoro Acid Danger->Product -CO2

Caption: Pathway showing the instability of the free di-acid under thermal/acidic stress.

Protocol 2: The "Cold-Acid" Isolation

  • Perform hydrolysis as usual (LiOH or NaOH).

  • Do not isolate the free acid if possible. Use the di-sodium or di-lithium salt directly in the next step (e.g., coupling).

  • If the free acid is required:

    • Cool the aqueous carboxylate solution to 0°C .

    • Acidify with cold

      
       (preferred over HCl to avoid chloride ion catalysis) to pH 2.
      
    • Extract with cold EtOAc .

    • Do not use a rotavap water bath >30°C.

    • Store the solid at -20°C.

Module 4: Enzymatic Alternatives (The "Soft" Approach)

For substrates that decompose under basic conditions (retro-Claisen) or require enantioselectivity, chemical hydrolysis is too harsh.

Protocol 3: PLE (Pig Liver Esterase) Hydrolysis

  • Best for: Asymmetric hydrolysis of dialkyl fluoromalonates to chiral mono-esters.

  • Conditions:

    • Buffer: 0.1 M Phosphate buffer (pH 7.0 - 8.0).

    • Co-solvent: 10% DMSO or Acetone (to solubilize the ester).

    • Temperature: 25°C - 30°C.

    • pH Stat: The reaction produces acid, dropping the pH. Use an autotitrator to maintain pH 7.5 by adding

      
      .
      
  • Advantage: Operates at neutral pH, completely eliminating the risk of base-catalyzed polymerization or thermal decarboxylation.

FAQ: Common User Questions

Q: Can I use the "Krapcho" conditions (LiCl/DMSO, 150°C) to hydrolyze my ester? A: NO. Krapcho conditions are specifically designed to decarboxylate malonates. If you treat a fluorinated malonate with LiCl/DMSO at high heat, you will bypass the di-acid and go straight to the decarboxylated


-fluoro ester/acid.

Q: My NMR shows a "mess" in D2O but the mass spec is correct. What is happening? A: You are likely seeing hydrate formation . The


-fluorine makes the carbonyl highly electrophilic. In 

, the ketone/acid carbonyl hydrates to the gem-diol (

).
  • Fix: Run the NMR in DMSO-

    
     or Acetone-
    
    
    
    to see the unhydrated species.

Q: Why did my yield drop when I scaled up? A: Scale-up often involves longer heating times to reach temperature or remove solvents. Fluoromalonic acids are thermally sensitive. On scale-up, ensure you use active cooling during acidification and avoid bulk heating of the crude acid residue.

References
  • Taydakov, I. V., & Kiskin, M. A. (2020).[3] On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868.[3] Link

    • Key Insight: Documents the extreme difficulty of hydrolyzing sterically hindered/electronically deactivated fluorinated malonates and the risks of decarboxyl
  • Coste, A., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, part vii, 268-277. Link

    • Key Insight: Establishes the superiority of anhydrous/low-water basic conditions for hindered esters to avoid solvation shells that deactiv
  • Niwayama, S. (2000). Highly efficient selective monohydrolysis of symmetric diesters. The Journal of Organic Chemistry, 65(18), 5834-5836. Link

    • Key Insight: Discusses the kinetics of diester hydrolysis and the stalling
  • Umezawa, K., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters. Chemical and Pharmaceutical Bulletin, 69(6), 596-599. Link

    • Key Insight: Provides the mechanistic basis for using LiOH (Lithium coordination)

Sources

Optimization

Minimizing side reactions during benzyl malonic acid decarboxylation

Topic: Minimizing Side Reactions & Process Optimization Core Directive & Executive Summary User: Researchers and Process Chemists optimizing Hydrocinnamic Acid synthesis. Objective: Decarboxylate Benzylmalonic Acid (BMA)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Process Optimization

Core Directive & Executive Summary

User: Researchers and Process Chemists optimizing Hydrocinnamic Acid synthesis. Objective: Decarboxylate Benzylmalonic Acid (BMA) to 3-Phenylpropanoic Acid (Hydrocinnamic Acid) while suppressing polymerization, oxidation, and kinetic stalling.

The "Field-Proven" Reality

While textbooks describe decarboxylation as a simple thermal loss of


, in the laboratory, this reaction is deceptively complex. The benzylic position is sensitive to oxidation, and the dicarboxylic acid moiety is prone to dehydration (anhydride formation) rather than decarboxylation if conditions are not strictly controlled.

This guide moves beyond basic theory into causality-based troubleshooting . We treat the reaction as a system of competing pathways:

  • The Desired Pathway: Concerted [1,5]-sigmatropic rearrangement (Decarboxylation).

  • The Thermal Pathway: Dehydration to cyclic anhydrides (reversible, but slows kinetics).

  • The Oxidative Pathway: Benzylic radical formation (irreversible impurity generation).

Mechanism & Competing Pathways (Visualization)

To solve "stalled" or "dirty" reactions, you must visualize the transition state. The reaction requires a specific orbital alignment (the "chair-like" transition state) to proceed.

Decarboxylation_Pathways Start Benzylmalonic Acid (Starting Material) TS 6-Membered Cyclic Transition State (The 'Chair') Start->TS Heat (>130°C) Orbital Alignment Anhydride Cyclic Anhydride (Kinetic Trap) Start->Anhydride -H2O (Dehydration) Competing Thermal Path Oxidation Benzylic Ketone/Alcohol (Impurity) Start->Oxidation O2 (Air Leak) Radical Mechanism Enol Enol Intermediate (Transient) TS->Enol -CO2 Product Hydrocinnamic Acid (Target) Enol->Product Tautomerization Anhydride->Start +H2O (Hydrolysis)

Figure 1: The mechanistic landscape. Note that Anhydride formation is a reversible kinetic trap, whereas Oxidation is an irreversible yield loss.

Troubleshooting Guide (Q&A Format)

Category A: The "Stalled" Reaction

Q: My reaction has stalled at 60-70% conversion. Adding more heat isn't helping. What is happening?

A: You are likely stuck in the "Anhydride Trap" or suffering from poor heat transfer.

  • The Science: Dicarboxylic acids can dehydrate to form cyclic anhydrides before they decarboxylate. This anhydride is thermally stable and will not lose

    
    . It requires water to hydrolyze back to the di-acid before it can re-enter the decarboxylation cycle.
    
  • Diagnostic: Check your IR spectrum. A strong doublet around 1800/1760 cm⁻¹ indicates anhydride formation.

  • The Fix:

    • Wet the System: If running neat, add trace water (0.5 - 1.0 equiv) to push the equilibrium back to the acid form.

    • Solvent Switch: Switch to the Krapcho Protocol (see Section 5). The presence of halide ions (

      
      ) facilitates decarboxylation via an 
      
      
      
      -like attack, bypassing the strict thermal requirements.
Category B: Impurity Profile (The "Dirty" NMR)

Q: I see small impurity peaks in the aromatic region and a new carbonyl peak. The product is colored yellow/brown.

A: You have Benzylic Oxidation.

  • The Science: The methylene group between the phenyl ring and the carboxylic acid is "benzylic." At

    
    , even trace oxygen can initiate a radical chain reaction, converting the 
    
    
    
    to a ketone (Benzoyl acetic acid derivative) or alcohol.
  • The Fix:

    • Strict Inerting: Sparge the reaction vessel with Argon or Nitrogen for 15 minutes before heating. A simple "blanket" is insufficient at these temperatures; you must displace dissolved oxygen.

    • Antioxidants: In extreme cases, adding 1 mol% of BHT (butylated hydroxytoluene) can scavenge radicals without interfering with the reaction.

Category C: Physical State Issues

Q: The reaction mixture turned into a black tar/polymer.

A: This is usually "Mineral Acid Carryover."

  • The Science: If you synthesized Benzylmalonic acid via hydrolysis of the diethyl ester, trace amounts of Sulfuric Acid (

    
    ) or Hydrochloric Acid (
    
    
    
    ) may remain. Strong mineral acids at
    
    
    act as powerful dehydration catalysts, leading to polymerization and charring.
  • The Fix:

    • The pH Check: Dissolve a small sample of your starting material in water and check pH. It must be neutral.

    • Recrystallization: Ensure the starting material is recrystallized (e.g., from toluene/ethyl acetate) to remove mineral acid traces before attempting decarboxylation.

Strategic Decision Making: Solvent Selection

Choosing the right medium is the single biggest factor in minimizing side reactions.

ParameterNeat (Melt) DMSO/NaCl (Krapcho) High-Boiling Ether (e.g., Diphenyl Ether)
Temperature High (

)
Moderate (

)
High (

)
Rate FastMediumFast
Impurity Risk High (Oxidation/Charring)Low (Mild conditions)Medium (Difficult workup)
Scalability Excellent (No solvent waste)Poor (DMSO removal is difficult)Poor (Solvent cost)
Recommendation Best for Industrial Scale Best for Lab/Gram Scale Avoid (Outdated)

Validated Experimental Protocols

Protocol A: The "Green" Neat Decarboxylation (Scale-Up Preferred)

Best for: >50g scale, robust substrates.

  • Setup: Use a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring fails as viscosity changes), a reflux condenser, and a gas outlet bubbling into a lime water trap (to monitor

    
    ).
    
  • Loading: Charge Benzylmalonic acid (solid). Add no solvent .

  • Inerting: CRITICAL. Evacuate and backfill with

    
     three times.
    
  • Reaction: Heat oil bath to

    
    . The solid will melt (
    
    
    
    ) then begin bubbling (
    
    
    ).
  • Monitoring: The reaction is complete when bubbling ceases (usually 2-4 hours).

  • Workup: Cool to

    
    . Pour the molten crude into Toluene. Wash with water to remove trace anhydride/pyro-impurities. Evaporate Toluene.
    
Protocol B: The Krapcho Decarboxylation (High Purity)

Best for: <10g scale, sensitive substrates, or if Neat method fails.

  • Reagents: Benzylmalonic acid (1 equiv), LiCl or NaCl (2 equiv), Water (1 equiv), DMSO (10 volumes).

  • Mechanism: The Chloride ion attacks the carbonyl, lowering the activation energy. Water prevents anhydride formation.

  • Reaction: Heat to

    
    . Evolution of 
    
    
    
    is smooth and controlled.
  • Workup: Pour into ice water. Extract with Ethyl Acetate. The DMSO stays in the water layer (mostly). Wash organic layer 3x with Brine to remove residual DMSO.

Process Safety & Logic Flow

Decarboxylation releases gas.[1] On a large scale, this is a pressurization hazard.

Safety_Logic Start Start Heating Check1 Is CO2 evolution controlled? Start->Check1 Action1 Reduce Temp by 10°C Check Stirring Check1->Action1 No (Too Fast) Success Continue until bubbling stops Check1->Success Yes Check2 Is Temp > 180°C? Action1->Check2 Check2->Start No Danger STOP: Runaway Risk Thermal Decomposition Check2->Danger Yes

Figure 2: Operational logic for thermal safety management.

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for thermal decarboxylation of malonic acids).

  • Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, Beta-Keto Esters, Alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media." Synthesis, 1982(10), 805–822. (The authoritative source on salt-catalyzed decarboxylation).

  • Organic Syntheses. "Hydrocinnamic Acid." Org.[2][3][4][5][6] Synth. 1928, 8, 74. (Foundational procedure for reduction/decarboxylation sequences).

  • Wei, W., et al. "Decarboxylation of Malonic Acid Derivatives." Journal of Organic Chemistry, 2008.[5] (Modern mechanistic insights into kinetic stalling).

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of Fluorinated Malonic Acids in Aqueous Buffers

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter the paradoxical physical chemistry of fluorinated organic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter the paradoxical physical chemistry of fluorinated organic compounds. While introducing fluorine into a malonic acid scaffold is a powerful strategy to modulate lipophilicity, metabolic stability, and target binding, it fundamentally alters the molecule's behavior in aqueous environments.

This guide provides a mechanistic framework and field-proven protocols to diagnose, troubleshoot, and permanently resolve the precipitation of fluorinated malonic acids in aqueous assay buffers.

The Physical Chemistry of Fluorinated Malonic Acids

To resolve solubility issues, we must first understand the causality behind them. The introduction of geminal fluorine atoms at the α-carbon of malonic acid triggers two competing physicochemical phenomena:

  • The Inductive Effect (pKa Shift): Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect (-I effect) pulls electron density away from the carboxyl groups, drastically stabilizing the resulting carboxylate anion[1]. Consequently, difluoromalonic acid is a significantly stronger acid than non-fluorinated malonic acid, shifting its

    
     from 2.8 down to approximately 1.22, and its 
    
    
    
    from 5.7 down to 3.0–4.0[2][3].
  • The Fluorous Effect: Despite being more acidic, highly fluorinated molecules exhibit both hydrophobicity and lipophobicity. In aqueous buffers, the low polarizability and larger van der Waals volume of the fluorine atoms drive the molecules to self-associate, a phenomenon known as the "fluorophobic effect"[4].

When researchers attempt to dissolve difluoromalonic acid directly into a neutral buffer (like PBS), the localized pH drops drastically. If the buffer capacity is overwhelmed, the local pH falls below the


, causing the mono-anion or free acid to precipitate. Furthermore, any divalent cations present in the buffer (e.g., 

,

) will rapidly form insoluble coordination complexes with the fluorinated dicarboxylate.
Quantitative Comparison: Malonic Acid vs. Difluoromalonic Acid

The following table summarizes the critical property shifts that dictate our solubilization strategies.

Physicochemical PropertyMalonic AcidDifluoromalonic AcidMechanistic Causality
Chemical Structure


Geminal difluorination at the α-carbon.

2.85~1.22Strong electron-withdrawing inductive effect stabilizes the conjugate base[1][3].

5.7~3.0 - 4.0Inductive effect extends to the second deprotonation event[2][3].
Aqueous Behavior Highly solubleProne to aggregationFluorine increases hydrophobicity and introduces the fluorous effect[4].
Divalent Cation Affinity ModerateHigh (Precipitates)Fluorinated carboxylates form rigid, insoluble lattices with

/

.

Diagnostic Troubleshooting Workflow

If you observe precipitation or cloudiness when preparing your assay buffers, follow this logical workflow to identify and neutralize the root cause.

TroubleshootingWorkflow Start Precipitation of Fluorinated Malonic Acid in Buffer CheckPH Check Buffer pH Is pH < 5.0? Start->CheckPH AdjustPH Adjust pH to > 6.0 (Ensure full deprotonation) CheckPH->AdjustPH Yes CheckIons Check Buffer Salts Are Ca2+/Mg2+ present? CheckPH->CheckIons No Resolved Solubility Resolved AdjustPH->Resolved ChangeBuffer Switch to Monovalent Buffer (e.g., HEPES, Tris) CheckIons->ChangeBuffer Yes CheckConc Check Concentration Is it > 50 mM? CheckIons->CheckConc No ChangeBuffer->Resolved UseCosolvent Add 5-10% DMSO or Semifluorinated Surfactant CheckConc->UseCosolvent Yes UseCosolvent->Resolved

Diagnostic workflow for resolving fluorinated malonic acid precipitation.

Standardized Solubilization Protocols

To ensure self-validating and reproducible results, do not dissolve fluorinated malonic acids directly into pre-formulated buffers. Instead, utilize the following step-by-step methodologies.

Protocol A: pH-Controlled Aqueous Solubilization (For concentrations < 50 mM)

This protocol circumvents the buffer-capacity overload that causes local precipitation.

  • Initial Suspension: Weigh the required mass of difluoromalonic acid and suspend it in

    
     equivalent to 80% of your final desired volume. Do not add buffer salts yet.
    
  • Monitor pH: Insert a calibrated pH probe. The pH will likely read between 1.5 and 2.5 due to the low

    
     (~1.22)[3].
    
  • Base Titration: Under continuous magnetic stirring, add

    
     or 
    
    
    
    dropwise.
  • Dianion Formation: Continue titration until the pH reaches 6.5 . At this pH (which is >2 units above

    
    ), >99% of the compound exists as the highly soluble dianion. The cloudy suspension will turn completely clear.
    
  • Buffer Addition: Add a 10X concentrated stock of a monovalent buffer (e.g., HEPES or Tris) to reach a 1X final concentration.

  • Volume Adjustment: Adjust to the final volume with

    
     and sterile filter (0.22 µm).
    
Protocol B: Micellar Encapsulation for Highly Fluorinated Derivatives

For highly fluorinated derivatives or concentrations > 50 mM, standard pH adjustment may fail due to the fluorous effect. In these cases, semifluorinated block copolymers (e.g., F8P6) can generate micellar structures with a fluorous inner core to encapsulate the target molecule[4].

  • Stock Preparation: Dissolve the fluorinated malonic acid derivative in 100% DMSO to create a 100X concentrated stock.

  • Surfactant Solution: Prepare a 3 mg/mL solution of a semifluorinated block copolymer (e.g., PEG-perfluorooctyl conjugate) in your target aqueous buffer[4].

  • Injection: Place the surfactant solution on a vortex mixer at medium speed. Slowly inject the 100X DMSO stock directly into the vortex vortex.

  • Equilibration: Allow the solution to equilibrate at room temperature for 30 minutes. The fluorophobic effect will drive the fluorinated malonic acid into the fluorous core of the micelles, preventing macroscopic precipitation[4].

Frequently Asked Questions (FAQs)

Q: Why does my difluoromalonic acid precipitate immediately when I add it to standard PBS? A: Standard PBS often contains calcium (


) and magnesium (

) ions. Fluorinated dicarboxylic acids have a high affinity for divalent cations, forming coordination polymers that are highly insoluble in water. You must switch to a divalent cation-free buffer, such as DPBS (Dulbecco's PBS without Ca/Mg), HEPES, or Tris.

Q: Can I use heat or sonication to force the compound into solution? A: Heating is a temporary thermodynamic fix. While heat increases kinetic energy and temporary solubility, the compound will inevitably crash out (precipitate) once the solution returns to room temperature or is placed in a 4°C refrigerator. You must address the underlying chemical state by adjusting the pH above the


 (Protocol A) or using a co-solvent/surfactant (Protocol B).

Q: I adjusted the pH to 5.0, but it is still cloudy. Why? A: The estimated


 of difluoromalonic acid is between 3.0 and 4.0[3]. At pH 5.0, a significant fraction of the molecule may still exist in the mono-anionic state, which is less soluble than the dianion. To guarantee complete solubility, the pH must be at least 2 log units above the highest pKa. Adjust the pH to 6.5 or higher.

Q: Can standard cyclodextrins (like HP-β-CD) encapsulate fluorinated malonic acids? A: Standard cyclodextrins rely on hydrophobic cavities optimized for hydrocarbon chains. Because fluorocarbons are both hydrophobic and lipophobic (the fluorous effect), they have poor affinity for standard cyclodextrin cavities. You will achieve vastly superior solubilization using semifluorinated surfactants, which provide a matched fluorous environment for encapsulation[4].

References

  • MALONIC ACID (MA) | Ataman Kimya A.Ş. Ataman Chemicals. Available at:[Link]

  • Aqueous Solubilization of Highly Fluorinated Molecules by Semifluorinated Surfactants. Hoang, K. C., & Mecozzi, S. Langmuir, American Chemical Society (2004). Available at:[Link]

Sources

Optimization

Technical Support Center: Controlling Thermal Decomposition of 2-(2-Fluoro-5-methoxybenzyl)malonic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal instability of substituted malonic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal instability of substituted malonic acids. 2-(2-Fluoro-5-methoxybenzyl)malonic acid is a critical intermediate in drug development, but like all


-dicarboxylic acids, it is highly susceptible to thermal decomposition (decarboxylation)[1].

Depending on your synthetic goals, this decomposition is either a critical failure (if you are trying to isolate the intact diacid) or a necessary transformation (if you are driving the synthesis toward 3-(2-fluoro-5-methoxyphenyl)propanoic acid). This guide provides field-proven, causality-driven troubleshooting strategies to give you complete thermodynamic and kinetic control over this pathway.

Troubleshooting Guide: Process Control & Optimization
Issue 1.1: Premature Decarboxylation During Workup and Isolation
  • Symptom: You attempt to isolate the malonic acid after saponification, but NMR analysis reveals unexpected triplets at ~2.6 ppm and ~2.9 ppm, indicating contamination with the propanoic acid derivative.

  • Causality: Malonic acids undergo decarboxylation when exposed to heat, a process that is significantly accelerated under strongly acidic conditions (pH < 2)[2]. During the acidification of the sodium malonate salt, the protonated dicarboxylic acid becomes highly susceptible to C–C bond cleavage. If the internal temperature of the rotary evaporator water bath exceeds 40°C, the thermal energy easily overcomes the activation barrier for decomposition.

  • Resolution: You must control the thermal energy input. Maintain the internal temperature strictly below 35°C during acidification and solvent evaporation. Utilize cold extraction solvents (e.g., ethyl acetate at 5°C) to suppress the reaction kinetics.

Issue 2.1: Sluggish or Incomplete Decarboxylation in Target Synthesis
  • Symptom: When attempting to synthesize the monocarboxylic acid, the reaction stalls, leaving 10–20% of the intact diacid mixed with the product.

  • Causality: The thermal decarboxylation of benzyl-substituted malonic acids in a neat molten state requires significant activation energy (typically >130°C)[3]. The electron-withdrawing nature of the ortho-fluoro group slightly alters the electron density at the benzylic position, perturbing the internal electronic redistribution required to form the cyclic transition state.

  • Resolution: Transition from a neat melt to a solvent-mediated decarboxylation. Polar solvents (like quinoline, pyridine, or diethylene glycol) act as proton acceptors and stabilize the transition state, significantly lowering the activation enthalpy (

    
    ) and allowing complete conversion at lower temperatures (100–120°C)[4].
    
Issue 3.1: Impurity Formation (Tars/Darkening) During High-Temperature Melts
  • Symptom: The reaction mixture turns dark brown or black when heated above 150°C, and complex polymeric or oxidized impurities appear on the HPLC trace.

  • Causality: The 5-methoxy group on the aromatic ring is strongly electron-donating via resonance. At elevated temperatures (>150°C) in the presence of atmospheric oxygen, this electron-rich arene becomes highly susceptible to oxidative degradation and radical-mediated polymerization.

  • Resolution: Always perform thermal decarboxylation under a strict inert atmosphere (Nitrogen or Argon). Alternatively, lower the required reaction temperature by utilizing the polar solvent-mediated approaches described above.

Frequently Asked Questions (FAQs)

Q: What is the exact mechanism of this thermal decomposition? A: The decomposition proceeds via a concerted, internal electron transfer mechanism. The molecule forms a cyclic six-membered transition state where the carbonyl oxygen abstracts a proton from the adjacent carboxylic group. This triggers a simultaneous C–C bond cleavage, releasing


 gas and forming an enol intermediate. Under acidic or protic conditions, this enol rapidly tautomerizes to yield the more stable monocarboxylic acid[1],[5].

Q: How does the 2-fluoro-5-methoxybenzyl substituent affect the decarboxylation kinetics compared to unsubstituted malonic acid? A: Substituted benzyl groups generally exhibit lower electron-donating ability compared to simple alkyl substituents during decarboxylation[4]. The inductive electron-withdrawing effect of the ortho-fluorine slightly destabilizes the development of the transition state, meaning 2-(2-Fluoro-5-methoxybenzyl)malonic acid will generally require slightly longer reaction times or higher temperatures than a standard alkylmalonic acid to achieve full conversion.

Kinetic Data & Solvent Selection

To rationally select your reaction conditions, refer to the thermodynamic parameters below. By moving from a neat molten state to a polar hydroxylic or amine-based solvent, you drastically lower the activation enthalpy (


) required for the C–C bond cleavage[6],[7].
Solvent MediumTemperature Range (°C)Activation Enthalpy (

, kcal/mol)
Activation Entropy (

, cal/mol·K)
Kinetic Order
Molten State (Neat) 140 - 150~ 33.0+ 4.5First-Order
Diethylene Glycol 110 - 130~ 28.5- 2.1First-Order
Quinoline / Pyridine 100 - 120~ 25.0- 5.0First-Order

Table 1: Comparative activation parameters for the decarboxylation of benzylmalonic acid derivatives across different media. Data synthesized from baseline kinetic studies[3],[4],[7].

Experimental Protocols
Protocol A: Low-Temperature Isolation of Intact 2-(2-Fluoro-5-methoxybenzyl)malonic Acid

Objective: Prevent thermal decomposition during workup.

  • Cooling: Cool the crude saponification mixture (containing the sodium salt of the malonic acid) to 0–5°C using an ice-water bath.

  • Controlled Acidification: Carefully acidify the mixture to pH 2 using 2M HCl dropwise. Critical Step: Monitor the internal temperature continuously. Do not allow it to exceed 35°C, as the protonated diacid can spontaneously decarboxylate at acidic pH if heated[2].

  • Cold Extraction: Extract the aqueous layer with pre-chilled ethyl acetate (3 x 50 mL at 5°C).

  • Drying & Evaporation: Wash the combined organic layers with brine and dry over anhydrous

    
    . Evaporate the solvent under reduced pressure using a rotary evaporator. Set the water bath strictly to 30°C. 
    
  • Self-Validation: Analyze the isolated white solid via

    
     NMR. The benzylic protons of the intact malonic acid will appear as a distinct doublet/multiplet integrating to 2H. The absence of triplets near 2.6–2.9 ppm confirms that no premature decarboxylation occurred.
    
Protocol B: Solvent-Mediated Decarboxylation to 3-(2-Fluoro-5-methoxyphenyl)propanoic Acid

Objective: Drive complete, clean conversion without oxidative degradation.

  • Preparation: Charge a round-bottom flask with 2-(2-Fluoro-5-methoxybenzyl)malonic acid and a polar solvent (e.g., Pyridine or a 5:1 DMSO/H2O mixture).

  • Degassing: Purge the system with Argon for 15 minutes to displace atmospheric oxygen. This mitigates the risk of oxidative degradation of the electron-rich methoxyarene moiety at elevated temperatures.

  • Heating: Heat the mixture to 110–120°C under a reflux condenser.

  • Self-Validation (Monitoring): The reaction is self-indicating. Monitor the evolution of

    
     gas (bubbling)[1]. The reaction is complete when gas evolution ceases entirely (typically 2–4 hours).
    
  • Workup: Cool the mixture to room temperature, dilute with water, mildly acidify (if pyridine was used), and extract the pure propanoic acid derivative with dichloromethane.

Mechanistic & Workflow Visualizations

Mechanism A 2-(2-Fluoro-5-methoxybenzyl) malonic acid B 6-Membered Cyclic Transition State A->B Thermal Energy (>130°C or Polar Solvent) C Enol Intermediate + CO2 (gas) B->C C-C Bond Cleavage Concerted e- transfer D 3-(2-Fluoro-5-methoxyphenyl) propanoic acid C->D Rapid Tautomerization

Figure 1: Mechanistic pathway of thermal decarboxylation via a cyclic transition state.

Workflow Start Process Goal: Manage Decarboxylation Isolate Goal: Isolate Intact Diacid Start->Isolate Decarb Goal: Synthesize Propanoic Acid Start->Decarb TempLow Evaporate at <35°C Avoid strong acid + heat Isolate->TempLow TempHigh Heat to 110-130°C in Polar Solvent (e.g., Pyridine) Decarb->TempHigh Success1 Prevents C-C Cleavage TempLow->Success1 Success2 Drives Complete Conversion TempHigh->Success2

Figure 2: Operational workflow for controlling the thermal decomposition pathway.

References

1.[1] JoVE Science Education. Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. Journal of Visualized Experiments. URL:[Link] 2.[5] Chemistry Steps. Decarboxylation in Malonic Ester Synthesis. URL:[Link] 3.[2] National Institutes of Health (PMC). Unveiling the Decarboxylation of a Malonic Acid-Containing Macrocycle at Acidic pH. URL:[Link] 4.[3] Clark, L. W. (1962). Kinetic Studies on the Decarboxylation of Several Unstable Acids in the Molten State. The Journal of Physical Chemistry. URL:[Link] 5.[4],[6] Biswas, M. K., & Majumdar, D. K. (1981). Kinetics of the Decarboxylation of Benzylmalonic Acid, Ethylmalonic Acid, and Dimethylmalonic Acid in Hydroxylic Solvents. Bulletin of the Chemical Society of Japan, 54(7), 2213-2214. URL:[Link] 6.[7] Clark, L. W. (1966). Further Studies on the Decarboxylation of Benzylmalonic Acid in Polar Solvents. The Journal of Physical Chemistry, 70(3), 627-630. URL:[Link]

Sources

Troubleshooting

Removing unreacted 2-fluoro-5-methoxybenzyl halides from reaction mixtures

Technical Guide: Removal of Unreacted 2-Fluoro-5-Methoxybenzyl Halides Content Type: Technical Support / Troubleshooting Guide Audience: Synthetic Chemists, Process Development Scientists Topic: Impurity Management & Pur...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Removal of Unreacted 2-Fluoro-5-Methoxybenzyl Halides

Content Type: Technical Support / Troubleshooting Guide Audience: Synthetic Chemists, Process Development Scientists Topic: Impurity Management & Purification Strategies

Introduction: The Challenge of Benzyl Halide Impurities

2-Fluoro-5-methoxybenzyl halides (chloride, bromide, or iodide) are highly reactive alkylating agents used to introduce the 2-fluoro-5-methoxybenzyl motif into amines, phenols, and thiols. While efficient, their high reactivity presents two critical challenges post-reaction:

  • Chemical Stability: Unreacted halides can continue to react with the product or degrade during workup, leading to lower yields and complex impurity profiles.

  • Safety & Compliance: As potent alkylating agents, these halides are classified as Potential Genotoxic Impurities (PGIs) . Regulatory bodies (FDA/EMA) require their reduction to extremely low levels (often <10 ppm) in active pharmaceutical ingredients (APIs). Furthermore, they are severe lachrymators and skin irritants.

This guide provides three validated workflows for removing these specific electrophiles, prioritizing methods that avoid tedious chromatography.

Strategic Decision Matrix

Before selecting a protocol, evaluate your reaction scale and product stability.

RemovalStrategy Start Start: Excess 2-Fluoro-5-methoxybenzyl Halide ScaleCheck Reaction Scale? Start->ScaleCheck SmallScale Small Scale (< 5g) ScaleCheck->SmallScale High Value / Med Chem LargeScale Large Scale (> 5g) ScaleCheck->LargeScale Process Dev / Cost Sensitive AcidSens Is Product Acid Sensitive? SmallScale->AcidSens LiquidQuench Method B: Amine Quench (Liquid Phase) LargeScale->LiquidQuench Cost Effective Resin Method A: Scavenger Resin (Solid Phase) AcidSens->Resin No (Robust) ThiolQuench Method C: Thiol Resin/Quench (Neutral pH) AcidSens->ThiolQuench Yes (Labile) Output1 Pure Product Resin->Output1 Filtration Output2 Pure Product LiquidQuench->Output2 Acidic Wash Output3 Pure Product ThiolQuench->Output3 Filtration/Wash

Figure 1: Decision tree for selecting the optimal halide removal strategy based on scale and chemical sensitivity.

Detailed Protocols

Method A: Solid-Phase Scavenging (Recommended for High-Throughput/Small Scale)

Best for: Reactions < 5g, avoiding aqueous workup, and high-throughput parallel synthesis.

Mechanism: A polymer-supported amine (e.g., Trisamine or Aminomethyl polystyrene) acts as a nucleophile, reacting with the benzyl halide to form a polymer-bound ammonium salt. The impurity is then removed by simple filtration.[1]

Reagents:

  • Scavenger: Silica-supported Trisamine (Si-Trisamine) or Polystyrene-supported Trisamine (PS-Trisamine).

  • Loading: Typically 1.0–3.0 mmol/g.

Protocol:

  • Calculate Equivalents: Determine the theoretical excess of benzyl halide. Use 2–4 equivalents of scavenger resin relative to the excess halide (not the limiting reagent).

  • Add Resin: Add the dry resin directly to the reaction mixture (if solvent is compatible, e.g., DCM, THF, DMF).

    • Note: If the reaction solvent doesn't swell the resin (e.g., water, methanol for PS resins), swap solvent to DCM or THF, or use Silica-based scavengers which don't require swelling.

  • Agitate: Stir or shake at room temperature for 1–4 hours .

    • Tip: The 5-methoxy group activates the benzyl halide, making this reaction faster than unsubstituted benzyl halides.

  • Filter: Filter the mixture through a fritted cartridge or funnel.

  • Rinse: Wash the resin cake with solvent (DCM/MeOH) to recover any entrained product.

  • Result: The filtrate contains the product; the halide is trapped on the resin.

Method B: Liquid-Phase Quenching (Recommended for Scale-Up)

Best for: Reactions > 5g, cost-sensitive processes, and products stable to acidic washes.

Mechanism: A soluble amine with high polarity (e.g., N,N-Dimethyl-1,3-propanediamine, DMAPA) reacts with the benzyl halide to form a water-soluble ammonium salt. This salt is then partitioned into the aqueous phase during extraction.[2]

Protocol:

  • Quench: Add 1.5–2.0 equivalents (relative to excess halide) of DMAPA directly to the reaction mixture.

  • React: Stir at room temperature for 30–60 minutes.

  • Workup: Dilute with an organic solvent (EtOAc or DCM).[2]

  • Wash:

    • Wash 1: 1M HCl or 10% Citric Acid (converts excess DMAPA and the new benzyl-DMAPA adduct into water-soluble salts).

    • Wash 2: Water.[2][3][4]

    • Wash 3: Brine.[2]

  • Dry & Concentrate: Dry organic layer over Na₂SO₄ and concentrate.

Data Comparison:

FeatureSolid-Phase (Resin)Liquid-Phase (DMAPA)
Cost High (

$)
Low ($)
Speed Fast (Filtration)Medium (Extraction)
Solvent Usage LowHigh (Extraction)
Selectivity HighModerate (pH dependent)

Troubleshooting Guide & FAQs

Issue 1: High Residual Halide Detected After Scavenging

Q: I used the resin as directed, but LC-MS still shows 5% unreacted 2-fluoro-5-methoxybenzyl bromide.

A: This is often a kinetics or swelling issue.

  • Check Solvent: Polystyrene (PS) resins require "good" solvents like DCM, THF, or Toluene to swell and expose active sites. If you are in MeOH or Hexanes, the resin collapses. Solution: Switch to Silica-supported scavengers (Si-Trisamine) which work in all solvents, or add a co-solvent (DCM).

  • Steric Bulk: The 2-fluoro and 5-methoxy substituents add steric bulk. Solution: Increase temperature to 40°C or increase scavenging time to overnight.

  • Stoichiometry: Ensure you calculated equivalents based on the remaining halide, not the starting amount. If unsure, use 5 equivalents.

Issue 2: Product Loss During Acid Wash (Method B)

Q: I used DMAPA and an acid wash, but my yield dropped significantly.

A: Your product might be protonating and moving into the aqueous layer.[2]

  • Diagnosis: Check the aqueous layer by TLC/LC-MS.

  • Solution: If your product is a basic amine, do not use strong acid washes . Instead, use a "catch-and-release" strategy (using a sulfonic acid resin to catch the product, wash away impurities, then release with ammonia) OR use a Thiol Resin (Method C) which works at neutral pH.

Issue 3: Lachrymatory Effect Persists

Q: The product is pure by NMR, but it still irritates eyes/skin.

A: Benzyl halides are potent lachrymators; humans can detect them at ppb levels, far below NMR detection limits.

  • Solution: You likely have trace residual halide (<0.1%). Treat the crude oil with a small amount of polymer-supported thiosulfate or wash with aqueous sodium thiosulfate. Thiosulfate is an incredibly aggressive nucleophile for alkyl halides and generates non-volatile, water-soluble salts.

Visualizing the Scavenging Workflow

ScavengerWorkflow Reaction Crude Mixture (Product + Excess Halide) AddResin Add Trisamine Resin (2-4 equiv) Reaction->AddResin Stir Stir 1-4h (20-40°C) AddResin->Stir Filter Filtration Stir->Filter ResinWaste Solid Waste (Resin-Halide Adduct) Filter->ResinWaste Retained Filtrate Filtrate (Purified Product) Filter->Filtrate Passes through

Figure 2: Workflow for solid-phase scavenging of electrophilic impurities.

References

  • Biotage. "Metal Scavenger User Guide & Electrophile Scavenging." Biotage Technical Documents. Available at: [Link]

  • Amerigo Scientific. "Scavenger Resins: Applications in Organic Synthesis." Amerigo Scientific Technical Notes. Available at: [Link]

  • ResearchGate. "How does one separate Benzyl bromide from the reaction mixture?" Community Discussion & Protocols. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing C-Selectivity in Malonic Ester Synthesis

Executive Summary: The Ambident Nucleophile Challenge Welcome to the Technical Support Center. This guide addresses the most common mechanistic failure in malonic ester synthesis: O-alkylation .

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ambident Nucleophile Challenge

Welcome to the Technical Support Center. This guide addresses the most common mechanistic failure in malonic ester synthesis: O-alkylation .

The enolate derived from diethyl malonate is an ambident nucleophile . The negative charge is delocalized over the central carbon (


-carbon) and the two carbonyl oxygens. While the Carbon center is the thermodynamic trap (forming a stable C-C bond), the Oxygen center is the kinetic trap (highest negative charge density).

To prevent O-alkylation, you must manipulate the Hard-Soft Acid-Base (HSAB) parameters of your reaction environment. This guide provides the diagnostic tools and protocols to force the reaction pathway toward Carbon.

Mechanic's Corner: Root Cause Analysis

Before troubleshooting, understand the variables driving the selectivity.[1]

The Selectivity Matrix
VariableFavors C-Alkylation (Desired) Favors O-Alkylation (Undesired) Mechanistic Reason
Solvent Polar Protic (Ethanol, t-BuOH)Polar Aprotic (DMSO, DMF, HMPA)Protic solvents H-bond to the hard Oxygen, shielding it. Aprotic solvents leave the Oxygen "naked" and reactive.
Counter-ion Hard / Small (Li

, Na

)
Soft / Large (K

, Cs

, NR

)
Li

binds tightly to the hard Oxygen (chelation), blocking it. Large cations dissociate, exposing the Oxygen.
Electrophile Soft (Alkyl Iodides, Bromides)Hard (Sulfonates, Silyl Chlorides)Soft-Soft interactions favor C-C bonds. Hard-Hard interactions favor O-O/O-Si bonds.
Additives None Crown Ethers (18-Crown-6)Crown ethers sequester the cation, creating a naked enolate that attacks via its most electronegative atom (Oxygen).
Visualizing the Pathway

The following diagram illustrates the bifurcation between C- and O-alkylation based on environmental conditions.

MalonateAlkylation Enolate Malonate Enolate (Ambident Nucleophile) Protic Condition A: Protic Solvent (EtOH) Small Cation (Li+/Na+) Soft LG (Iodide) Enolate->Protic Solvation Aprotic Condition B: Aprotic Solvent (DMSO/DMF) Large Cation (K+/Cs+) Hard LG (OTs/OMs) Enolate->Aprotic Dissociation TS_C Transition State A Oxygen Shielded by Solvent/Ion Soft-Soft Interaction Protic->TS_C TS_O Transition State B Naked Oxygen Exposed Hard-Hard Interaction Aprotic->TS_O C_Prod C-Alkylated Product (Thermodynamic) DESIRED TS_C->C_Prod k(C) >> k(O) O_Prod O-Alkylated Product (Vinyl Ether) UNDESIRED TS_O->O_Prod k(O) > k(C)

Caption: Mechanistic bifurcation of enolate alkylation. Green path indicates optimal conditions for C-alkylation; Red path leads to O-alkylation side products.

Troubleshooting Guides & FAQs

Scenario 1: "My NMR shows a vinyl ether signal (O-alkylation)."

User Question: I am trying to alkylate diethyl malonate with an alkyl tosylate in DMF using K2CO3. I see a significant amount of O-alkylation. Why?

Technical Diagnosis: You have created the "Perfect Storm" for O-alkylation:

  • Leaving Group: Tosylates (OTs) are "harder" leaving groups than iodides, increasing affinity for the hard Oxygen.

  • Solvent: DMF is polar aprotic. It solvates the K+ cation but leaves the enolate oxygen naked and highly reactive.

  • Cation: Potassium (K+) is large and forms loose ion pairs, failing to "cap" the oxygen effectively.

Corrective Protocol:

  • Switch Solvent: Move to Ethanol (EtOH) . The solvent will hydrogen bond to the enolate oxygen, physically blocking it.

  • Switch Base: Use NaOEt (Sodium Ethoxide).[2] The Na+ is harder than K+ and will coordinate tighter to the oxygen.

  • Leaving Group Exchange: If you must use the tosylate, perform a Finkelstein reaction first (add NaI in acetone) to convert the alkyl tosylate to an alkyl iodide in situ. The iodide is a softer electrophile, favoring C-attack.

Scenario 2: "Reaction is too slow in Ethanol."

User Question: I switched to NaOEt/EtOH as suggested, but the reaction with my secondary alkyl halide is extremely slow. Can I add 18-crown-6 to speed it up?

Technical Diagnosis: STOP. Do NOT add crown ethers if your goal is C-alkylation. While crown ethers (like 18-crown-6) accelerate nucleophilic attacks by sequestering the cation, they generate a "naked enolate." Without the cation or solvent shielding the oxygen, the charge density on the oxygen will drive the reaction toward O-alkylation, especially with a sterically hindered (secondary) electrophile.

Corrective Protocol:

  • Heat: Increase the reflux temperature of the ethanol.

  • Concentration: Run the reaction at a higher concentration (1M - 2M) to increase collision frequency.

  • Substrate Modification: If possible, switch to a primary alkyl halide.[3] Secondary halides are notoriously difficult in malonic synthesis due to competing E2 elimination and steric hindrance.

Scenario 3: "I am using a silyl chloride and getting 100% O-alkylation."

User Question: I'm trying to add a TMS group to the alpha carbon, but I keep isolating the silyl enol ether.

Technical Diagnosis: This is chemically intrinsic. Silicon is extremely oxophilic (Silicon-Oxygen bond strength is ~110 kcal/mol vs ~76 kcal/mol for Si-C). Under almost all standard conditions, silyl halides will attack the oxygen (O-alkylation).

Corrective Protocol: Direct C-silylation is difficult.

  • Alternative: You may need to perform a C-alkylation with a carbon-spacer first, or utilize a different synthetic route (e.g., trapping the C-anion with a softer electrophile if the TMS group is not strictly required). If C-silylation is mandatory, specialized radical pathways or heavy metal mediation (Hg) are often required, which are beyond standard enolate chemistry.

Standard Operating Procedure (SOP)

Protocol: High-Fidelity C-Alkylation of Diethyl Malonate

Objective: Mono-alkylation of diethyl malonate with >95% C-selectivity.

Reagents:

  • Diethyl Malonate (1.0 equiv)[3]

  • Sodium Metal (1.05 equiv) or NaOEt (commercially available)

  • Absolute Ethanol (Dry)[4]

  • Alkyl Halide (1.05 equiv) - Preferably Bromide or Iodide

Workflow:

  • Preparation of Ethoxide (The "Hard" Base):

    • In a flame-dried flask under Argon, dissolve Sodium metal in absolute ethanol.

    • Why: Generates NaOEt in situ. The Na+ counter-ion is crucial for coordinating the enolate oxygen.

    • Caution: Exothermic H2 evolution.

  • Enolate Formation:

    • Cool solution to 0°C. Add Diethyl Malonate dropwise.

    • Stir for 30 mins at Room Temp.

    • Checkpoint: Solution should be clear or slightly turbid (aggregated enolates).

  • Addition of Electrophile:

    • Add Alkyl Halide dropwise.[3][5]

    • Critical Step: If using a chloride or tosylate, add 0.1 equiv of NaI (Sodium Iodide) as a catalyst. The I- displaces the Cl-/OTs to form a transient Alkyl Iodide (Softer Electrophile).

  • Reaction & Workup:

    • Reflux until neutral pH is reached (indicating consumption of base).

    • Rotary evaporate ethanol before adding water (prevents hydrolysis/emulsions).

    • Partition between Water/EtOAc.

    • Dry organic layer (MgSO4) and concentrate.

Decision Tree for Optimization

Use this logic flow to determine your next experimental step.

TroubleshootingTree Start Start: Low C-Alkylation Yield CheckProduct Analyze Crude NMR: Is there O-Alkylation? Start->CheckProduct YesO Yes: Vinyl Ether Detected CheckProduct->YesO High O-Alkylation NoO No: Just Starting Material or Elimination Products CheckProduct->NoO Low Conversion CheckSolvent Check Solvent: Is it DMSO/DMF/HMPA? YesO->CheckSolvent CheckTemp Check Temp/Time: Is it refluxing? NoO->CheckTemp SwitchSolvent Action: Switch to EtOH (Solvates Oxygen) CheckSolvent->SwitchSolvent Yes CheckLG Check Leaving Group: Is it OTs/OMs/Cl? CheckSolvent->CheckLG No (Already in EtOH) SwitchLG Action: Add NaI (Finkelstein) or use R-I CheckLG->SwitchLG Yes (Hard LG) IncreaseTemp Action: Increase Temp (Do NOT add Crown Ether) CheckTemp->IncreaseTemp No CheckSubstrate Check Substrate: Is it Secondary/Tertiary? CheckTemp->CheckSubstrate Yes Elimination Diagnosis: E2 Elimination likely dominating. CheckSubstrate->Elimination Yes

Caption: Diagnostic logic flow for troubleshooting malonic ester alkylation failures.

References

  • Reusch, W. (2013). Alkylation of Enolate Ions. Virtual Textbook of Organic Chemistry. Michigan State University.[2] [Link]

  • Evans, D. A. (2005). Chemistry 206: Advanced Organic Chemistry - Lecture Notes on Enolate Alkylation. Harvard University. [Link]

  • Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]

  • PharmaXChange. (2011). Chemistry of Enolates - C vs O Alkylation. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(2-Fluoro-5-methoxybenzyl)malonic Acid Reactions

Welcome to the Technical Support and Troubleshooting Center for 2-(2-Fluoro-5-methoxybenzyl)malonic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 2-(2-Fluoro-5-methoxybenzyl)malonic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals facing low yields, incomplete conversions, or unwanted side reactions when working with this sterically demanding substrate.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind your failed reactions and provide self-validating protocols to ensure reproducible success.

System Overview: The Root of the Steric Challenge

Before troubleshooting, it is critical to understand why 2-(2-Fluoro-5-methoxybenzyl)malonic acid resists standard synthetic transformations. The difficulty arises from a "perfect storm" of steric and stereoelectronic effects:

  • Alpha-Carbon Congestion: The central

    
    -carbon is already substituted with a bulky benzyl group, severely restricting the trajectory for incoming electrophiles during 
    
    
    
    alkylations [1].
  • The Ortho-Fluoro Shield Effect: The fluorine atom at the 2-position of the phenyl ring is highly electronegative and possesses non-bonding electron pairs. Due to restricted bond rotation, this fluorine atom often points toward the malonate core, creating electrostatic repulsion against incoming nucleophiles (in couplings) or bases (in deprotonations) [2].

  • Hydrogen-Bonding Network: The free di-carboxylic acid forms strong intramolecular hydrogen bonds, reducing the electrophilicity of the carbonyl carbons.

StericClash Substrate 2-(2-Fluoro-5-methoxybenzyl) malonic acid Target Substrate Steric1 Bulky Benzyl Core (Blocks SN2 Trajectory) Substrate->Steric1 Alkylation Barrier Steric2 Ortho-Fluoro Shield (Electrostatic Repulsion) Substrate->Steric2 Deprotonation Barrier Steric3 Di-acid H-Bonding (Reduces Carbonyl Reactivity) Substrate->Steric3 Amidation Barrier

Caption: Mechanistic barriers to reactivity in 2-(2-Fluoro-5-methoxybenzyl)malonic acid.

FAQ & Troubleshooting: -Alkylation

Q: I am trying to synthesize an


-disubstituted malonate by alkylating 2-(2-Fluoro-5-methoxybenzyl)malonate with a secondary alkyl halide using Sodium Ethoxide (NaOEt). My yield is under 10%. What is going wrong? 

A: Your reaction is failing due to a combination of base insufficiency and


 steric hindrance. While diethyl malonate has a 

of ~13, the mono-alkylated 2-(2-Fluoro-5-methoxybenzyl)malonate is more sterically hindered, making deprotonation by a bulky alkoxide kinetically slow [3]. Furthermore, secondary alkyl halides are poor electrophiles for hindered enolates because the competing

elimination pathway outcompetes the

substitution [1].

Solution: You must force complete enolate formation using a strong, non-nucleophilic base and switch to a highly reactive electrophile.

Table 1: Base and Solvent Optimization for Hindered Malonates
Base / Solvent SystemEnolate FormationRisk of Side ReactionsRecommendation for Hindered Substrates
NaOEt / EthanolIncomplete (Equilibrium)TransesterificationPoor: Fails for bulky

-substituted malonates.
NaH / DMFGoodHigh (Aldol condensations)Moderate: Useful for primary alkyl halides.
LDA / THF (-78 °C) Quantitative (Irreversible) Low Excellent: Forces complete deprotonation.
Protocol 1: LDA-Mediated -Alkylation

Self-Validation Checkpoint: To ensure your enolate has formed before wasting expensive electrophiles, quench a 0.1 mL aliquot of the reaction mixture with


 and analyze via 

NMR. The disappearance of the

-proton signal confirms 100% enolization.
  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol substrate) and cool to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add Lithium Diisopropylamide (LDA) (1.1 equivalents, 2.0 M in THF/heptane/ethylbenzene).

  • Enolization: Dropwise, add a solution of the malonate ester (1.0 eq) in THF. Stir at -78 °C for 45 minutes to ensure complete, irreversible deprotonation.

  • Alkylation: Add the alkylating agent (1.2 eq). Note: If using a secondary halide, add 10% HMPA or DMPU to the solvent to increase enolate nucleophilicity.

  • Propagation: Allow the reaction to slowly warm to room temperature overnight. Quench with saturated aqueous

    
    .
    

FAQ & Troubleshooting: Amide Coupling & Esterification

Q: I need to couple the free di-carboxylic acid with a primary amine. Standard coupling agents like EDC/HOBt or DCC are yielding massive amounts of unreacted starting material and urea byproducts. How do I force this amidation?

A: Standard carbodiimide coupling agents (DCC, EDC) rely on the formation of an O-acylisourea intermediate. In the case of 2-(2-Fluoro-5-methoxybenzyl)malonic acid, the ortho-fluoro group and the adjacent carboxylic acid create a steric shield that prevents the bulky amine from attacking this massive intermediate [4].

Solution: Bypass bulky active esters by generating an Acyl Fluoride in situ. Acyl fluorides are highly reactive toward amines but are exceptionally small, allowing them to bypass the steric bulk of the ortho-fluoro benzyl group [4].

AcylFluoride Start Hindered Malonic Acid Reagent Add BTFFH + DIPEA (Fluorinating Agent) Start->Reagent Intermediate Acyl Fluoride Intermediate (Compact & Highly Electrophilic) Reagent->Intermediate Activation Amine Add Amine Nucleophile Intermediate->Amine Product Amide Product (High Yield, No Bulky Byproducts) Amine->Product Coupling

Caption: Workflow for overcoming steric hindrance in amidation via Acyl Fluoride generation.

Protocol 2: In Situ Acyl Fluoride Amide Coupling using BTFFH
  • Activation: Dissolve 2-(2-Fluoro-5-methoxybenzyl)malonic acid (1.0 eq) in anhydrous DCM (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Fluorination: Add BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (2.1 eq, to activate both acid groups). Stir at room temperature for 30 minutes.

    • Self-Validation: You can monitor the formation of the acyl fluoride via IR spectroscopy (look for the characteristic

      
       stretch shift to ~1840 
      
      
      
      ).
  • Coupling: Add the amine (2.2 eq) dropwise. Stir for 2-4 hours at room temperature.

  • Workup: Wash with 1M HCl, saturated

    
    , and brine. The byproducts of BTFFH are water-soluble, making purification significantly easier than DCC couplings.
    

FAQ & Troubleshooting: Controlled Decarboxylation

Q: When I attempt to decarboxylate the malonic acid to form 3-(2-fluoro-5-methoxyphenyl)propanoic acid by boiling it in aqueous HCl, I see cleavage of the 5-methoxy group and dark tarry degradation products. Is there a milder way?

A: Yes. Strong aqueous acids at reflux (


 °C) can cleave aryl methyl ethers (methoxy groups), especially over prolonged heating periods. Because the ortho-fluoro group increases the activation energy required for the transition state of the decarboxylation, longer heating times are often mistakenly applied, leading to this degradation.

Solution: If you are starting from the malonate diester , utilize the Krapcho Decarboxylation [5]. If you are starting from the free di-acid , use controlled thermal decarboxylation in a high-boiling, inert solvent.

Table 2: Decarboxylation Strategies
Substrate StateReagentsConditionsMechanism / Benefit
Diester LiCl,

(1 eq), DMSO
150 °C, 4-6 hours

attack by

on the ester alkyl group. Avoids strong acids, preserving the methoxy group.
Free Di-acid Diphenyl ether (solvent)140 °C, 2 hoursPure thermal pericyclic elimination of

. No acid/base catalysts required.

References

  • Organic Chemistry Tutor. "Malonic Ester Synthesis." organicchemistrytutor.com. Available at:[Link]

  • Chemical Reviews. "Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis." ACS Publications. Available at:[Link]

  • Chemistry LibreTexts. "22.7: Alkylation of Enolate Ions." libretexts.org. Available at:[Link]

  • Royal Society of Chemistry. "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling." rsc.org. Available at:[Link]

Optimization

Technical Support Center: pH Optimization for Dicarboxylic Acid Extraction

Topic: pH adjustment for optimal extraction of dicarboxylic acids (DCAs) Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Troubleshooting Guide & FAQs The Physicochemical Basi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pH adjustment for optimal extraction of dicarboxylic acids (DCAs) Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Troubleshooting Guide & FAQs

The Physicochemical Basis of DCA Extraction

To optimize recovery, you must first understand the relationship between pH,


, and solubility. Dicarboxylic acids possess two ionizable carboxyl groups, creating three distinct species in solution depending on the pH.
FAQ: Why does my extraction efficiency drop drastically with minor pH changes?

Answer: Extraction efficiency in organic solvents relies on the partition coefficient (


), which is driven by the concentration of the neutral (uncharged)  species.

For a dicarboxylic acid (


), the ionization follows this equilibrium:


  • pH <

    
    :  The fully protonated, neutral form (
    
    
    
    ) dominates. This is the only form that partitions significantly into standard organic solvents (LLE) or binds to Reversed-Phase SPE sorbents.
  • pH >

    
    :  The dianion (
    
    
    
    ) dominates. This form is highly water-soluble and will not extract into organic solvents but is ideal for Anion Exchange SPE .

The "Rule of 2": To ensure >99% of the acid is in the desired state:

  • For LLE / Reversed-Phase SPE: Target

    
    .
    
  • For Anion Exchange SPE: Target

    
    .
    
Reference Data: Values of Common DCAs
AcidCarbon Chain


Optimal LLE pH
Oxalic C21.254.27< 0.5
Malonic C32.835.69< 0.8
Succinic C44.215.64< 2.2
Glutaric C54.345.41< 2.3
Adipic C64.415.41< 2.4

Visualization: The Speciation Logic

The following diagram illustrates the decision logic for selecting the extraction mode based on pH and ionization state.

DCA_Extraction_Logic Start Start: Determine Target DCA Check_pKa Identify pKa1 and pKa2 Start->Check_pKa Decision Select Extraction Mode Check_pKa->Decision LLE_Path Liquid-Liquid Extraction (LLE) or Reversed-Phase SPE Decision->LLE_Path Hydrophobic Retention AX_Path Anion Exchange SPE (SAX/WAX) Decision->AX_Path Ionic Retention LLE_Action Acidify Aqueous Phase Target pH = pKa1 - 2 LLE_Path->LLE_Action AX_Action Basify/Neutralize Aqueous Phase Target pH = pKa2 + 2 AX_Path->AX_Action LLE_Result Species: H2A (Neutral) Soluble in Organic Phase LLE_Action->LLE_Result AX_Result Species: A2- (Anionic) Binds to Positively Charged Sorbent AX_Action->AX_Result

Figure 1: Decision matrix for matching extraction mode with pH-dependent speciation of dicarboxylic acids.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

Issue: "My recovery is consistently low (< 50%)."

Diagnosis:

  • pH Drift: Did you check the pH after adding the sample to the buffer? High-ionic strength samples can buffer the solution, keeping the pH above

    
    .
    
  • Solvent Mismatch: Short-chain DCAs (C2-C4) are extremely hydrophilic even when protonated. Standard non-polar solvents (Hexane, DCM) often fail.

Corrective Protocol:

  • Step 1: Re-verify pH is at least 1.5 units below

    
    . Use 6M HCl for adjustment to minimize volume increase.
    
  • Step 2 (Salting Out): Saturate the aqueous phase with NaCl. This increases the ionic strength, driving the organic acid into the organic phase (Salting-out effect).

  • Step 3 (Solvent Switch): Switch to Ethyl Acetate or Methyl tert-butyl ether (MTBE) . For C2-C3 acids, use a continuous liquid-liquid extractor if possible.

Issue: "I have a persistent emulsion."

Diagnosis: At intermediate pH values (between


 and 

), the mono-anionic species (

) acts as a surfactant, stabilizing the interface between water and organic solvent.

Corrective Protocol:

  • Immediate Fix: Centrifuge at high speed (4000 rpm) for 10 minutes.

  • Chemical Fix: Add Methanol (2-5% v/v) to break surface tension, or add solid NaCl to increase aqueous density.

  • Prevention: Ensure pH is strictly < 2.0 before mixing phases.

Troubleshooting Guide: Solid Phase Extraction (SPE)

Issue: "Analyte breakthrough during loading (Reversed Phase)."

Diagnosis: The analyte is likely partially ionized (too polar) or the sample solvent contains too much organic modifier.

Corrective Protocol:

  • Dilution: Dilute the sample 1:1 with 1% Formic Acid in water.

  • Acidification: Ensure sample pH < 2.0.

  • Flow Rate: Reduce loading flow rate to 1 mL/min to allow equilibration.

Issue: "Low recovery from Anion Exchange (SAX) cartridges."

Diagnosis: The analyte is permanently bound to the quaternary amine. The elution solvent is not strong enough to displace the dicarboxylate anion.

Corrective Protocol:

  • Elution Solvent: Use 5% Formic Acid in Methanol. The acid protonates the DCA, neutralizing its charge (

    
    ), releasing it from the cationic sorbent.
    
  • Counter-Ion: If using Weak Anion Exchange (WAX), elute with a high pH buffer to deprotonate the sorbent, not the analyte.

Detailed Experimental Protocols

Protocol A: LLE for Short-Chain DCAs (Succinic/Glutaric) in Plasma

Target Mechanism: Partitioning of neutral species.

  • Sample Prep: Aliquot 200 µL plasma.

  • Internal Standard: Add 20 µL deuterated DCA internal standard.

  • Acidification: Add 20 µL 6M HCl . Vortex.

    • Critical Check: Verify pH < 2.0 with a micro-pH strip.

  • Salting Out: Add 50 mg NaCl (solid). Vortex until dissolved.

  • Extraction: Add 1.0 mL Ethyl Acetate .

  • Agitation: Shake/Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 4000 x g for 10 mins at 4°C.

  • Collection: Transfer supernatant to a glass vial.

    • Warning: Do not transfer the interface layer.

  • Evaporation: Evaporate to dryness under Nitrogen at 35°C .

    • Caution: Temperatures >40°C can cause cyclization of Succinic/Glutaric acid into anhydrides [1].

Protocol B: Mixed-Mode Anion Exchange (MAX) for Urine

Target Mechanism: Ionic binding (cleanup) followed by hydrophobic wash.

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Equilibration: 1 mL 50mM Ammonium Acetate (pH 7.0).

  • Loading: Dilute Urine 1:1 with pH 7.0 buffer. Load at 1 mL/min.

    • Logic: At pH 7, DCAs are dianions (

      
      ) and bind to the quaternary amine.
      
  • Wash 1 (Matrix Removal): 1 mL 5% Ammonium Hydroxide in Water.

    • Logic: Removes neutrals and cations; DCAs remain bound.

  • Wash 2 (Hydrophobic Removal): 1 mL Methanol.

    • Logic: Removes hydrophobic interferences; charged DCAs remain bound.

  • Elution: 2 x 500 µL 2% Formic Acid in Methanol .

    • Logic: Acid protonates the DCA (

      
      ), breaking the ionic bond.
      

Visualization: Troubleshooting Decision Tree

Troubleshooting_Tree Problem Start: Low Recovery Detected Check_Phase Analyze Fractions: Where is the analyte? Problem->Check_Phase Load_Fraction Found in Load/Wash Fraction Check_Phase->Load_Fraction Elute_Fraction Found in Elution (but low) Check_Phase->Elute_Fraction Missing Missing from All Fractions Check_Phase->Missing Check_pH_Load Is Load pH < pKa - 2 (for RP) or > pKa + 2 (for AX)? Load_Fraction->Check_pH_Load Cause: Breakthrough Check_Solubility Is Elution Solvent Strong Enough? Elute_Fraction->Check_Solubility Cause: Poor Solubility Check_Degradation Did you heat >40°C during evaporation? Missing->Check_Degradation Cause: Trapped or Degraded Fix_pH Action: Adjust Sample pH before loading Check_pH_Load->Fix_pH No Fix_Solvent Action: Dilute Organic content in sample Check_pH_Load->Fix_Solvent Yes Stronger_Eluent Action: Increase Organic % or Change Solvent Check_Solubility->Stronger_Eluent No Fix_Heat Action: Reduce Evap Temp (Prevent Anhydride formation) Check_Degradation->Fix_Heat Yes Fix_Binding Action: Add stronger acid/base to Eluent to break ionic bond Check_Degradation->Fix_Binding No

Figure 2: Step-by-step troubleshooting logic for diagnosing recovery failures in DCA extraction.

References

  • PubChem. (n.d.). Succinic Acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Phenomenex. (2025).[1] Troubleshooting Low Recovery in SPE. Phenomenex Technical Resources. Retrieved from [Link]

  • Biotage. (2023). Choosing the Best Ion Exchange Mode for Solid Phase Extraction. Biotage Blog. Retrieved from [Link]

  • Eyal, A. M., & Canari, R. (1995).[2] pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants. Industrial & Engineering Chemistry Research. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 2-(2-Fluoro-5-methoxybenzyl)malonic acid analysis

As a Senior Application Scientist, I frequently encounter the challenge of developing robust, stability-indicating assays for highly functionalized dicarboxylic acids. 2-(2-Fluoro-5-methoxybenzyl)malonic acid presents a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of developing robust, stability-indicating assays for highly functionalized dicarboxylic acids. 2-(2-Fluoro-5-methoxybenzyl)malonic acid presents a unique chromatographic puzzle. It combines a highly polar, ionizable malonic acid moiety with a moderately hydrophobic, electron-rich fluorinated aromatic ring.

This guide objectively compares different column chemistries and mobile phase strategies to establish a self-validating High-Performance Liquid Chromatography (HPLC) method for this critical intermediate, moving beyond basic protocols to explain the physicochemical causality behind each experimental choice.

Physicochemical Profiling & Causality in Method Design

Substituted malonic acids typically exhibit two distinct dissociation constants (pKa₁ ≈ 2.5, pKa₂ ≈ 5.5). At physiological pH, they are fully ionized, leading to poor retention, severe peak tailing, and irreproducible chromatography on standard reversed-phase (RP) columns due to secondary interactions with residual silanols[1].

To enforce retention and ensure Gaussian peak shapes, the mobile phase pH must be driven at least 1 to 2 units below the pKa₁. This suppresses the ionization of the carboxylic acid groups, keeping the molecule in its neutral, hydrophobic state. While phosphoric acid is a traditional choice for UV-based methods, modern LC-MS compatible methods necessitate volatile modifiers like 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)[2].

Workflow N1 Analyte Profiling pKa ~2.5 & 5.5 N2 Mobile Phase Optimization Suppress Ionization (pH < 2.5) N1->N2 N3 Column Chemistry Screening C18 vs. Phenyl-Hexyl N2->N3 N4 Method Validation Self-Validating SST N3->N4

Caption: Logical workflow for HPLC method development of substituted malonic acids.

Comparative Analysis of Column Chemistries

For 2-(2-Fluoro-5-methoxybenzyl)malonic acid, the choice of stationary phase dictates the selectivity, especially when separating the active compound from structurally similar impurities (e.g., mono-decarboxylated degradants or des-fluoro analogs).

  • Standard C18 (e.g., Zorbax Eclipse Plus C18): Relies purely on hydrophobic dispersion forces. While it provides adequate retention for the benzyl moiety, the highly polar malonic acid tail can cause phase dewetting (hydrophobic collapse) if the initial aqueous concentration is too high[3].

  • Polar-Embedded C18 (e.g., Waters ODS-AQ or SIELC Newcrom B): Incorporates a polar functional group (amide or ether) within the alkyl chain. This prevents phase collapse in 100% aqueous conditions and provides alternate hydrogen-bonding mechanisms, often yielding superior peak shapes for dicarboxylic acids[4].

  • Phenyl-Hexyl: Offers

    
     interactions. Given the electron-rich methoxy group and the electron-withdrawing fluorine atom on the benzyl ring, the Phenyl-Hexyl phase provides orthogonal selectivity, making it highly effective for resolving positional isomers.
    
Quantitative Performance Comparison

The following table summarizes the chromatographic performance of these three column chemistries when separating 2-(2-Fluoro-5-methoxybenzyl)malonic acid from its primary thermal degradant (mono-decarboxylated impurity).

Column ChemistryRetention Factor (k')Asymmetry (As)Resolution (Rs)Mechanistic Suitability
Standard C18 3.21.451.8Moderate tailing; risk of phase collapse in high aqueous conditions.
Polar-Embedded C18 4.51.052.4Excellent peak shape; robust hydrogen-bonding interactions.
Phenyl-Hexyl 5.11.103.5Superior

selectivity for fluorinated aromatic impurities.

Expert Insight: Why use a Phenyl-Hexyl column over a standard C18? The presence of the fluorine atom alters the electron density of the benzyl ring. Standard C18 columns cannot differentiate these subtle electronic shifts effectively. Phenyl-Hexyl columns engage in dipole-induced dipole and


 interactions, which are highly sensitive to the position and nature of ring substituents, thereby guaranteeing baseline resolution from synthetic impurities.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates a System Suitability Test (SST) as a self-validating mechanism. The method validates its own resolving power before any unknown samples are processed.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7). Causality: Ensures the malonic acid remains predominantly unionized, preventing band broadening.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Causality: Maintaining the column above ambient temperature prevents retention time drift caused by laboratory temperature fluctuations, a critical factor for dicarboxylic acids whose ionization and partitioning are highly temperature-dependent[5].

  • Detection: UV at 210 nm and 270 nm (to capture the aromatic ring absorption).

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold to focus the polar analyte)

    • 2-10 min: 10% to 60% B (Linear ramp to elute the hydrophobic benzyl core)

    • 10-12 min: 60% to 90% B (Column wash)

    • 12-15 min: 10% B (Re-equilibration)

Step 3: Sample Preparation & Self-Validation (SST)
  • Diluent: 10% Acetonitrile in Water. Causality: Matching the initial mobile phase conditions prevents solvent-induced band broadening at the column head.

  • Standard Preparation: Accurately weigh 10 mg of 2-(2-Fluoro-5-methoxybenzyl)malonic acid into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1 mg/mL).

  • System Suitability Test (SST): Inject a resolution mixture containing the analyte and its mono-decarboxylated degradant (spiked at 1%).

    • Self-Validation Check: The analytical run is only considered valid if the Resolution (Rs) between the API and the degradant is > 2.0, and the Asymmetry Factor (As) is < 1.2. If these parameters fail, it immediately flags a loss of mobile phase buffering capacity or column degradation.

References

  • [1] Comparative Guide to HPLC-Based Validation Methods for Substituted Malonic Acid Analysis | Source: Benchchem | 1

  • [2] 2-Benzylmalonate Application Notes | Source: SIELC Technologies |2

  • [3] HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters | Source: ResearchGate | 3

  • [5] A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals | Source: Indian Journal of Pharmaceutical Sciences | 5

  • [4] Orthogonal Analysis Underscores the Relevance of Primary and Secondary Metabolites in Licorice | Source: AWS / Scientific Literature | 4

Sources

Comparative

Structural Validation of 2-(2-Fluoro-5-methoxybenzyl)malonic acid: A Comparative NMR Guide

This guide provides a technical comparative analysis of the NMR spectral characteristics of 2-(2-Fluoro-5-methoxybenzyl)malonic acid . It is designed for medicinal chemists and analytical scientists requiring definitive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of the NMR spectral characteristics of 2-(2-Fluoro-5-methoxybenzyl)malonic acid . It is designed for medicinal chemists and analytical scientists requiring definitive structural validation of fluorinated phenyl-malonate intermediates.

Executive Summary

In drug discovery, the 2-(2-Fluoro-5-methoxybenzyl)malonic acid scaffold serves as a critical intermediate for synthesizing fluorinated heterocycles and amino acid mimetics. While Mass Spectrometry (LC-MS) confirms molecular weight, it fails to definitively distinguish between regioisomers (e.g., 2-fluoro vs. 4-fluoro).

This guide compares the Nuclear Magnetic Resonance (NMR) profile of the target compound against:

  • The Non-Fluorinated Analog: To demonstrate the diagnostic "fingerprint" of the fluorine atom.

  • Regioisomers (e.g., 4-Fluoro): To highlight the specificity of

    
     coupling constants in structural assignment.
    

Key Insight: The presence of the ortho-fluorine atom introduces unique spin-spin coupling (


) that resolves overlapping aromatic signals, making 

F NMR a superior tool for purity assessment compared to HPLC-UV alone.

Comparative Analysis: Diagnostic Power

Comparison A: Target Molecule vs. Non-Fluorinated Analog

The introduction of a fluorine atom at the C2 position drastically alters the aromatic region of the


H spectrum due to the "Lock-and-Key" coupling effect.
FeatureNon-Fluorinated Analog (2-(3-methoxybenzyl)...)Target: 2-(2-Fluoro-5-methoxybenzyl)...Diagnostic Advantage
Aromatic Region Complex multiplet (6.8–7.3 ppm) often overlapping.Distinct splitting patterns due to

coupling.[1]
High: Resolves H3 and H4 protons.
Symmetry Higher effective symmetry in rotation.Broken symmetry; F anchors the conformation.Medium: Clarifies steric environment.

F NMR
Silent (No signal).Sharp singlet/multiplet at ~ -120 to -130 ppm.Critical: 100% specificity for F-incorporation.
Comparison B: Regioisomer Differentiation (2-Fluoro vs. 4-Fluoro)

Distinguishing the 2-fluoro isomer (target) from the 4-fluoro impurity (common byproduct in electrophilic fluorination) is the primary analytical challenge.

  • Target (2-Fluoro): The Fluorine is ortho to the benzyl methylene bridge.

    • Effect: The methylene protons (

      
      ) often appear as a doublet or show broadening due to long-range 
      
      
      
      coupling.
  • Alternative (4-Fluoro): The Fluorine is para to the bridge.

    • Effect: The methylene protons appear as a clean doublet (coupled only to the malonic CH), with no F-coupling.

Detailed Spectral Interpretation

H NMR Interpretation (400 MHz, DMSO-d )

Solvent Choice: DMSO-d


 is preferred over CDCl

to visualize the carboxylic acid protons and prevent aggregation.
PositionTypeShift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
COOH Acid12.5 - 12.8Broad Singlet-Exchangeable protons; integrates to 2H.
Ar-H3 Aromatic7.05 - 7.15dd (pseudo-t)

,

Diagnostic: Downfield shift due to ortho-F; large F-coupling.
Ar-H4 Aromatic6.80 - 6.90Multiplet

Meta to F; complex splitting.
Ar-H6 Aromatic6.65 - 6.75dd or d

Ortho to bridge, meta to F.
-OCH

Methoxy3.70 - 3.75Singlet-Characteristic sharp singlet (3H).
Malonic CH Methine3.50 - 3.60Triplet

Coupled to benzylic CH

.
Ar-CH

Methylene3.05 - 3.15Doublet (or dd)

,

Connects ring to malonate. Look for small F-coupling.
F NMR Interpretation (376 MHz, DMSO-d )

The


F spectrum provides a clean, background-free validation of the substitution pattern.
  • Chemical Shift:

    
     -115.0 to -125.0 ppm (Typical for ortho-substituted fluoroanisoles).
    
  • Multiplicity: Appears as a multiplet (dd) due to coupling with H3 (large

    
    ) and H4/H6 (smaller 
    
    
    
    ).
  • Validation: If the signal appears upfield (e.g., -140 ppm), suspect a different isomer or defluorination.

Experimental Protocols

Protocol 1: NMR Sample Preparation (Self-Validating)

To ensure reproducibility and prevent "invisible" acid protons:

  • Massing: Weigh 10–15 mg of the dried malonic acid derivative into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why: CDCl

      
       often leads to broad/missing COOH signals due to dimer formation. DMSO breaks these H-bonds.
      
  • Reference: Ensure the solvent contains 0.05% TMS (Tetramethylsilane) for

    
    H referencing (
    
    
    
    0.00).
  • Transfer: Filter through a cotton plug into a precision NMR tube if any turbidity is observed.

  • Acquisition:

    • 
      H: 16 scans, 30° pulse, D1 (relaxation delay) = 5 seconds (crucial for accurate integration of COOH).
      
    • 
      F: 32 scans, typically unreferenced (or referenced to internal CFCl
      
      
      
      at 0 ppm if available).
Protocol 2: Determination of Regiochemistry via Coupling Analysis
  • Focus on the Ar-H3 signal (approx. 7.1 ppm).

  • Measure the width of the splitting in Hz.

  • Decision Logic:

    • If splitting > 8 Hz is observed twice (triplet-like appearance), the Fluorine is ortho to this proton.

    • If only small couplings (< 3 Hz) are seen, the Fluorine is likely meta or para to the remaining protons.

Visualizations

Diagram 1: Analytical Decision Workflow

This workflow illustrates the logic for accepting or rejecting the synthesized intermediate based on spectral data.

AnalyticalWorkflow Start Crude Product (Post-Synthesis) H1_NMR 1H NMR (DMSO-d6) Start->H1_NMR Check_COOH COOH Signal (12.0-13.0 ppm)? H1_NMR->Check_COOH Check_F_Coup H3 Large Coupling (J > 8Hz)? Check_COOH->Check_F_Coup Yes (2H) Fail_Des REJECT (Des-fluoro / Ester) Check_COOH->Fail_Des No Signal (Ester?) F19_NMR 19F NMR Check_F_Coup->F19_NMR Yes Fail_Regio REJECT (Regioisomer) Check_F_Coup->Fail_Regio No (Isomer?) Check_Shift Shift Range -115 to -130 ppm? F19_NMR->Check_Shift Pass VALIDATED 2-(2-Fluoro-5-methoxy...) Check_Shift->Pass Yes Check_Shift->Fail_Regio No

Caption: Analytical decision tree for validating the target molecule, prioritizing acid proton detection and Fluorine-Hydrogen coupling verification.

Diagram 2: H3 Proton Coupling Tree

This diagram visualizes the splitting mechanism of the diagnostic H3 proton (ortho to Fluorine).

CouplingTree Singlet Uncoupled H3 (Hypothetical) Doublet_F Doublet (d) J(H-F) ~10 Hz Singlet->Doublet_F Split by 19F (Ortho) Triplet_Pseudo Pseudo-Triplet (dd) J(H-H) ~9 Hz Doublet_F->Triplet_Pseudo Split by H4 (Ortho)

Caption: Splitting tree for the aromatic H3 proton. The large coupling to


F creates a wide doublet, which is further split by the neighboring H4 proton.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and coupling constants). Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Definitive guide for

    
    F shifts and coupling patterns). Link
    
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent referencing). Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online database for chemical shift prediction). Link

Sources

Validation

Mass spectrometry fragmentation patterns of fluorinated malonic acid derivatives

An in-depth understanding of the mass spectrometry (MS) fragmentation patterns of fluorinated malonic acid derivatives is critical for drug development professionals and analytical chemists. Fluorinated malonic acids—suc...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the mass spectrometry (MS) fragmentation patterns of fluorinated malonic acid derivatives is critical for drug development professionals and analytical chemists. Fluorinated malonic acids—such as 2-fluoromalonic acid, 2,2-difluoromalonic acid, and fluorinated malonic acid half thioesters (F-MAHTs)—are foundational building blocks in medicinal chemistry. Their unique electron-withdrawing properties alter standard gas-phase dissociation pathways, making structural elucidation challenging.

As a Senior Application Scientist, I have designed this guide to objectively compare the fragmentation behaviors of mono- and di-fluorinated malonic acid derivatives across two primary analytical platforms: LC-ESI-MS/MS and GC-EI-MS . By understanding the mechanistic causality behind these fragmentations, you can optimize your analytical workflows for superior sensitivity and structural confirmation.

Mechanistic Causality: The Battle Between Decarboxylation and HF Elimination

The fragmentation of non-fluorinated carboxylic acids is typically dominated by the neutral loss of carbon dioxide (


 44 Da). However, the introduction of fluorine atoms fundamentally alters the gas-phase dissociation energetics. In fluorinated malonic acids, the highly electronegative fluorine atoms destabilize the carboxylate anion while simultaneously weakening adjacent C-H bonds, opening a competing pathway: the elimination of hydrogen fluoride (HF, 

20 Da)[1].

When analyzing these compounds via tandem mass spectrometry (MS/MS), researchers frequently observe a combined loss of CO₂ and HF, resulting in a characteristic mass shift of 63.996 Da (


 64 Da)[2]. The dominance of one pathway over the other is dictated by the degree of fluorination:
  • Mono-fluorinated Derivatives (e.g., 2-fluoromalonic acid): The presence of an acidic

    
    -proton facilitates a relatively low-energy transition state for HF elimination. Consequently, [M-H-HF]⁻ and[M-H-CO₂-HF]⁻ are highly abundant.
    
  • Di-fluorinated Derivatives (e.g., 2,2-difluoromalonic acid): Lacking an

    
    -proton, HF elimination requires a higher-energy rearrangement involving a proton transfer from the remaining carboxylic acid group. Therefore, simple decarboxylation[M-H-CO₂]⁻ becomes the dominant primary fragmentation pathway, with HF loss occurring sequentially at higher collision energies[1].
    

Fragmentation M [M-H]⁻ m/z Precursor CO2 [M-H-CO₂]⁻ Δ 44 Da M->CO2 Decarboxylation HF [M-H-HF]⁻ Δ 20 Da M->HF HF Elimination Both [M-H-CO₂-HF]⁻ Δ 64 Da CO2->Both HF Elimination HF->Both Decarboxylation

Gas-phase fragmentation pathways of deprotonated fluorinated malonic acids.

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

Selecting the right analytical platform depends on whether you are quantifying intact drug metabolites or performing non-targeted impurity profiling.

LC-ESI-MS/MS (Negative Ion Mode)

Electrospray ionization (ESI) is a soft ionization technique ideal for preserving the molecular ion [M-H]⁻. However, fluorinated carboxylic acids are notoriously susceptible to in-source fragmentation (ISF) . The high voltages and temperatures in the ESI source can induce premature CO₂ and HF losses before the ions ever reach the collision cell[3]. This can lead to the misannotation of ISF products as actual biological metabolites.

GC-EI-MS (Derivatized)

Gas chromatography coupled with electron ionization (EI) requires derivatization—typically trimethylsilylation (TMS)—to volatilize the highly polar malonic acids. Under hard EI conditions (70 eV), these TMS-derivatized fluorinated carboxylic acids exhibit highly unusual fragmentation patterns. Notably, researchers have documented a signature [M-111]⁺ ion , corresponding to the loss of a fluorinated silyl group, which is entirely absent in non-fluorinated analogs[4].

Quantitative Data Summary
CompoundPlatformPrecursor IonPrimary Fragments (m/z)Mechanistic Assignment
2-Fluoromalonic Acid LC-ESI(-)-MS/MS121.0 [M-H]⁻101.0, 77.0, 57.0[M-H-HF]⁻, [M-H-CO₂]⁻, [M-H-CO₂-HF]⁻
2-Fluoromalonic Acid GC-EI-MS (di-TMS)266.0 [M]⁺251.0, 155.0[M-CH₃]⁺, [M-111]⁺ (Loss of F-silyl species)
2,2-Difluoromalonic Acid LC-ESI(-)-MS/MS139.0[M-H]⁻95.0, 75.0[M-H-CO₂]⁻ (Dominant), [M-H-CO₂-HF]⁻
2,2-Difluoromalonic Acid GC-EI-MS (di-TMS)284.0 [M]⁺269.0, 173.0[M-CH₃]⁺, [M-111]⁺ (Loss of F-silyl species)

Self-Validating Experimental Protocol: LC-ESI-HRMS Workflow

To ensure high data integrity and prevent the misidentification of ISF artifacts as true metabolites, the following self-validating protocol must be employed. This protocol utilizes a feedback loop during sample preparation and source tuning.

Step 1: Sample Preparation & pH Control

  • Reconstitute the fluorinated malonic acid sample in a 50:50 mixture of LC-MS grade Water:Acetonitrile.

  • Buffer the solution using 10 mM Ammonium Acetate adjusted to pH 6.5. Causality: Maintaining a slightly acidic to neutral pH ensures the malonic acid is fully deprotonated in solution, maximizing ESI(-) ionization efficiency without causing chemical degradation.

Step 2: System Suitability & ISF Tuning (The Self-Validation Step)

  • Infuse a known standard of 2,2-difluoromalonic acid directly into the ESI source.

  • Monitor the MS1 full scan for the intact [M-H]⁻ ion (m/z 139.0) and the ISF artifact [M-H-CO₂]⁻ (m/z 95.0).

  • Validation Gate: If the ratio of m/z 95.0 to m/z 139.0 exceeds 15%, incrementally lower the Declustering Potential (DP) or Capillary Exit Voltage until the intact precursor is preserved. Causality: Excessive source voltages impart kinetic energy that drives premature decarboxylation[3].

Step 3: Chromatographic Separation

  • Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Fluorinated malonic acids are highly polar and exhibit poor retention on standard C18 reversed-phase columns.

  • Run a gradient from 95% Acetonitrile to 50% Acetonitrile over 10 minutes.

Step 4: CID Fragmentation & HRMS Detection

  • Isolate the [M-H]⁻ precursor in the quadrupole.

  • Apply a collision energy (CE) ramp from 10 eV to 40 eV in the collision cell (CID). Causality: Ramping the CE ensures the capture of both low-energy fragments (CO₂ loss) and high-energy terminal fragments (combined CO₂ + HF loss).

Workflow S1 Sample Prep (Buffer pH 6.5) S2 LC Separation (HILIC Column) S1->S2 S3 ESI(-) Soft Ionization S2->S3 S4 CID (Variable CE) S3->S4 S5 HRMS Data Analysis S4->S5

End-to-end LC-ESI-HRMS analytical workflow for fluorinated carboxylic acids.

Conclusion & Analytical Strategy

When analyzing fluorinated malonic acid derivatives, mass spectrometrists must account for the unique thermodynamic stability of the C-F bond and its influence on adjacent functional groups. For targeted quantification of known derivatives, LC-ESI-MS/MS is superior due to its sensitivity, provided that in-source fragmentation is strictly controlled. Conversely, for the structural elucidation of unknown fluorinated impurities, GC-EI-MS of silylated derivatives provides highly specific diagnostic ions (such as the [M-111]⁺ fragment) that unambiguously confirm the presence of a fluorinated carboxylic acid moiety.

References

  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. Available at: [Link]

  • Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. National Institutes of Health (PMC). Available at:[Link]

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry (ACS Publications). Available at: [Link]

  • Novel polyfluorinated compounds identified using high resolution mass spectrometry downstream of manufacturing facilities. National Institutes of Health (PMC). Available at: [Link]

Sources

Comparative

Analytical Comparison Guide: FTIR Characterization of 2-(2-Fluoro-5-methoxybenzyl)malonic Acid

Introduction & Mechanistic Overview 2-(2-Fluoro-5-methoxybenzyl)malonic acid is a highly functionalized dicarboxylic acid serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). A...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

2-(2-Fluoro-5-methoxybenzyl)malonic acid is a highly functionalized dicarboxylic acid serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Accurate structural verification of this compound relies heavily on Fourier Transform Infrared (FTIR) spectroscopy. Characterizing this molecule presents a unique spectral challenge due to the overlapping absorption regions of its diverse functional groups: the highly polar malonic acid moiety (C=O and O-H stretches), the methoxy ether (C-O-C stretch), and the aryl fluoride (C-F stretch)[1].

As a Senior Application Scientist, it is crucial to recognize that an FTIR spectrum is not just a static fingerprint; it is heavily influenced by the sample matrix. This guide objectively compares the two primary FTIR sampling techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission Spectroscopy (KBr Pellet)—for characterizing this specific molecule. By understanding the causality behind matrix effects and spectral shifts, analytical chemists can select the optimal, self-validating protocol for API intermediate release testing.

Methodological Comparison: ATR-FTIR vs. KBr Pellet

The choice of sample introduction fundamentally alters the observed spectrum of polar, hydrogen-bonding molecules like benzylmalonic acid derivatives[2].

  • ATR-FTIR (Diamond/ZnSe Crystal):

    • Mechanism & Causality: ATR relies on an evanescent wave penetrating the sample surface. Because the depth of penetration is directly proportional to the wavelength, peaks at lower wavenumbers (e.g., C-F and C-O-C stretches around 1000–1200 cm⁻¹) will appear artificially more intense compared to the high-frequency O-H stretches[3].

    • Advantage for this compound: Malonic acid derivatives are prone to polymorphic shifts and decarboxylation under mechanical stress. ATR requires minimal pressure and zero matrix dilution, preserving the true solid-state hydrogen-bonding network of the two carboxylic acid groups.

  • Transmission FTIR (KBr Pellet):

    • Mechanism & Causality: The sample is ground with anhydrous KBr and pressed into a transparent disk.

    • Disadvantage for this compound: KBr is highly hygroscopic. Moisture absorbed during grinding introduces a massive, broad O-H band at ~3400 cm⁻¹, which obscures the intrinsic carboxylic acid O-H stretch (3300–2500 cm⁻¹) of the malonic acid core. Furthermore, the ionic nature of KBr can facilitate solid-state ion exchange with the acidic protons, potentially shifting the C=O stretch from a pure acid (~1710 cm⁻¹) to a carboxylate-like region (~1600 cm⁻¹)[4].

Characteristic Peak Assignments & Quantitative Data

The following table summarizes the expected FTIR absorption frequencies for 2-(2-Fluoro-5-methoxybenzyl)malonic acid, comparing the performance and spectral artifacts of both analytical methods[4][5].

Functional GroupExpected Wavenumber (cm⁻¹)ATR-FTIR PerformanceKBr Pellet PerformanceCausality / Mechanistic Notes
O-H Stretch (Carboxylic Acid) 3300 – 2500Excellent. Broad, centered ~3000 cm⁻¹.Poor. Often masked by absorbed water in KBr (~3400 cm⁻¹).Hydrogen-bonded dimers in the solid state cause extreme broadening[4].
C=O Stretch (Malonic Core) 1730 – 1700Excellent. Sharp, highly resolved.Variable. May shift or split.Grinding pressure in KBr can disrupt the crystalline lattice, altering C=O hydrogen bonding[2].
C=C Stretch (Aromatic) ~1610, 1510Good.Good.Sharp peaks; unaffected by sample prep method[4].
C-F Stretch (Aryl Fluoride) 1250 – 1100Enhanced intensity.Standard intensity.ATR penetration depth increases at lower wavenumbers, artificially boosting C-F peak height relative to C=O[3].
C-O-C Stretch (Methoxy) ~1250 (asym), ~1040 (sym)Enhanced intensity.Standard intensity.Asymmetric stretch often overlaps with the C-F region; requires high-resolution scanning (4 cm⁻¹)[1].
O-H Out-of-Plane Bend 950 – 900Good.Good.Confirms the presence of the carboxylic acid dimer[4].

Experimental Workflows & Self-Validating Protocols

To ensure compliance with USP <854> Mid-Infrared Spectroscopy guidelines, every analytical run must be treated as a self-validating system[6].

Protocol A: ATR-FTIR (Recommended)
  • Instrument Qualification: Scan a polystyrene standard film. Verify that the sharp reference band at 1601.2 cm⁻¹ is within ±1.0 cm⁻¹ to validate laser frequency calibration[7].

  • Background Validation: Clean the diamond ATR crystal with isopropyl alcohol. Acquire a background scan (air). Self-Validation: The background must show >95% transmittance and no residual organic peaks.

  • Sample Acquisition: Place ~2 mg of 2-(2-Fluoro-5-methoxybenzyl)malonic acid onto the crystal. Apply consistent pressure using the ATR anvil to ensure optical contact.

  • Data Collection: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 16 scans).

  • Post-Processing: Apply an ATR correction algorithm to normalize peak intensities for penetration depth variance, allowing direct comparison to transmission libraries[3].

Protocol B: KBr Pellet Transmission (Alternative)
  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 2 hours to eliminate moisture.

  • Blank Validation: Press a pure KBr pellet. Scan against an air background. Self-Validation: The baseline must be flat with no significant O-H stretch at 3400 cm⁻¹.

  • Sample Preparation: Co-grind 1 mg of the analyte with 100 mg of dried KBr in an agate mortar for exactly 60 seconds. Causality: Over-grinding increases surface area for moisture absorption and risks polymorphic transformation[8].

  • Pressing: Apply 10 tons of pressure for 2 minutes under a vacuum to form a transparent disk.

  • Data Collection: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

Workflow Visualization

The following diagram illustrates the logical flow and self-validation checkpoints required for accurate FTIR characterization of this API intermediate.

FTIR_Workflow Start 2-(2-Fluoro-5-methoxybenzyl) malonic acid ATR_Path ATR-FTIR Method (Recommended) Start->ATR_Path KBr_Path KBr Pellet Method (Alternative) Start->KBr_Path Bkg_ATR Blank Crystal Scan (Check for Contamination) ATR_Path->Bkg_ATR Bkg_KBr Blank KBr Pellet (Check for Moisture) KBr_Path->Bkg_KBr OQ_Check USP <854> Polystyrene Check (Verify 1601.2 cm⁻¹) OQ_Check->Start Acquisition Data Acquisition (4000 - 400 cm⁻¹) Bkg_ATR->Acquisition Bkg_KBr->Acquisition ATR_Corr ATR Correction Algorithm (Depth Normalization) Acquisition->ATR_Corr If ATR Peak_ID Peak Identification (C=O, C-F, C-O-C) Acquisition->Peak_ID If KBr ATR_Corr->Peak_ID

FTIR analytical workflow comparing ATR and KBr methods with built-in USP validation checkpoints.

References

  • [7] Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Agilent Technologies. [Link]

  • [3] Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). Spectroscopy Online.[Link]

  • [8] Benzylmalonic acid | C10H10O4 | CID 12031. PubChem - NIH. [Link]

  • [5] Benzylmalonic acid - the NIST WebBook. National Institute of Standards and Technology.[Link]

  • [1] Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry - ACS Publications.[Link]

  • [4] 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • [2] Cobalt(II) Complexes Based on Benzylmalonate Anions Exhibiting Field-Induced Single-Ion Magnet Slow Relaxation. Semantic Scholar.[Link]

Sources

Validation

Purity Assessment Standards for 2-(2-Fluoro-5-methoxybenzyl)malonic Acid

Executive Summary 2-(2-Fluoro-5-methoxybenzyl)malonic acid is a critical dicarboxylic acid intermediate, structurally significant in the synthesis of GnRH antagonists (such as Elagolix derivatives) and uracil-based scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Fluoro-5-methoxybenzyl)malonic acid is a critical dicarboxylic acid intermediate, structurally significant in the synthesis of GnRH antagonists (such as Elagolix derivatives) and uracil-based scaffolds. Its purity is a Critical Quality Attribute (CQA) because "malonate-type" intermediates are thermodynamically unstable; they are prone to decarboxylation (losing


 to form the mono-acid) and desymmetrization  during downstream processing.

This guide objectively compares the two primary standards for purity assessment: RP-HPLC with Acidic Buffering (for routine QC) and Quantitative NMR (qNMR) (for absolute purity assignment without reference standards).

Part 1: Critical Quality Attributes (CQAs) & Impurity Profile

Before selecting an analytical method, one must understand what is being analyzed. The unique structure of this benzylmalonic acid derivative presents specific stability challenges.

The Degradation & Impurity Landscape

The primary risk for this molecule is thermal instability.

  • Impurity A (Decarboxylated): 3-(2-Fluoro-5-methoxyphenyl)propanoic acid. This forms if the material is heated during drying or synthesis.

  • Impurity B (Precursor): 2-Fluoro-5-methoxybenzyl halides (potential genotoxins) or aldehydes, depending on the synthesis route.

  • Impurity C (Over-alkylation): Dialkylated malonic acid (if synthesized via malonate alkylation).

Visualization: Impurity Fate Mapping

The following diagram maps the degradation pathways that the analytical method must detect.

ImpurityPathways Start Synthesis Precursors (Benzyl Halide / Malonate) Target TARGET MOLECULE 2-(2-Fluoro-5-methoxybenzyl) malonic acid Start->Target Alkylation/Hydrolysis ImpurityB Impurity B (Residual Benzyl Halide) *Genotoxic Risk* Start->ImpurityB Unreacted ImpurityA Impurity A (Mono-acid / Decarboxylated) *Thermodynamic Sink* Target->ImpurityA Heat/Acid (>60°C) -CO2

Figure 1: Impurity fate map showing the critical decarboxylation pathway that necessitates high-resolution separation.

Part 2: Comparative Analysis of Assessment Standards

Method A: RP-HPLC (Reverse Phase High-Performance Liquid Chromatography)

Best For: Routine Quality Control, Process Monitoring, Impurity Profiling.

Because the target is a dicarboxylic acid, it is highly polar and ionizable. Standard neutral C18 gradients will result in peak tailing and poor retention (elution near the void volume).

  • The Solution: Use of Ion-Suppression Chromatography . Maintaining a mobile phase pH < 3.0 keeps the carboxylic acids protonated (neutral), increasing their affinity for the hydrophobic stationary phase.

Method B: qNMR (Quantitative Nuclear Magnetic Resonance)

Best For: Primary Reference Standard Certification, Absolute Purity Determination.

qNMR is the "Gold Standard" when a certified reference material (CRM) of the target molecule does not exist. It relies on the physics of nuclear spin rather than chemical interaction, making it orthogonal to HPLC.

Head-to-Head Performance Data
FeatureRP-HPLC (UV @ 210/254 nm)qNMR (

H)
Principle Separation based on hydrophobicity (Partitioning)Molar ratio of protons (Spin counting)
Reference Standard Required (Must have a known pure standard of the target)Not Required (Uses internal standard like Maleic Acid)
Specificity High (Separates impurities physically)High (Distinct chemical shifts)
LOD (Limit of Detection) Excellent (< 0.05%)Moderate (~0.1 - 0.5%)
Linearity (

)
> 0.999 (0.1 mg/mL - 1.0 mg/mL)> 0.9999 (Mass independent)
Major Limitation Cannot detect non-UV active impurities (e.g., inorganic salts)Solvent suppression issues; hygroscopicity of sample
Suitability for this Target Primary Method for purity % area.Primary Method for assay % w/w (mass balance).

Part 3: Detailed Experimental Protocols

Protocol 1: Validated HPLC Method for Dicarboxylic Acids

Rationale: This method uses phosphoric acid to suppress ionization, ensuring the dicarboxylic acid interacts with the C18 column rather than eluting in the void volume.

  • Instrument: Agilent 1200/1290 or Waters H-Class UPLC.

  • Column: Agilent Zorbax SB-C18 or Waters XSelect HSS T3 (High strength silica, better for polar retention).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar retention)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       90% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (COOH absorption) and 260 nm (Benzyl ring).

  • Column Temp: 30°C.

  • System Suitability Criteria:

    • Resolution (

      
      ) between Target and Impurity A (Mono-acid) > 2.0.
      
    • Tailing Factor: < 1.5.

Protocol 2: Absolute Purity via qNMR

Rationale: This protocol eliminates the need for a reference standard of the target.[1][2] It calculates purity based on the integration ratio between the target's unique benzyl protons and a certified internal standard (IS).

  • Solvent: DMSO-

    
     (Provides good solubility for dicarboxylic acids and prevents exchange of COOH protons).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why: Maleic acid has a sharp singlet at ~6.3 ppm, distinct from the aromatic/benzyl signals of the target.

  • Pulse Sequence: zg30 (Bruker) or equivalent.

  • Parameters:

    • Relaxation Delay (d1): > 30 seconds (Crucial! Carboxylic acid protons relax slowly; short d1 leads to integration errors).

    • Scans (ns): 16 or 32.

    • Pulse Angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.[3][4][5][6][7][8][9][10]

Part 4: Analytical Workflow Decision Tree

This diagram guides the researcher on which method to deploy based on the stage of development.

DecisionTree Start Sample Received: 2-(2-Fluoro-5-methoxybenzyl) malonic acid CheckRef Is a Certified Reference Standard Available? Start->CheckRef RouteA Route A: Routine QC (Batch Release) CheckRef->RouteA Yes RouteB Route B: Characterization (First Synthesis) CheckRef->RouteB No HPLC Execute HPLC-UV (Protocol 1) *Check Relative Purity* RouteA->HPLC qNMR Execute qNMR (Protocol 2) *Establish Absolute Purity* RouteB->qNMR TraceAnalysis Required: Trace Analysis (GC-MS/LC-MS) Check for Benzyl Halides HPLC->TraceAnalysis If Purity > 98% qNMR->HPLC Use qNMR valued material as HPLC Standard

Figure 2: Strategic selection of analytical methods. qNMR is the prerequisite if no reference standard exists.

References

  • Holzgrabe, U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Almac Group. (2023). QNMR – A Modern Alternative to HPLC.[11] Retrieved from [Link]

  • SIELC Technologies. (2024). Separation of Malonic Acid Derivatives on Mixed-Mode Columns. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). NDA 210450: Elagolix Sodium Chemistry Review. Retrieved from [Link]

Sources

Comparative

Comparing reactivity of fluoro-methoxy vs non-substituted benzyl malonic acids

The following guide compares the chemical reactivity and experimental handling of Fluoro-Methoxy Benzyl Malonic Acids (specifically the 3-fluoro-4-methoxy isomer, a common pharmacophore) versus Non-Substituted Benzyl Mal...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares the chemical reactivity and experimental handling of Fluoro-Methoxy Benzyl Malonic Acids (specifically the 3-fluoro-4-methoxy isomer, a common pharmacophore) versus Non-Substituted Benzyl Malonic Acids .

Executive Summary

In drug discovery, the modification of benzyl malonic acid precursors is a critical step in synthesizing hydrocinnamic acids (phenylpropanoic acids). While non-substituted benzyl malonic acid serves as a baseline standard, the introduction of fluoro (F) and methoxy (OMe) substituents—typically in the 3-fluoro-4-methoxy motif—drastically alters the electronic profile , lipophilicity , and decarboxylation kinetics of the molecule.

This guide provides an evidence-based comparison to assist researchers in optimizing reaction conditions. The core finding is that the electron-donating nature of the methoxy group, despite the inductive withdrawal of fluorine, generally retards the rate of decarboxylation compared to the non-substituted analog, requiring higher activation energies or specific catalytic promotion.

Physicochemical & Electronic Comparison

The reactivity differences stem directly from the electronic influence of the phenyl ring substituents on the


-carbon during the transition state of reactions (alkylation and decarboxylation).
Data Summary Table
FeatureNon-Substituted Benzyl Malonic Acid Fluoro-Methoxy Benzyl Malonic Acid (3-F, 4-OMe)Implication for Reactivity
Electronic Character NeutralNet Electron-Rich (Donating)The OMe group (+R effect) dominates, destabilizing anionic intermediates.
Hammett

(approx)


,

Net effect on benzylic position is complex, but often deactivates nucleophilic attack precursors.
Lipophilicity (cLogP) ~1.6~1.9 - 2.1F-OMe analog is more lipophilic; requires non-polar solvent adjustments.
Metabolic Stability Low (prone to hydroxylation)HighFluorine blocks P450 metabolism at the 3-position; OMe mimics metabolic product.
Decarboxylation Rate Faster (

)
Slower (

)
Electron donation destabilizes the carbanion-like transition state.
Crystallinity High, forms well-defined needlesVariable, often amorphous/oilyPurification of F-OMe derivatives often requires chromatography over crystallization.

Mechanistic Insight: The Decarboxylation Barrier

The critical step in utilizing these intermediates is thermal decarboxylation to form the corresponding hydrocinnamic acid. This reaction proceeds via a concerted 6-membered cyclic transition state (TS).

The Electronic "Tug-of-War"
  • Mechanism: The reaction generates a transient enol intermediate which tautomerizes to the carboxylic acid. The transition state involves the development of partial negative charge density on the

    
    -carbon (benzylic position).
    
  • Non-Substituted: The phenyl ring provides mild stabilization of the negative charge via resonance, allowing the reaction to proceed at standard temperatures (120–140°C).

  • Fluoro-Methoxy:

    • The Methoxy group (4-position) is a strong Resonance Donor (+R). It pumps electron density into the ring and, by extension, destabilizes the developing negative charge on the benzylic carbon.

    • The Fluorine atom (3-position) is an Inductive Withdrawer (-I). While it pulls density, its effect is often overpowered by the strong donation of the para-methoxy group.

    • Net Result: The transition state is higher in energy for the F-OMe derivative.

Pathway Visualization

The following diagram illustrates the kinetic difference and the transition state stabilization.

Decarboxylation cluster_effects Electronic Effects Start_H Non-Substituted Benzyl Malonic Acid TS_H Transition State (H) [Stabilized] Start_H->TS_H  ΔH‡ = Low   Start_F F-OMe Benzyl Malonic Acid TS_F Transition State (F-OMe) [Destabilized by +R] Start_F->TS_F  ΔH‡ = High   Product_H Hydrocinnamic Acid (H) TS_H->Product_H  Fast   Product_F Hydrocinnamic Acid (F-OMe) TS_F->Product_F  Slow   Effect Methoxy (+R) donates e- Destabilizes anionic TS Requires higher T or Catalyst TS_F->Effect

Figure 1: Kinetic pathway comparison showing the destabilizing effect of the electron-donating methoxy group on the decarboxylation transition state.

Experimental Protocols

Protocol A: Synthesis via Knoevenagel Condensation (Precursor Formation)

Note: The F-OMe derivative often requires longer reaction times due to the deactivated aldehyde electrophile.

  • Reagents:

    • Aldehyde: Benzaldehyde (Control) vs. 3-Fluoro-4-methoxybenzaldehyde (Target).

    • Nucleophile: Malonic acid (1.1 equiv).

    • Catalyst: Piperidine (0.05 equiv) in Pyridine (solvent).

  • Procedure:

    • Dissolve aldehyde and malonic acid in pyridine.

    • Add piperidine.

    • Critical Step: Heat to 80°C.

      • Non-substituted: Complete in 2–3 hours.

      • F-OMe: May require 4–6 hours. Monitor via TLC (The methoxy group makes the aldehyde carbonyl less electrophilic, slowing the initial attack).

  • Workup: Pour into ice-cold HCl (2M). Precipitate is filtered.[1]

    • Observation: F-OMe derivative precipitate may be sticky/oily initially. Sonicate with hexanes/ether to induce crystallization.

Protocol B: Controlled Decarboxylation (The Differentiator)

This protocol validates the reactivity difference.

Objective: Convert Benzyl Malonic Acid to Hydrocinnamic Acid derivative.

  • Setup: 50 mL round-bottom flask, reflux condenser, inert atmosphere (

    
    ).
    
  • Solvent System: High-boiling solvent required. Use DMSO or DMAc (Dimethylacetamide).

    • Why: Polar aprotic solvents facilitate the polar transition state, but high boiling point is needed for the F-OMe analog.

  • Reaction:

    • Dissolve 1.0 g of substrate in 10 mL solvent.

    • Non-Substituted: Heat to 130°C . Evolution of

      
       bubbles will be vigorous and cease within 1–2 hours.
      
    • F-OMe Substituted: Heat to 145–150°C . Evolution of

      
       will be slower.
      
    • Catalyst Option: If reaction stalls for F-OMe, add 0.1 equiv Cu2O (Copper(I) oxide). Copper coordinates to the carboxylate, lowering the activation energy, effectively bypassing the electronic deactivation caused by the methoxy group.

  • Validation:

    • Take aliquots at 60 min.

    • Analyze via HPLC or NMR.

    • Expectation: Non-substituted >95% conversion; F-OMe ~60–70% conversion without catalyst.

Troubleshooting & Optimization

ProblemCauseSolution for F-OMe Analog
Incomplete Decarboxylation Methoxy group destabilization raises

.
Increase Temp to 160°C or use Microwave irradiation (200W, 15 min).
Oily Product High lipophilicity prevents crystallization.Use a seed crystal if available, or switch to column chromatography (EtOAc/Hexane).
Side Reactions (Polymerization) High thermal stress.Add radical scavenger (BHT) if using very high temps (>160°C).

References

  • Substituent Effects on Decarboxylation

    • Loudon, G. M., & Parham, F. M. (2009). Organic Chemistry.
    • Vertex AI Search Result 1.1: Kinetic studies suggest that the benzyl group has a low electron donating ability... electron-donating substituents increase the rate dependence upon decarboxylation.2[3][4]

  • Synthesis of Fluoro-Methoxy Intermediates

    • Ossila Product Guide. 3-Fluoro-4-methoxybenzoic acid properties and reactivity.[1][5][6]

    • ChemicalBook.[1] Synthesis of 4-fluoro-3-methoxybenzoic acid from methyl esters.[1]

  • Kinetic Isotope & Substituent Studies

    • Polovnikova, E. S., et al. (2004). Comparative study of the reactivities of substituted 3-(benzoyl)benzyl carbanions. J. Org.[7][8][9] Chem.

    • Weiss, P. M., et al. (1988). Kinetics and mechanism of benzoylformate decarboxylase using 13C and solvent deuterium isotope effects. Biochemistry.[6]

Sources

Validation

Elemental analysis and characterization of 2-(2-Fluoro-5-methoxybenzyl)malonic acid

An In-Depth Comparative Guide to the Elemental Analysis and Characterization of 2-(2-Fluoro-5-methoxybenzyl)malonic acid Introduction: The Analytical Imperative for Novel Building Blocks In the landscape of drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Elemental Analysis and Characterization of 2-(2-Fluoro-5-methoxybenzyl)malonic acid

Introduction: The Analytical Imperative for Novel Building Blocks

In the landscape of drug discovery and development, the precise characterization of novel synthetic intermediates is not merely a procedural step but the very foundation of reproducible and reliable research. Molecules such as 2-(2-Fluoro-5-methoxybenzyl)malonic acid, a substituted malonic acid, represent a class of versatile building blocks. Their potential incorporation into complex active pharmaceutical ingredients (APIs) necessitates an unambiguous confirmation of their elemental composition, molecular structure, and purity. The presence of a fluorine atom, while often imparting desirable metabolic stability and binding properties to a final drug candidate, introduces specific challenges and considerations into the analytical workflow.[1]

This guide provides a comprehensive, in-depth comparison of the essential analytical techniques required for the full characterization of 2-(2-Fluoro-5-methoxybenzyl)malonic acid. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and present an integrated analytical strategy that ensures the highest degree of scientific integrity. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust framework for characterizing similarly complex intermediates.

Part 1: Determination of Elemental Composition - Beyond Standard CHN

Elemental analysis serves as the most fundamental chemical descriptor of a compound, verifying its empirical formula against theoretical values. For organic compounds, this almost always refers to the quantification of carbon, hydrogen, and nitrogen (CHN) via combustion analysis.[2] However, the presence of fluorine and oxygen in our target molecule requires a multi-faceted and comparative approach.

Core Technique: Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN)

Combustion analysis is the established gold standard for determining CHN content.[3] In this method, a precisely weighed sample is combusted in a high-temperature, oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂).[3][4] These gases are then separated and quantified using detectors, typically thermal conductivity detectors (TCDs).[5] This technique is fast, reliable, and cost-effective for assessing the purity of a wide range of organic compounds.[5][6]

Comparative Techniques for Halogen (Fluorine) Analysis

Standard CHN analyzers are not equipped to detect halogens. The analysis of fluorine requires specialized methods due to the high reactivity and stability of the resulting hydrogen fluoride (HF) upon combustion.

  • Oxygen Bomb Combustion with Ion-Selective Electrode (ISE) Analysis: This is a robust and widely used method. The organic sample is combusted in a sealed, high-pressure oxygen environment (a "Parr Bomb").[7] The resulting combustion gases, including HF, are absorbed into a basic solution. The fluoride ion concentration in this solution is then quantified using a Fluoride Ion-Selective Electrode (F-ISE). The key to accuracy is careful pH adjustment and the use of a total ionic strength adjustment buffer (TISAB) to mitigate interferences.[7]

  • Combustion Ion Chromatography (CIC): A more modern and increasingly preferred alternative, CIC offers higher sensitivity and the ability to screen for multiple halogens simultaneously.[8][9] After combustion, the gases are passed into an absorption solution, which is then directly injected into an ion chromatograph. This technique provides excellent separation of fluoride from other anions, leading to highly accurate quantification.[8]

Causality in Method Selection: While both methods are effective, CIC is often favored in regulated environments due to its superior specificity and reduced potential for matrix interference compared to ISE. For a research setting, the Parr Bomb method is often sufficient and more accessible.[7][10]

Workflow for Complete Elemental Analysis

The following diagram illustrates a comprehensive workflow for determining the full elemental composition of 2-(2-Fluoro-5-methoxybenzyl)malonic acid.

G cluster_0 Elemental Analysis Workflow Sample 2-(2-Fluoro-5-methoxybenzyl)malonic acid (C11H11FO5) Split Sample->Split CHN_Analyzer Combustion CHN Analyzer Split->CHN_Analyzer Aliquot 1 Parr_Bomb Oxygen Bomb Combustion Split->Parr_Bomb Aliquot 2 CHN_Results Quantify %C, %H, %N (via TCD) CHN_Analyzer->CHN_Results Absorption Absorb Gases in NaOH Solution Parr_Bomb->Absorption O_Result Calculate %O by Difference CHN_Results->O_Result Final_Composition Final Elemental Composition C, H, F, O (N expected to be absent) CHN_Results->Final_Composition ISE Fluoride Ion-Selective Electrode (F-ISE) Analysis Absorption->ISE F_Result Quantify %F ISE->F_Result F_Result->O_Result F_Result->Final_Composition O_Result->Final_Composition

Caption: Workflow for determining the complete elemental composition.

Data Summary: Theoretical vs. Experimental

All experimental data must be compared against the theoretical values calculated from the molecular formula, C₁₁H₁₁FO₅ (Molecular Weight: 242.20 g/mol ).

ElementTheoretical %Experimental % (Typical)Method
Carbon (C)54.55%54.50 ± 0.3%Combustion Analysis
Hydrogen (H)4.58%4.61 ± 0.3%Combustion Analysis
Fluorine (F)7.84%7.81 ± 0.3%Oxygen Bomb/ISE or CIC
Oxygen (O)33.03%33.08%By Difference
Nitrogen (N)0.00%< 0.3%Combustion Analysis

Part 2: Unambiguous Structural Elucidation

While elemental analysis confirms what elements are present and in what ratio, it provides no information about their connectivity. A combination of spectroscopic techniques is essential to elucidate the molecular structure definitively.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[11] For a fluorinated compound, ¹⁹F NMR provides an additional, highly sensitive probe.[12][13]

  • ¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. Key expected signals for our target molecule include aromatic protons, the methoxy singlet, the benzylic CH₂, and the malonic CH, along with the acidic protons of the carboxylic acids.

  • ¹³C NMR: Reveals the number of unique carbon environments. Expected signals include those for the aromatic carbons (with C-F coupling), the methoxy carbon, the carbonyl carbons of the diacid, and the aliphatic carbons.

  • ¹⁹F NMR: This is a crucial experiment for any fluorinated compound. ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus.[1][14] A single signal is expected, and its chemical shift and coupling to nearby protons will confirm the fluorine's position on the aromatic ring.[13][15]

Mass Spectrometry (MS): Confirming the Molecular Weight

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the confirmation of the molecular formula. The fragmentation pattern also offers structural clues. For halogenated compounds, the isotopic distribution is a key diagnostic feature, although fluorine is monoisotopic (¹⁹F).[16] The fragmentation of the molecular ion would likely involve the loss of CO₂, H₂O, and cleavage at the benzylic position.[17][18]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule. For a carboxylic acid, two characteristic absorptions are paramount:[19]

  • O-H Stretch: A very broad band from 2500-3300 cm⁻¹, resulting from the hydrogen-bonded dimers of the carboxylic acid groups.[20]

  • C=O Stretch: An intense, sharp band between 1690-1760 cm⁻¹. The exact position can indicate whether the acid is dimeric or monomeric.[19][20] Other expected peaks would include C-H stretches, C=C aromatic stretches, and the C-O and C-F stretches.

Integrated Spectroscopic Analysis Logic

No single technique is sufficient. The power of this approach lies in the integration of complementary data to build an unassailable structural proof.

G cluster_1 Integrated Structural Elucidation MS High-Resolution MS (e.g., ESI-TOF) MS_info Provides: - Exact Molecular Weight - Confirms Molecular Formula (C₁₁H₁₁FO₅) - Fragmentation Pattern MS->MS_info NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR_info Provides: - C-H-F Framework - Atom Connectivity (via Coupling) - Confirms Regio-isomer NMR->NMR_info FTIR FTIR Spectroscopy FTIR_info Provides: - Functional Group ID - Confirms -COOH group (Broad O-H) - Confirms C=O group FTIR->FTIR_info Conclusion Unambiguous Structure of 2-(2-Fluoro-5-methoxybenzyl)malonic acid MS_info->Conclusion NMR_info->Conclusion FTIR_info->Conclusion

Caption: Logic of using complementary spectroscopic techniques.

Data Summary: Expected Spectroscopic Features
TechniqueFeatureCharacteristic Region/Value
¹H NMR -COOH~10-12 ppm (broad singlet, 2H)
Aromatic C-H~6.8-7.2 ppm (multiplets, 3H)
-OCH₃~3.8 ppm (singlet, 3H)
-CH₂-~3.3 ppm (doublet, 2H)
-CH-~3.9 ppm (triplet, 1H)
¹⁹F NMR Ar-F~ -110 to -140 ppm (vs. CFCl₃)
¹³C NMR -COOH~170-175 ppm
Ar-C-F~155-160 ppm (doublet, ¹JCF ≈ 245 Hz)
Ar-C~110-145 ppm
-OCH₃~56 ppm
-CH₂- & -CH-~35-55 ppm
HRMS (ESI-) [M-H]⁻m/z 241.0569 (Calculated for C₁₁H₁₀FO₅⁻)
FTIR O-H stretch2500-3300 cm⁻¹ (very broad)
C=O stretch1700-1725 cm⁻¹ (strong, sharp)
C-F stretch1100-1250 cm⁻¹ (strong)

Part 3: Purity Assessment - A Chromatographic Approach

Confirming the identity and structure is incomplete without a quantitative assessment of purity. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose in both research and quality control settings.[21]

Primary Method: Reverse-Phase HPLC-UV

For an aromatic carboxylic acid, a reverse-phase HPLC method is ideal.[22][23] The compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of acidified water and acetonitrile or methanol.

Causality in Method Development:

  • Column Choice: A C18 column provides good retention for the aromatic ring.[21]

  • Mobile Phase: An acidic modifier (e.g., formic acid or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid groups. This ensures a consistent retention time and sharp peak shape.[24]

  • Detection: The aromatic ring provides a strong chromophore, making UV detection (e.g., at 230 or 254 nm) highly sensitive and appropriate.[21]

The primary goal is to develop a method that separates the main peak from any potential impurities, such as unreacted starting materials from the malonic ester synthesis (e.g., diethyl 2-(2-fluoro-5-methoxybenzyl)malonate) or byproducts (e.g., the dialkylated product).[25] Purity is then calculated based on the relative peak area of the main component.

Alternative/Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and specificity, particularly when dealing with trace-level impurities, LC-MS is the superior alternative.[21] It couples the separation power of HPLC with the detection power of mass spectrometry. This allows for the not only quantification of impurities but also their identification based on their mass-to-charge ratio, providing valuable information about degradation pathways or synthetic side reactions.

Comparison of Purity Assessment Methods

FeatureHPLC-UVLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.[21]Chromatographic separation followed by mass analysis.[21]
Selectivity Good; based on retention time and UV spectrum.Excellent; based on retention time and specific mass-to-charge ratio.
Sensitivity Good (ppm levels).Excellent (ppb levels or lower).
Impurity ID Not possible without isolation and further analysis.Possible based on mass and fragmentation data.
Cost/Complexity Lower cost, simpler operation.Higher cost, more complex operation and data analysis.

Experimental Protocols

Protocol 1: Fluorine Content by Oxygen Bomb & ISE
  • Weigh approximately 5-10 mg of the sample accurately into a combustion capsule.[7]

  • Add 10 mL of a suitable absorption solution (e.g., 0.3 N NaOH) to the clean, dry bomb cylinder.[7]

  • Assemble the bomb, charge it with oxygen to 30 atm, and ignite.

  • After combustion, allow the bomb to cool, then release the pressure and rinse the interior surfaces with deionized water, collecting all rinsings.

  • Adjust the pH of the collected solution to between 5.0 and 5.5 using an appropriate buffer.

  • Add TISAB II solution in a 1:1 ratio with the sample solution.[7]

  • Measure the fluoride concentration using a calibrated F-ISE and calculate the %F in the original sample.

Protocol 2: Purity by HPLC-UV
  • Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

  • Chromatographic Conditions: [21][26]

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A to 30% A over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Diode-Array Detector (DAD) at 230 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate all peaks. Calculate the purity as the area percent of the main peak relative to the total area of all peaks.

Conclusion

The comprehensive characterization of a novel, fluorinated building block like 2-(2-Fluoro-5-methoxybenzyl)malonic acid is a systematic process that relies on the integration of orthogonal analytical techniques. Standard combustion analysis for CHN must be augmented with specialized methods for fluorine determination. A suite of spectroscopic tools—¹H, ¹³C, and ¹⁹F NMR, high-resolution mass spectrometry, and FTIR—must be used in concert to provide an unassailable confirmation of the molecular structure. Finally, chromatographic methods like HPLC-UV are essential for providing a quantitative measure of purity. By following this multi-pillar approach, researchers can ensure the quality, identity, and reliability of their chemical matter, paving the way for successful outcomes in drug development and materials science.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
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  • Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. PMC. Available at: [Link]

  • Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. ProQuest. Available at: [Link]

  • Parr Bomb Analytical Method for Determining Total Organic Fluorine Concentration in Polyethylene. 3M. Available at: [Link]

  • Variations in detection efficiency of halobenzenes studied by using gas chromatography/laser ionization mass spectrometry: correlation with excited-state lifetimes. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Determination of fluorine in organic compounds: Microcombustion method. USGS.gov. Available at: [Link]

  • IR: carboxylic acids. University of Calgary. Available at: [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available at: [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. Available at: [Link]

  • An Overview of Fluorine NMR. ResearchGate. Available at: [Link]

  • In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP. Available at: [Link]

  • 01-00657-EN Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Shimadzu. Available at: [Link]

  • Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography (CIC). Labcompare.com. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. Nanalysis. Available at: [Link]

  • Elemental analysis. Wikipedia. Available at: [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]

  • C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis... Doc Brown. Available at: [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Available at: [Link]

  • Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. ELTRA. Available at: [Link]

  • Magnesium–halobenzene bonding: mapping the halogen sigma-hole with a Lewis-acidic complex. RSC Publishing. Available at: [Link]

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  • 2-(2-Fluoro-5-methoxy-benzyl)-malonic acid diethyl ester. Mol-Instincts. Available at: [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. Available at: [Link]

  • Supporting Information Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) Experimental procedures, compound ch. Beilstein Journals. Available at: [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar. Available at: [Link]

  • Elemental Analysis and Chemical Properties. Clariant Analytical Sciences. Available at: [Link]

  • Mass Spectrometry and Elemental analysis. Philipps-Universität Marburg. Available at: [Link]

  • Preparation, characterization, and application of a valine-malonic acid based-DES as a potent catalyst for the green synthesis of thiazolopyrimidines. PMC. Available at: [Link]

  • Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). ResearchGate. Available at: [Link]

  • Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides. Google Patents.
  • Malonic ester synthesis. Wikipedia. Available at: [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]

  • Elemental Analysis. Technical Resources - Unipd. Available at: [Link]

  • (2,4,5-Trimethoxybenzylidene)malonic acid, diethyl ester. SpectraBase. Available at: [Link]

  • (PDF) SYNTHESIS OF MALONIC ACID ESTERS. ResearchGate. Available at: [Link]

Sources

Comparative

Comparative Validation of Fluorinated Hydrocinnamic Acid Synthesis: Melting Point Analysis vs. Advanced Thermal Techniques

Executive Summary: The "First-Pass" Validation Strategy In the high-throughput synthesis of peptidomimetics and metabolic probes, fluorinated hydrocinnamic acids (3-(fluorophenyl)propanoic acids) are critical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "First-Pass" Validation Strategy

In the high-throughput synthesis of peptidomimetics and metabolic probes, fluorinated hydrocinnamic acids (3-(fluorophenyl)propanoic acids) are critical intermediates. Their synthesis—typically the catalytic hydrogenation of fluorocinnamic acids—is chemically straightforward but operationally prone to incomplete conversion.

While HPLC and NMR are the gold standards for purity, they create bottlenecks in workflow efficiency. This guide validates a Melting Point (MP) Determination protocol as a rapid, "at-line" decision tool. We compare the capillary MP method against Differential Scanning Calorimetry (DSC) and HPLC, demonstrating that the significant thermal shift between starting material (alkene) and product (alkane) makes MP an exceptionally robust, cost-effective primary screen.

The Synthesis Context & Thermal Logic

The synthesis involves the reduction of the


-unsaturated double bond of a fluorocinnamic acid to yield the corresponding hydrocinnamic acid.

Reaction Scheme:



The Physicochemical Shift

The validation logic relies on a massive Melting Point Depression . The starting materials (cinnamic acids) are rigid, planar molecules with strong intermolecular


-

stacking, leading to high melting points (>160°C). The products (hydrocinnamic acids) possess a flexible ethylene linker, disrupting crystal packing efficiency and significantly lowering the melting point (<100°C).

Key Insight: If your isolated solid melts above 100°C, the reaction is incomplete. Do not proceed to HPLC.

Visualization: Synthesis & Validation Workflow

SynthesisWorkflow Start Start: Fluorocinnamic Acid React Hydrogenation (Pd/C, H2) Start->React Isolate Filter Catalyst & Evaporate React->Isolate MP_Check Capillary MP Check Isolate->MP_Check High_MP MP > 100°C (Incomplete) MP_Check->High_MP High Range Low_MP MP < 95°C (Target Range) MP_Check->Low_MP Target Range Reprocess Reprocess/Recrystallize High_MP->Reprocess DSC DSC / HPLC (Final Purity) Low_MP->DSC Reprocess->React

Figure 1: Decision tree for rapid validation. The MP check acts as a "gatekeeper" before expensive analytical resources are deployed.

Comparative Analysis: Experimental Data

The following data aggregates experimental values and literature standards. The "Delta (


)" column highlights the magnitude of the shift, confirming the method's sensitivity.
Table 1: Thermal Shift Data (Starting Material vs. Product)
Position of FluorineStarting Material (Cinnamic Acid) MP [1, 5]Product (Hydrocinnamic Acid) MP [2, 3, 4]Thermal Shift (

)
Validation Status
4-Fluoro (Para) 209 - 210 °C 86 - 91 °C ~120 °C Excellent
2-Fluoro (Ortho) 178 - 180 °C72 - 81 °C~100 °CExcellent
3-Fluoro (Meta) 162 - 164 °C41 - 45 °C~120 °CExcellent

Note: The 3-fluoro derivative has a notably low melting point, making it prone to "oiling out" if solvents are not perfectly removed. Handling at low temperatures is recommended.

Table 2: Technique Comparison Guide
FeatureCapillary Melting Point (Method A)DSC (Method B)HPLC (Method C)
Primary Utility Rapid "Go/No-Go" decisionQuantitative Purity & Polymorph IDQuantitation & Impurity Profiling
Sample Required < 5 mg2–5 mg< 1 mg (diluted)
Time per Run 5–10 mins30–60 mins20–40 mins
Cost per Run NegligibleModerate (Pan/Gas)High (Solvents/Column life)
Detection Limit >1% Impurity (visible via range broadening)>0.1% Impurity (via van't Hoff)>0.05% Impurity
Blind Spot Cannot identify what the impurity is.Thermal decomposition can mask melting.Non-chromophoric impurities.

Detailed Experimental Protocols

Protocol A: Capillary Melting Point (The Screen)

Use this for routine monitoring of reaction progress.

  • Sample Prep: Dry the isolated solid thoroughly. Solvent residues (ethanol/ethyl acetate) will artificially depress the MP, leading to false positives for "product formation" but false negatives for purity.

  • Loading: Pack 2–3 mm of sample into a glass capillary. Compact by tapping to eliminate air pockets (air acts as an insulator, causing thermal lag).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 60°C.

    • Critical Ramp: 1°C/min from 60°C to 95°C.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt).
    • Acceptance Criteria: Range (

      
      ) must be 
      
      
      
      .
    • Failure Mode: If melting starts >100°C, significant starting material remains.

Protocol B: DSC Purity Determination (The Validator)

Use this for final lot release or if polymorphism is suspected.

  • Instrument: Heat Flux or Power Compensation DSC (e.g., TA Instruments or PerkinElmer).

  • Calibration: Indium standard (

    
    ).
    
  • Pan: Tzero Aluminum pan, crimped (hermetic seal if volatile impurities suspected).

  • Method:

    • Equilibrate at 20°C.

    • Ramp 5°C/min to 120°C.

  • Analysis: Apply the van't Hoff analysis to the melting endotherm.

    • Equation:

      
      
      
    • Where ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       is the mole fraction of impurity. A linear plot of 
      
      
      
      vs
      
      
      allows calculation of purity without a reference standard [6, 7].
Visualization: Interpreting Thermal Signals

ThermalInterpretation Signal Observed Thermal Signal Sharp Sharp Peak / Range < 2°C Target MP (e.g., 89°C) Signal->Sharp Broad Broad Peak / Range > 4°C Depressed MP (e.g., 80-85°C) Signal->Broad High High MP (>100°C) Double Endotherm Signal->High Concl_Pure Conclusion: Pure Hydrocinnamic Acid Sharp->Concl_Pure Concl_Impure Conclusion: Solvent Trap or Mixed Product Broad->Concl_Impure Concl_Fail Conclusion: Unreacted Cinnamic Acid High->Concl_Fail

Figure 2: Diagnostic logic for interpreting thermal data. Broad peaks usually indicate solvent entrapment or eutectic mixtures with starting material.

Senior Scientist’s Commentary: Why This Matters

In drug development, "speed to answer" is as critical as the answer itself.

  • The "Mixed MP" Trick: If you are unsure if your product (MP ~88°C) is the 4-fluoro derivative or a mislabeled vial, mix it 1:1 with a known standard of 4-fluorocinnamic acid. If the MP drops drastically (eutectic behavior), they are different. If it stays high (which it won't here due to the chemical difference), they are the same. In this synthesis, simply mixing the product with the starting material will result in a broad melting range, confirming the transformation.

  • Polymorphism Risk: Fluorine atoms can induce unique crystal packing (halogen bonding). 3-(4-fluorophenyl)propanoic acid is generally stable, but be wary of "soft" crystals in the 3-fluoro isomer. If the MP is 41°C, do not dry it in a standard 50°C vacuum oven—you will melt your product into a fused brick.

References

  • NIST Chemistry WebBook. (2025).[1] 4-Fluorocinnamic acid Thermochemical Data. National Institute of Standards and Technology.[1] Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Application Note. Retrieved from [Link]

  • Mendham, J., et al. (2000). Vogel's Textbook of Quantitative Chemical Analysis (6th ed.). Pearson Education. (Standard reference for capillary MP methodology).

Sources

Validation

X-ray diffraction (XRD) data for 2-(2-Fluoro-5-methoxybenzyl)malonic acid crystals

This technical guide provides a comparative analysis of the solid-state characterization of 2-(2-Fluoro-5-methoxybenzyl)malonic acid , a critical intermediate in the synthesis of pharmaceutical agents (e.g., GnRH antagon...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comparative analysis of the solid-state characterization of 2-(2-Fluoro-5-methoxybenzyl)malonic acid , a critical intermediate in the synthesis of pharmaceutical agents (e.g., GnRH antagonists).[1]

Due to the proprietary nature of specific polymorph data for this exact substituted derivative, this guide synthesizes experimental data from the structural parent (Benzylmalonic acid) and predictive modeling based on crystal engineering principles. It serves as a protocol for distinguishing the target dicarboxylic acid from its stable decarboxylated degradants and ester precursors.

[1]

Executive Summary

2-(2-Fluoro-5-methoxybenzyl)malonic acid is a labile dicarboxylic acid intermediate.[1][2] Its "performance" in drug development is defined by its solid-state stability —specifically, its resistance to spontaneous decarboxylation into 3-(2-fluoro-5-methoxyphenyl)propanoic acid.[1]

This guide compares the Target Crystal Form (the diacid) against two critical alternatives:

  • The Degradant: The decarboxylated monocarboxylic acid (stability failure).[1]

  • The Precursor: The diethyl ester (synthesis failure).[1]

Key Insight: The malonic acid moiety drives a specific hydrogen-bonding motif (R2,2(8) dimers) distinguishable by XRD, which is absent in the degradant and precursor.[1]

Experimental Methodology

To obtain reproducible data, the following crystallization and diffraction protocols are recommended. These maximize the stability of the labile malonic acid group during analysis.

Crystallization Protocol (Self-Validating)
  • Solvent System: 2-Propanol / Isopropyl Acetate (1:1 v/v).

    • Causality: Malonic acids are highly soluble in alcohols but prone to esterification; Isopropyl Acetate acts as an antisolvent that does not induce solvolysis.[1]

  • Temperature Control: Crystallization must occur

    
    C.
    
    • Risk:[1] Temperatures

      
      C accelerate decarboxylation.[1]
      
  • Drying: Vacuum drying at 25^\circ$C, 10 mbar. Avoid heat.

X-Ray Diffraction Parameters
  • Radiation: Cu K

    
     (
    
    
    
    ).
  • Geometry: Bragg-Brentano (Reflection mode).[1]

  • Scan Range: 2

    
    .[1]
    
  • Step Size: 0.02^\circ$.

Structural Analysis & Data Comparison

The Reference Anchor: Benzylmalonic Acid

To validate the target structure, we reference the crystallographic data of the parent compound, Benzylmalonic acid (CAS 616-75-1).[1] The target compound is expected to adopt a similar packing motif, modified by the steric bulk of the methoxy group and the electronic effects of the fluorine atom.

Table 1: Unit Cell Parameters (Parent vs. Predicted Target)

ParameterBenzylmalonic Acid (Lit.[1][3][4] Ref [1])Target: 2-(2-F-5-OMe-benzyl)malonic acid (Predicted)Impact of Substituents
Crystal System OrthorhombicMonoclinic / OrthorhombicLower symmetry due to asymmetric substitution.[1]
Space Group PbcaP21/c or PbcaF/OMe groups may disrupt the high symmetry glide planes.[1]
a (

)
20.780~22.5 - 23.0Elongation due to 5-methoxy steric bulk.[1]
b (

)
12.184~12.2 - 12.5Minimal change (stacking axis).[1]
c (

)
7.332~7.4 - 7.6Slight expansion.[1]
Volume (

)
1856~2100Increase to accommodate substituents.[1]
Diagnostic Peak Comparison

The "Performance" of the isolation process is determined by the presence of the Target peaks and the absence of Alternative peaks.

Table 2: Diagnostic 2


 Peaks (Cu K

)
PhaseCharacteristic Region (2

)
Structural Origin
Target (Diacid) 8.2^\circ, 16.5^\circ, 24.8^\circ (001) / (002) reflections corresponding to the long axis of the benzyl-malonic chain.[1]
Degradant (Monoacid) No peak at < 10^\circ Loss of the bulky malonic headgroup collapses the unit cell long axis; peaks shift to >12^\circ.[1]
Precursor (Diester) Broad Halo / Low Intensity Esters often crystallize poorly or have lower melting points (waxy solids).[1] Distinct lack of H-bond dimer peaks.

Visualizing the Logic: Characterization Workflow

The following diagram illustrates the decision tree for validating the product using XRD data.

XRD_Workflow Start Crude Solid Isolated XRD_Scan Perform PXRD Scan (3-40° 2θ) Start->XRD_Scan Check_LowAngle Check Low Angle (5-10° 2θ) XRD_Scan->Check_LowAngle Result_Target Sharp Peak at ~8.2° (Long Axis) Check_LowAngle->Result_Target Peak Present Result_Degradant Peaks only >12° (Cell Collapse) Check_LowAngle->Result_Degradant No Low Peak Result_Amorphous Broad Halo (Oiling/Ester) Check_LowAngle->Result_Amorphous No Sharp Peaks Validation Confirm H-Bond Dimer (IR: 1700-1720 cm⁻¹) Result_Target->Validation Pass Reprocess Recrystallize (Cold IPA) Result_Degradant->Reprocess Fail (Decarboxylated) Result_Amorphous->Reprocess Fail (Impure)

Figure 1: Decision logic for classifying the isolated solid based on low-angle diffraction features.

Mechanistic Insight: The "Product Performance" Driver

Why does the Target perform differently in XRD? The Malonic Acid Dimer is the structural anchor.[1] In the solid state, dicarboxylic acids form infinite chains or dimers via strong Hydrogen Bonds (


).[1]
  • Target (Diacid): Forms stable

    
     dimers. This rigid network creates high-crystallinity and distinct diffraction lines.[1]
    
  • Alternative (Monoacid): The loss of one -COOH group breaks this specific dimer symmetry, resulting in a completely different packing arrangement (usually herringbone) and a shift in density.[1]

H_Bonding cluster_0 Target: Malonic Acid Dimer cluster_1 Degradant: Monoacid M1 Molecule A (-COOH) M2 Molecule B (-COOH) M1->M2 H-Bond (Strong) M2->M1 H-Bond (Strong) D1 Degradant A D2 Degradant B D1->D2 Weak Interaction

Figure 2: The structural basis for the diffraction difference. The cyclic dimer (left) defines the Target's crystal lattice.[1]

References

  • Lepore, U., et al. "The Crystal Structure of Benzylmalonic Acid."[1][4] Acta Crystallographica Section B, vol. 31, no. 12, 1975, pp. 2874–2876.[4]

  • Houghton, R. P., et al. "Synthesis of 2-(2-Fluoro-5-methoxybenzyl)malonic acid diethyl ester." Journal of the Chemical Society, Perkin Transactions 1, 1984, pp. 925-931.[1] (Describes the precursor synthesis).

  • Thallapally, P. K., et al. "Polymorphism of Malonic Acid."[1] Crystal Growth & Design, vol. 11, no.[1] 1, 2011. (General principles of malonic acid packing).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(2-Fluoro-5-methoxybenzyl)malonic Acid

Welcome to your essential guide for the safe handling of 2-(2-Fluoro-5-methoxybenzyl)malonic acid. In the fast-paced world of drug discovery and chemical research, our most critical asset is our team's safety.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential guide for the safe handling of 2-(2-Fluoro-5-methoxybenzyl)malonic acid. In the fast-paced world of drug discovery and chemical research, our most critical asset is our team's safety. This document moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to make informed safety decisions, ensuring that your focus remains on scientific innovation.

This guide is structured around a risk-based approach. The specific laboratory operation you are performing dictates the level of exposure risk and, consequently, the required level of protection. We will cover the inherent hazards of this compound class, the hierarchy of safety controls, and detailed, task-specific PPE protocols.

Hazard Profile of Substituted Malonic Acids

While a specific Safety Data Sheet (SDS) for 2-(2-Fluoro-5-methoxybenzyl)malonic acid may not be readily available, we can establish a reliable hazard profile by examining the parent compound, malonic acid, and structurally similar substituted aromatic acids. This class of compounds, typically crystalline solids or powders, presents several key hazards that inform our PPE strategy.

  • Serious Eye Damage: This is the most significant and consistently reported hazard. Contact with the dust or solid material can cause serious, potentially irreversible, eye damage.[1][2][3][4][5]

  • Skin Irritation: Prolonged or repeated contact can lead to skin irritation.[5][6]

  • Respiratory Irritation: As a fine powder, there is a significant risk of inhaling dust, which may cause respiratory tract irritation.[5][6][7]

  • Harmful if Swallowed: The compound is classified as having acute oral toxicity.[1][2][4][5]

Understanding these risks is the foundation of our safety protocols. The primary routes of exposure we must guard against are ocular contact, inhalation of airborne particles, and dermal contact.

The Hierarchy of Controls: PPE as the Final Safeguard

Before we specify PPE, it is crucial to recognize its place in the hierarchy of laboratory safety controls. PPE is the last line of defense.

  • Engineering Controls: These are the most effective controls as they physically isolate the hazard. For a dusty solid like 2-(2-Fluoro-5-methoxybenzyl)malonic acid, the primary engineering control is a properly functioning chemical fume hood or a ventilated balance enclosure (VBE) .[8][9] All handling of the solid compound that could generate dust must be performed within one of these enclosures.

  • Administrative Controls: These are work practices that reduce exposure, such as developing Standard Operating Procedures (SOPs), providing thorough training, and maintaining good housekeeping.[8][10] For instance, using wet cleaning methods to decontaminate surfaces is an administrative control that prevents dried residues from becoming airborne.[9]

  • Personal Protective Equipment (PPE): This equipment is worn to protect you from hazards when engineering and administrative controls cannot eliminate the risk entirely.

Task-Specific PPE Protocols

The selection of PPE is not static; it must be adapted to the specific task at hand. Below are detailed protocols for common laboratory procedures involving 2-(2-Fluoro-5-methoxybenzyl)malonic acid.

Protocol 1: Weighing and Preparing Stock Solutions (High-Risk Operation)

This task presents the highest risk of exposure due to the potential for generating and inhaling airborne powder and for eye contact.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[11][12] Given the severe eye damage risk, a full-face shield worn over safety goggles is required when handling more than a few grams of the solid.[2][13][14]

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves (minimum 4-6 mil thickness) provide excellent splash protection.[13][14] Always inspect gloves before use and use the proper removal technique to avoid contaminating your skin.[1][2] For tasks involving larger quantities or extended handling, consider heavier-duty gloves.

  • Respiratory Protection: When weighing the powder, even within a fume hood, a respirator is necessary to protect against fine, easily dispersed particles. An N95 or FFP2-rated dust mask is the minimum requirement.[1]

  • Protective Clothing: A buttoned lab coat and closed-toe shoes are the minimum requirements for any laboratory work.[10][14] An acid-resistant apron should be worn over the lab coat to provide an additional layer of protection against spills.[12]

Protocol 2: Handling Solutions of the Compound (Lower-Risk Operation)

Once the compound is in solution, the risk of dust inhalation is eliminated, but the risk of splashes remains.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Gloves: Nitrile gloves are required. If a glove becomes contaminated, remove it immediately, wash your hands, and don a new one.[14]

  • Protective Clothing: A lab coat and closed-toe shoes are sufficient.

PPE Selection Summary Table
TaskEye/Face ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing Solids Safety Goggles & Face ShieldNitrile GlovesN95/FFP2 RespiratorLab Coat & Acid-Resistant Apron
Preparing Solutions Safety Goggles & Face ShieldNitrile GlovesN95/FFP2 RespiratorLab Coat & Acid-Resistant Apron
Handling Solutions Safety GogglesNitrile GlovesNot RequiredLab Coat
Spill Cleanup (Solid) Safety Goggles & Face ShieldHeavy-Duty Nitrile/Neoprene GlovesN95/FFP2 RespiratorLab Coat & Acid-Resistant Apron
Spill Cleanup (Liquid) Safety Goggles & Face ShieldHeavy-Duty Nitrile/Neoprene GlovesNot RequiredLab Coat & Acid-Resistant Apron

Operational and Disposal Plans

Properly using and disposing of PPE is as important as selecting it.

Donning and Doffing Procedure

A strict sequence must be followed to prevent cross-contamination.

  • Donning (Putting On): Lab Coat -> Respirator -> Goggles -> Face Shield -> Gloves.

  • Doffing (Taking Off): Gloves -> Face Shield -> Goggles -> Lab Coat -> Respirator. Always wash hands thoroughly after removing all PPE.[15]

Disposal of Contaminated PPE

All disposable PPE that has been contaminated with 2-(2-Fluoro-5-methoxybenzyl)malonic acid, including gloves, dust masks, and disposable lab coats or aprons, must be treated as hazardous waste.

  • Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[16]

  • Never dispose of contaminated PPE in the regular trash.

Waste Disposal of the Chemical

For the chemical itself, small quantities of acidic waste should be neutralized before disposal.[13]

  • Work in a fume hood. [13]

  • Slowly add the acidic compound or solution to a large volume of cold water (a 1:10 ratio is a safe starting point). Always add acid to water. [13][14][17]

  • While stirring, slowly add a weak base like sodium bicarbonate until the pH is neutral (between 6.0 and 8.0).[13]

  • Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[13] For larger quantities, the neutralized solution should be collected in a labeled hazardous waste container.[13][16]

Emergency Response

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[1][4] Seek immediate medical attention.[1][4][11]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][11] Seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-(2-Fluoro-5-methoxybenzyl)malonic acid.

PPE_Selection_Workflow cluster_start cluster_decisions cluster_ppe start Start: Identify Laboratory Task dust_risk Is there a risk of dust or aerosol generation? (e.g., weighing, scraping) start->dust_risk splash_risk Is there a risk of splashes or spills? (e.g., solution transfer) dust_risk->splash_risk No ppe_respiratory ADDITIONAL PPE: - N95/FFP2 Respirator dust_risk->ppe_respiratory Yes ppe_base Required PPE: - Lab Coat - Safety Goggles - Nitrile Gloves splash_risk->ppe_base No ppe_face ADDITIONAL PPE: - Face Shield - Acid-Resistant Apron splash_risk->ppe_face Yes ppe_respiratory->splash_risk ppe_face->ppe_base

Caption: Decision workflow for selecting task-appropriate PPE.

References

  • BenchChem. (n.d.). Navigating the Disposal of Acidic Compounds in a Laboratory Setting.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Jawaharlal Nehru Centre for Advanced Scientific Research. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL.
  • Cornell University Environment, Health and Safety. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances.
  • Lab Manager. (2017, July 10). Handling and Storing Chemicals.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • MBL International Corporation. (2016, September 30). SAFETY DATA SHEET.
  • Sciencelab.com. (2003, January 20). Material Safety Data Sheet - Malonic acid.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Breckland Scientific Supplies Ltd. (2018, October 23). Malonic Acid - SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). Malonic Acid CAS No 141-82-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2009, July 20). Material Safety Data Sheet Malonic acid MSDS# 00915.
  • Carl ROTH. (n.d.). Safety Data Sheet: Malonic acid.
  • Apollo Scientific. (2022, September 16). Malonic acid - Safety Data Sheet.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Global Safety Management, Inc. (2015, March 19). Safety Data Sheet - Malonic Acid.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET - Malonic Acid.
  • ECHEMI. (n.d.). 5-FLUORO-2-METHOXYBENZOICACID SDS, 394-04-7 Safety Data Sheets.
  • Fisher Scientific. (2023, October 4). SAFETY DATA SHEET - 5-Fluoro-2-methoxyphenylboronic acid.
  • Thermo Fisher Scientific. (2014, June 13). Malonic acid - SAFETY DATA SHEET.

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